Product packaging for 2-Propanimine(Cat. No.:CAS No. 38697-07-3)

2-Propanimine

Cat. No.: B3395343
CAS No.: 38697-07-3
M. Wt: 57.09 g/mol
InChI Key: XDAGXZXKTKRFMT-UHFFFAOYSA-N
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Description

2-Propanimine is a useful research compound. Its molecular formula is C3H7N and its molecular weight is 57.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N B3395343 2-Propanimine CAS No. 38697-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAGXZXKTKRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191992
Record name 2-Propanimine
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Molecular Weight

57.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38697-07-3
Record name 2-Propanimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38697-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanimine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanimine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Propanimine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propanimine, also commonly known as acetone (B3395972) imine, is the simplest ketimine, possessing the chemical formula (CH₃)₂C=NH.[1] As a volatile and flammable colorless liquid at room temperature, it serves as a fundamental building block in organic synthesis and is a subject of academic interest, particularly in astrochemistry and molecular spectroscopy.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural features, and key reactive pathways of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside structured data tables for easy reference and graphical representations of its structure and key reactions to facilitate understanding.

Chemical Structure and Identification

This compound is structurally analogous to acetone, with the carbonyl oxygen replaced by an imine (NH) group.[1] The central carbon atom is sp² hybridized and forms a double bond with the nitrogen atom. This C=N double bond is the key functional group that dictates the molecule's reactivity.[1] The molecule possesses Cₛ molecular symmetry due to a slightly tilted N-H bond, which results in two non-equivalent methyl (CH₃) internal rotors.[1]

Structural Diagram

Caption: Chemical structure of this compound ((CH₃)₂C=NH).

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueReference
IUPAC Name propan-2-imine[3]
Synonyms Acetone imine, this compound[2][3]
CAS Number 38697-07-3[3]
Molecular Formula C₃H₇N[1][3]
Molar Mass 57.096 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Density 0.8 g·cm⁻³ (at 25 °C)[2]
Boiling Point 57–59 °C (330–332 K)[2]
Flash Point 14.7 °C (287.8 K)[2]
Refractive Index (n_D) 1.394[2]
log P -0.56[2]
Table 2: Computed Molecular Properties
PropertyValueReference
Exact Mass 57.057849228 Da[3]
Topological Polar Surface Area 23.9 Ų[3]
Heavy Atom Count 4[3]
Complexity 26.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic carbon and the nucleophilic nitrogen of the imine group.

Hydrolysis

Like many imines, this compound is susceptible to hydrolysis, readily reacting with water to revert to its precursors, acetone and ammonia.[1] This reaction is reversible and can be catalyzed by acid.[4]

Hydrolysis cluster_reactants Reactants cluster_products Products This compound (CH₃)₂C=NH Acetone (CH₃)₂C=O This compound->Acetone Hydrolysis (H⁺ cat.) H2O H₂O plus1 + plus2 + SynthesisWorkflow cluster_prep Precursor Preparation cluster_synthesis Imine Synthesis start Acetone + NaCN react1 Acidification (H₂SO₄) 10-20°C start->react1 extract Ether Extraction react1->extract dry Dry & Evaporate extract->dry distill1 Vacuum Distillation dry->distill1 precursor1 Acetone Cyanohydrin distill1->precursor1 precursor2 Amination (NH₃) precursor1->precursor2 precursor_final 2-amino-2-methyl- propanenitrile precursor2->precursor_final react2 React with DCC in Anhydrous Solvent precursor_final->react2 stir Stir at Room Temp react2->stir filter Filter Precipitate stir->filter product This compound Solution filter->product

References

Synthesis of Isopropylamine from Isopropanol and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isopropylamine (B41738) from isopropanol (B130326) and ammonia (B1221849). The primary industrial method for this conversion is catalytic reductive amination, a process that involves the reaction of isopropanol and ammonia in the presence of a heterogeneous catalyst at elevated temperature and pressure. This document details the underlying reaction mechanisms, various catalytic systems, experimental protocols, and quantitative performance data.

Core Principles and Reaction Mechanism

The synthesis of isopropylamine from isopropanol and ammonia is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism follows a "borrowing hydrogen" or dehydrogenation-condensation-hydrogenation pathway. The rate-limiting step in this process is the initial dehydrogenation of isopropanol.[1][2]

The key steps are:

  • Dehydrogenation: Isopropanol is first dehydrogenated on the catalyst surface to form acetone (B3395972) and adsorbed hydrogen atoms.

  • Condensation: The acetone then reacts with ammonia to form an imine intermediate (2-iminopropane), with the elimination of a water molecule.

  • Hydrogenation: The imine intermediate is subsequently hydrogenated by the adsorbed hydrogen atoms to yield the final product, isopropylamine.

A common side reaction is the reaction of the newly formed isopropylamine with another molecule of acetone to produce diisopropylamine (B44863).[3]

Catalytic Systems

A variety of catalysts have been developed for the amination of isopropanol, with nickel-based catalysts being the most extensively studied and commercially utilized. These catalysts are typically supported on high-surface-area materials to enhance their activity and stability.

Key catalyst types include:

  • Nickel-based catalysts: Supported on materials like γ-alumina (γ-Al₂O₃), silica (B1680970) (SiO₂), or mixed oxides, these are the industry standard.[3][4][5][6] The addition of promoters such as copper (Cu), molybdenum (Mo), zinc (Zn), or iron (Fe) can significantly improve selectivity and activity.[7][8][9]

  • Cobalt-based catalysts: Supported on γ-alumina, these catalysts also show good activity and selectivity for the reductive amination of isopropanol.[5][10]

  • Noble metal catalysts: Catalysts based on ruthenium (Ru) and silver (Ag) have also been investigated and show promising activity.[10]

The choice of catalyst and support can influence the reaction conditions and the selectivity towards monoisopropylamine versus diisopropylamine. For instance, catalysts with strong surface basicity have been shown to promote the desorption of isopropylamine, thereby increasing selectivity.[1][2]

Experimental Protocols

While specific experimental parameters can vary depending on the catalyst and desired scale, the following protocol outlines a general procedure for the gas-phase catalytic amination of isopropanol.

Catalyst Preparation and Activation (Example: Ni/γ-Al₂O₃)

A common method for preparing Ni/γ-Al₂O₃ catalysts is incipient wetness impregnation.

  • Impregnation: A solution of a nickel salt (e.g., nickel nitrate) is added to the γ-alumina support. The volume of the solution is equal to the pore volume of the support.

  • Drying: The impregnated support is dried, typically at 100-120 °C, to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 300-500 °C) to decompose the nickel salt into nickel oxide.

  • Reduction/Activation: Prior to the reaction, the catalyst is activated by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C). This step reduces the nickel oxide to metallic nickel, which is the active catalytic species.

Synthesis of Isopropylamine

The synthesis is typically carried out in a fixed-bed reactor.

  • Reactor Setup: A fixed-bed reactor is packed with the activated catalyst. The reactor is equipped with temperature and pressure controllers, as well as mass flow controllers for the reactant gases.

  • Reaction Conditions: Isopropanol is vaporized and fed into the reactor along with ammonia and hydrogen gas. The reaction is typically carried out at temperatures ranging from 150 °C to 250 °C and pressures from atmospheric to 2.5 MPa.[3] The molar ratio of the reactants (isopropanol:ammonia:hydrogen) is a critical parameter that influences selectivity. An excess of ammonia is generally used to favor the formation of the primary amine.

  • Product Collection: The reaction products exit the reactor in the gas phase and are then cooled and condensed. The liquid product mixture contains isopropylamine, diisopropylamine, unreacted isopropanol, water, and dissolved ammonia.

  • Purification: The crude product mixture is purified by distillation. A multi-stage distillation process is typically employed to separate the components.[11] Unreacted ammonia is first removed, followed by the separation of monoisopropylamine. The remaining mixture, which may contain an azeotrope of diisopropylamine and water, can be further processed to isolate the diisopropylamine.[11][12]

Quantitative Data

The performance of different catalytic systems under various conditions is summarized in the tables below.

Table 1: Performance of Various Catalysts in Isopropanol Amination

CatalystSupportTemperature (°C)Pressure (MPa)Isopropanol Conversion (%)Isopropylamine Selectivity (%)Diisopropylamine Selectivity (%)Reference
Porous Ni-AlBa(OH)₂ activated1951.728637 (Yield)33 (Yield)[13]
17% Niγ-Al₂O₃170Atmospheric8065-[5]
Ni-Feγ-Al₂O₃150-95.683.0-[8]
Cu-Ni-Zn-MgAl₂O₃--7095-[7]
5% Co, 3 atom% AgAl₂O₃200-9078 (Yield of 1-octylamine)-[10]

Table 2: Influence of Reaction Conditions on Isopropylamine Synthesis over a Ni/Al₂O₃ Catalyst (Illustrative Data based on Patent Literature)

ParameterCondition 1Condition 2Condition 3
Temperature (°C)120150180
Pressure (MPa)0.80.81.0
Acetone Liquid Hourly Space Velocity (h⁻¹)1.20.60.3
Molar Ratio (Acetone:H₂:NH₃)1:3:31:3:31:3:3
Result
Acetone Conversion (%)~100~100>99
Isopropylamine Selectivity (%)>92-90
Diisopropylamine Selectivity (%)4.3-~5
Reference[3][3][3]

Note: Some industrial processes use acetone as a starting material, which is an intermediate in the isopropanol amination pathway.

Visualizations

Reaction Pathway

ReactionPathway Figure 1: Reaction Pathway for Isopropylamine Synthesis Isopropanol Isopropanol ((CH₃)₂CHOH) Acetone Acetone ((CH₃)₂CO) Isopropanol->Acetone - H₂ (Dehydrogenation) Ammonia Ammonia (NH₃) Imine 2-Iminopropane ((CH₃)₂C=NH) Ammonia->Imine Acetone->Imine + NH₃, - H₂O (Condensation) Diisopropylamine Diisopropylamine (((CH₃)₂CH)₂NH) Acetone->Diisopropylamine + Isopropylamine, - H₂O, + H₂ Isopropylamine Isopropylamine ((CH₃)₂CHNH₂) Imine->Isopropylamine + H₂ (Hydrogenation) Water Water (H₂O)

Caption: Reaction pathway for the synthesis of isopropylamine from isopropanol and ammonia.

Experimental Workflow

ExperimentalWorkflow Figure 2: Experimental Workflow for Isopropylamine Synthesis cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_purification Purification Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Activation Activation Calcination->Activation FixedBedReactor Fixed-Bed Reactor Activation->FixedBedReactor Load Catalyst ReactantFeed Isopropanol, NH₃, H₂ Feed ReactantFeed->FixedBedReactor Condensation Condensation FixedBedReactor->Condensation Deammoniation Deammoniation Column Condensation->Deammoniation IPASeparation Isopropylamine Separation Deammoniation->IPASeparation DIPASeparation Diisopropylamine Separation IPASeparation->DIPASeparation Product Product IPASeparation->Product Pure Isopropylamine

Caption: General experimental workflow for isopropylamine synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738), also known as 2-propanamine or monoisopropylamine (MIPA), is a primary aliphatic amine with the chemical formula (CH₃)₂CHNH₂.[1][2] It is a colorless, hygroscopic, and flammable liquid characterized by a strong, ammonia-like odor.[1][2][3][4] Isopropylamine is a versatile and valuable intermediate in the chemical industry, widely utilized as a solvent and a building block in the synthesis of a broad range of products.[1][3] Its applications are extensive, particularly in the agrochemical sector for the production of herbicides and pesticides, and in the pharmaceutical industry for the synthesis of various drug substances.[3][5][6][7][8] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reactivity pathways relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of isopropylamine are summarized below. These properties are crucial for its handling, application in synthesis, and purification processes.

Table 1: Physical Properties of Isopropylamine

PropertyValue
Appearance Colorless, hygroscopic liquid[1][2][3]
Odor Pungent, ammonia-like, fishy[1][2][4]
Boiling Point 32.4 °C (90.3 °F) at 760 mmHg[1][2][9]
Melting Point -95.2 °C (-139.4 °F)[1]
Density 0.6891 g/cm³ at 20 °C[1]
Vapor Pressure 63.41 kPa (478 mmHg) at 20 °C[1][10]
Vapor Density 2.04 (Air = 1)[2][10]
Solubility Miscible with water, alcohol, ether, acetone, benzene, chloroform[1][3][8]
Refractive Index (n²⁰/D) 1.374[4]
Viscosity 0.3 mPa·s at 20 °C[10]

Table 2: Chemical and Molecular Properties of Isopropylamine

PropertyValue
Chemical Formula C₃H₉N[1][6]
Molecular Weight 59.11 g/mol [1][2]
IUPAC Name Propan-2-amine[2][3]
CAS Number 75-31-0[6]
Acidity (pKa of conjugate acid) 10.63[1][3]
LogP (Octanol/Water Partition Coeff.) 0.26[2]
pH 14 (70% aqueous solution)[11]

Table 3: Spectral Data for Isopropylamine

SpectroscopyKey Features and Wavenumbers/Shifts
Infrared (IR) ~3500-3300 cm⁻¹ (N-H stretch, broad), ~1650-1580 cm⁻¹ (N-H bend), ~1250-1020 cm⁻¹ (C-N stretch)[12]
¹H NMR Signals typically observed around δ 3.0-3.2 ppm (CH), δ 1.0-1.2 ppm (CH₃), and a variable amine proton signal (NH₂)[13]
¹³C NMR Signals expected for the two distinct carbon environments.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15]

Table 4: Safety and Flammability Data for Isopropylamine

PropertyValue
Flash Point -35 °F (-37 °C)[2][4][9]
Autoignition Temperature 400-402 °C (752-756 °F)[1][9]
Lower Explosive Limit (LEL) 2.0%[7][9]
Upper Explosive Limit (UEL) 10.4%[7][9]

Chemical Reactivity and Logical Pathways

As a primary amine, isopropylamine's reactivity is dominated by the lone pair of electrons on the nitrogen atom, making it both a nucleophile and a weak base.[16] Its key reactions are typical of simple alkyl amines.[3]

  • Acid-Base Reactions: Isopropylamine readily reacts with acids to form isopropylammonium salts.[1][6] This basicity is fundamental to its use as an acid scavenger or basic catalyst in organic synthesis.[16]

  • Nucleophilic Substitution & Acylation: It acts as a nucleophile, reacting with electrophiles like alkyl halides to produce secondary and tertiary amines, or with acyl chlorides and anhydrides to form amides.[16]

  • Condensation Reactions: It undergoes condensation with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination.[3][6][16]

  • Reaction with Oxidants: Isopropylamine can react vigorously with strong oxidizing agents.[4][5][9]

Below is a diagram illustrating the core reactivity pathways of isopropylamine.

Isopropylamine_Reactivity cluster_reactions IPA Isopropylamine ((CH₃)₂CHNH₂) Salt Isopropylammonium Salt ((CH₃)₂CHNH₃⁺X⁻) IPA->Salt Protonation (Acid-Base Reaction) SubstitutedAmine Secondary/Tertiary Amine or Amide IPA->SubstitutedAmine Nucleophilic Substitution or Acylation Imine Imine (Schiff Base) ((CH₃)₂CH-N=CR₂) IPA->Imine Condensation (Nucleophilic Addition) Acid Acid (H-X) AlkylHalide Alkyl Halide (R-X) or Acyl Halide (RCOX) Carbonyl Aldehyde/Ketone (R₂C=O)

Core Reactivity Pathways of Isopropylamine

Experimental Protocols

Accurate determination of physical and chemical properties is essential for quality control and research. The following sections detail standard laboratory protocols for key properties of isopropylamine.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property indicating purity. The capillary method is a common micro-scale technique for its determination.[17][18]

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of the liquid isopropylamine is placed into a fusion tube or a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with paraffin (B1166041) oil) to ensure uniform heating.[17][19]

  • Heating: The bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[17][18]

  • Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[17]

Boiling_Point_Workflow start Start prep Place sample in fusion tube. Insert sealed capillary (open end down). start->prep setup Attach tube to thermometer. Immerse in Thiele tube heating bath. prep->setup heat Heat bath gently. Observe slow bubbling as trapped air expands. setup->heat observe Note temperature (T₁) when a rapid, continuous stream of bubbles emerges. heat->observe cool Remove heat source. Allow bath to cool slowly. observe->cool record Record temperature (T₂) when bubbling stops and liquid enters capillary. This is the boiling point. cool->record end End record->end

Experimental Workflow for Boiling Point Determination
Determination of pKa (Potentiometric Titration)

The pKa of an amine's conjugate acid is a measure of its basicity. Potentiometric titration is a precise method for its determination.

Methodology:

  • Solution Preparation: Prepare a standard solution of isopropylamine of known concentration in deionized water. Prepare a standard solution of a strong acid titrant, such as hydrochloric acid (HCl).[20]

  • Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the isopropylamine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.

  • Titration: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the volume of titrant required to reach the equivalence point (Veq). The pKa is equal to the pH at the half-equivalence point (Veq / 2).[21] This can be read directly from the graph.

pKa_Determination_Workflow start Start prep Prepare standard solutions of isopropylamine and HCl titrant. Calibrate pH meter. start->prep setup Place amine solution in beaker with stir bar. Immerse pH electrode and burette tip. prep->setup titrate Record initial pH. Add HCl titrant in small, known increments. Record pH after each addition. setup->titrate plot Plot pH (y-axis) vs. Volume of HCl (x-axis) to generate a titration curve. titrate->plot analyze Identify the equivalence point (Veq) from the steepest part of the curve. plot->analyze calculate Find the volume at the half-equivalence point (Veq / 2). The pH at this volume is the pKa. analyze->calculate end End calculate->end

Experimental Workflow for pKa Determination
Purity Analysis (Gas Chromatography)

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like isopropylamine and quantifying impurities.[22][23]

Methodology:

  • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. A base-deactivated capillary column is recommended to prevent peak tailing caused by the polar amine group.

  • Sample Preparation (Direct Analysis): A sample of isopropylamine is accurately diluted with a suitable solvent (e.g., methanol) to a concentration within the instrument's linear range. The solution is then filtered through a syringe filter into a GC vial.[24]

  • Injection: A small, precise volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. Compounds separate based on their boiling points and interactions with the column's stationary phase. Isopropylamine, being highly volatile, will typically have a short retention time.

  • Detection: As each component elutes from the column, it is detected by the FID. The detector generates a signal proportional to the amount of the compound.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is integrated to determine the relative concentration. Purity is calculated by dividing the peak area of isopropylamine by the total area of all peaks.

References

2-Propanimine reaction with carbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of Isopropylamine (B41738) with Carbonyl Compounds

Abstract

This technical guide provides a comprehensive overview of the reaction between isopropylamine (2-propanamine) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone of synthetic organic chemistry for the formation of N-isopropyl substituted imines (Schiff bases). The guide delves into the core reaction principles, including the acid-catalyzed mechanism, equilibrium considerations, and the critical role of pH. Detailed experimental protocols, quantitative data, and the principal application of this reaction in reductive amination for the synthesis of secondary amines are presented. Visualizations of the reaction mechanism, experimental workflow, and the reductive amination pathway are included to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

The reaction of primary amines with aldehydes and ketones to form imines is a fundamental transformation in organic chemistry.[1] This guide focuses on the reaction using isopropylamine as the primary amine.

Note on Nomenclature: The term "2-propanimine" is the correct IUPAC name for the imine derived from acetone (B3395972) and ammonia, (CH₃)₂C=NH.[2] However, in the context of reactions with carbonyl compounds, it is often used colloquially or potentially erroneously to refer to isopropylamine (IUPAC name: 2-propanamine or propan-2-amine), (CH₃)₂CH-NH₂. Given the synthetic utility and commonality, this guide will focus on the reaction of isopropylamine with various carbonyl compounds to generate N-isopropyl imines.

This condensation reaction is highly valuable as the resulting imines are key intermediates. While sometimes isolated, they are frequently generated in situ and immediately reduced to form stable N-isopropyl secondary amines—a process known as reductive amination.[3] This two-step, one-pot sequence is a powerful tool for C-N bond formation and is widely employed in the synthesis of pharmaceutical compounds and other fine chemicals.

Core Reaction Principles: Imine Formation

The formation of an imine from a primary amine and a carbonyl compound is an acid-catalyzed, reversible nucleophilic addition-elimination reaction.[4][5]

Reaction Mechanism

The reaction proceeds through several distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the carbonyl group.[6]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

  • Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by a catalyst, converting it into a good leaving group (H₂O).[5]

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the neutral N-isopropyl imine product and regenerate the acid catalyst.

Caption: Figure 1: Acid-Catalyzed Imine Formation Mechanism.

Equilibrium and Reaction Conditions

Imine formation is a reversible process.[7] To achieve high yields of the imine product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by:

  • Water Removal: The water produced as a byproduct can be removed from the reaction mixture. Common laboratory techniques include azeotropic distillation with a Dean-Stark apparatus (often using toluene (B28343) as a solvent), or the use of dehydrating agents like molecular sieves (e.g., 4Å sieves) or anhydrous salts (e.g., MgSO₄).[2][7]

  • Excess Reactant: Using an excess of one of the starting materials (usually the more volatile or less expensive one, like isopropylamine) can also drive the reaction to completion.

pH Dependence

The rate of imine formation is highly dependent on the pH of the reaction medium.[4]

  • Low pH (Strongly Acidic): At low pH, the primary amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) salt ((CH₃)₂CH-NH₃⁺), which halts the initial nucleophilic attack on the carbonyl.

  • High pH (Basic/Neutral): At high pH, the carbonyl group is not effectively activated by protonation, and the hydroxyl group of the carbinolamine intermediate cannot be easily protonated to become a good leaving group (water).

  • Optimal pH: The reaction rate is generally maximal in a weakly acidic medium, typically between pH 4 and 5. This provides a sufficient concentration of acid to catalyze the dehydration step without significantly deactivating the amine nucleophile.[4]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of N-isopropyl imines.

Protocol: Synthesis of an N-isopropyl Imine using Molecular Sieves

This procedure is adapted from a method for reacting 4-tert-butylcyclohexanone (B146137) with isopropylamine and is suitable for many aldehydes and ketones.[7]

Materials and Reagents:

  • Aldehyde or Ketone (e.g., 4-tert-butylcyclohexanone, 1.0 eq)

  • Isopropylamine (1.5 eq)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

  • Activated 4Å molecular sieves (approx. 400g per mole of carbonyl)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Filtration apparatus

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the anhydrous solvent (e.g., 0.75 M solution).

  • Addition of Reagents: Add activated 4Å molecular sieves to the flask, followed by isopropylamine (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature. For less reactive ketones, gentle heating (reflux) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the carbonyl starting material is consumed (typically 2-24 hours).[8]

  • Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves. Rinse the sieves with a small amount of fresh anhydrous solvent.

  • Isolation: Combine the filtrate and rinses. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude imine can be purified by distillation (bulb-to-bulb or fractional) under vacuum to yield the final product.[7]

Safety Precautions: Isopropylamine is a volatile, flammable, and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

G Figure 2: Experimental Workflow for Imine Synthesis start Start reactants Combine Carbonyl, Isopropylamine, Solvent, & Molecular Sieves start->reactants reaction Stir at RT or Reflux (2-24h) reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring Periodically monitoring->reaction Incomplete workup Filter to Remove Sieves monitoring->workup Complete isolation Concentrate Filtrate (Rotary Evaporation) workup->isolation purification Purify by Distillation isolation->purification analysis Characterize Product (NMR, IR, MS) purification->analysis product Final Imine Product analysis->product

Caption: Figure 2: Experimental Workflow for Imine Synthesis.

Quantitative Data Presentation

The efficiency of N-isopropyl imine formation depends on the structure of the carbonyl compound and the reaction conditions. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[9]

Carbonyl CompoundAmineConditionsYield (%)Reference
4-tert-ButylcyclohexanoneIsopropylamine (1.5 eq)Diethyl ether, 4Å mol. sieves, 5h, RT82%[7]
BenzaldehydeBenzylamine (1.2 eq)Heptane, Pd catalyst, 90°C, 20h95%[10]
Various AldehydesVarious Primary AminesSolvent-free, grinding, overnightGood to Excellent[11]
Various AldehydesVarious NH₂-containing compoundsPyrrolidine catalyst, CH₂Cl₂, RT>95%[12]
Note: Data for direct reactions with isopropylamine is limited in readily available literature; related examples with other primary amines are provided for context and demonstrate the high efficiency of the transformation under optimized conditions.

Key Application: Reductive Amination

A primary motivation for synthesizing imines is their role as intermediates in reductive amination. This process combines imine formation and reduction into a single synthetic operation to produce a secondary amine, avoiding issues of over-alkylation common in other amine synthesis methods.[3]

The process involves forming the N-isopropyl imine in situ, which is then reduced without isolation.

Common Reducing Agents:

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde or ketone.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective for reductive amination. It is stable in weakly acidic conditions (optimal for imine formation) and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl starting material.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and effective alternative to NaBH₃CN, known for its mildness and broad applicability.[3][13]

  • Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Ni, PtO₂) can also be used to reduce the imine.[14][15]

G Figure 3: One-Pot Reductive Amination Pathway cluster_reactants Starting Materials cluster_pot One-Pot Reaction carbonyl Aldehyde or Ketone imine N-isopropyl Imine (transient intermediate) carbonyl->imine amine Isopropylamine amine->imine [H⁺] product N-isopropyl Secondary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine Reduction

Caption: Figure 3: One-Pot Reductive Amination Pathway.

Protocol: One-Pot Reductive Amination

This protocol is a general method for the synthesis of N-isopropyl secondary amines from carbonyl compounds.[8][13]

Materials and Reagents:

  • Aldehyde or Ketone (1.0 eq)

  • Isopropylamine (1.1-1.2 eq)

  • Reducing Agent (e.g., Sodium Triacetoxyborohydride, STAB, 1.5 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Catalytic Acetic Acid (optional, 1-5 mol%)

Procedure:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and isopropylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). If needed, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath to 0°C. Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring by TLC for the disappearance of the imine intermediate and starting carbonyl.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by column chromatography on silica (B1680970) gel.

Quantitative Data for Reductive Amination
Carbonyl PrecursorAmine ProductReducing Agent / ConditionsYield (%)Reference
BenzaldehydeN-BenzylisopropylamineH₂ (1 atm), Pd/C, 25°C, 6h84% (related)[10]
Various Aldehydes/KetonesN-Methyl Secondary AminesTi(OiPr)₄, NaBH₄70-96%[16]
BenzaldehydeN-Benzyl-2-phenylethanamineH₂ (1 atm), Pd/C, 25°C, 6h84%[10]

Conclusion

The reaction of isopropylamine with aldehydes and ketones is a robust and versatile method for the synthesis of N-isopropyl imines. The reaction proceeds via an acid-catalyzed addition-elimination mechanism, and its efficiency is highly dependent on careful control of pH and the removal of water to drive the equilibrium. The primary utility of this transformation lies in its integration into reductive amination protocols, providing a highly effective one-pot method for the synthesis of N-isopropyl secondary amines. This pathway is of paramount importance in modern organic synthesis, particularly for the construction of amine-containing molecules in the pharmaceutical and agrochemical industries.

References

Isopropylamine: A Deep Dive into pKa and Basicity in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and basicity of isopropylamine (B41738), a crucial parameter in understanding its chemical behavior, particularly within non-aqueous environments relevant to organic synthesis and drug development. This document summarizes available quantitative data, details experimental protocols for pKa determination, and illustrates key concepts through logical diagrams.

Understanding the Basicity of Isopropylamine

Isopropylamine [(CH₃)₂CHNH₂], a primary aliphatic amine, is a weak base.[1][2] Its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺).[3] The strength of an amine as a base is quantified by the pKa of its conjugate acid, the isopropylaminium (B1228971) ion [(CH₃)₂CHNH₃⁺]. A higher pKa value for the conjugate acid corresponds to a stronger base.[4] In aqueous solutions, the pKa of the isopropylaminium ion is well-established.

Quantitative Data: pKa of Isopropylamine

The acid-dissociation constant (pKa) of isopropylamine's conjugate acid is a critical parameter for predicting its reactivity and solubility. While the aqueous pKa is widely reported, values in organic solvents are less common in readily available literature.

SolventpKa of Isopropylaminium Ion [(CH₃)₂CHNH₃⁺]
Water (H₂O)10.63[1][2][5], 10.6[6][7]
Dimethyl Sulfoxide (DMSO)Data not readily available
Acetonitrile (B52724) (MeCN)Data not readily available
Methanol (B129727) (MeOH)Data not readily available
Tetrahydrofuran (THF)Data not readily available

Note on Data Availability: Experimental pKa values for isopropylamine in common organic solvents such as DMSO, acetonitrile, methanol, and THF are not widely tabulated in publicly accessible databases. The basicity of amines is significantly influenced by the solvent.[8] In aprotic polar solvents like DMSO and acetonitrile, the basicity is primarily governed by electronic effects, whereas in protic solvents like water and methanol, solvation effects play a major role.[8] Generally, the pKa of aliphatic amines is expected to be higher in aprotic polar solvents compared to water. For context, the pKa values of various other amines have been determined in solvents like acetonitrile and methanol, showing a significant solvent-dependent shift.[9]

Factors Influencing Isopropylamine's Basicity in Organic Solvents

The basicity of isopropylamine in a given solvent is a result of a complex interplay of several factors. Understanding these factors is crucial for predicting and controlling its behavior in chemical reactions.

Factors_Influencing_Basicity cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Solvent) Factors Inductive_Effect Inductive Effect (Electron-donating isopropyl group) Steric_Hindrance Steric Hindrance Solvation Solvation of Cation Hydrogen_Bonding Hydrogen Bonding Capacity (Solvent as H-bond donor/acceptor) Dielectric_Constant Dielectric Constant (Solvent Polarity) Isopropylamine Isopropylamine Basicity Isopropylamine->Inductive_Effect Increases Isopropylamine->Steric_Hindrance Decreases Isopropylamine->Solvation Influences Isopropylamine->Hydrogen_Bonding Influences Isopropylamine->Dielectric_Constant Influences

Caption: Factors influencing the basicity of isopropylamine.

Key Factors Explained:

  • Inductive Effect: The isopropyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[10]

  • Solvation: The ability of the solvent to stabilize the protonated form of the amine (the isopropylaminium ion) through solvation greatly influences basicity. Protic solvents like water and methanol can form strong hydrogen bonds with the ammonium (B1175870) ion, stabilizing it and favoring basicity.[8] Aprotic polar solvents like DMSO and acetonitrile solvate cations to a lesser extent.[8]

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a proton and the solvation of the resulting cation, which can decrease basicity compared to less hindered primary amines.[1]

  • Hydrogen Bonding: The nature of the solvent as a hydrogen bond donor or acceptor affects its interaction with both the neutral amine and the protonated amine, thereby influencing the equilibrium.

  • Dielectric Constant: The polarity of the solvent, as indicated by its dielectric constant, affects the separation of the ion pair formed upon protonation.

Experimental Protocols for pKa Determination in Organic Solvents

Accurate determination of pKa in non-aqueous solvents requires specific methodologies. The following are detailed protocols for commonly employed techniques.

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[11]

Potentiometric_Titration_Workflow A Prepare Isopropylamine Solution in the chosen organic solvent B Calibrate pH Electrode with standard buffers in the same solvent A->B C Titrate with a Standardized Acid Solution (e.g., HClO₄ in the same solvent) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: A solution of isopropylamine of known concentration (e.g., 0.01 M) is prepared in the desired organic solvent (e.g., acetonitrile).

  • Electrode Calibration: A glass electrode and a suitable reference electrode are calibrated using standard buffer solutions prepared in the same organic solvent.

  • Titration: The isopropylamine solution is titrated with a standardized solution of a strong acid (e.g., perchloric acid or trifluoromethanesulfonic acid) prepared in the same solvent. The titrant is added in small, precise increments.

  • Data Acquisition: The potential (or pH) of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometric Titration

This method is suitable for compounds where the UV-Vis spectrum of the amine or its protonated form changes with pH.

UV_Vis_Workflow A Prepare a Series of Buffer Solutions of known pH in the organic solvent B Add a Constant Concentration of Isopropylamine to each buffer A->B C Record the UV-Vis Spectrum for each solution B->C D Identify Wavelengths with maximum absorbance change C->D E Plot Absorbance vs. pH D->E F Fit the Data to a Sigmoidal Curve E->F G Determine pKa from the inflection point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared in the chosen organic solvent.

  • Sample Preparation: A constant concentration of isopropylamine is added to each buffer solution.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength that shows a significant difference between the protonated and unprotonated forms of isopropylamine is plotted against the pH of the buffer solutions. The resulting data is fitted to a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

NMR Spectroscopic Titration

NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of nuclei near the amino group as a function of pH.[12]

NMR_Workflow A Prepare Isopropylamine Solution in a deuterated organic solvent B Prepare a Series of Samples with varying amounts of a strong acid or base A->B C Record ¹H or ¹³C NMR Spectrum for each sample B->C D Monitor Chemical Shift of a nucleus near the amino group C->D E Plot Chemical Shift vs. pH (or acid/base molar ratio) D->E F Fit the Data to a Sigmoidal Curve E->F G Determine pKa from the inflection point F->G

Caption: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: A series of samples containing a constant concentration of isopropylamine in a deuterated organic solvent are prepared. To each sample, varying amounts of a strong acid or base are added to create a range of protonation states.

  • NMR Measurement: The ¹H or ¹³C NMR spectrum is recorded for each sample.

  • Data Analysis: The chemical shift of a nucleus sensitive to the protonation state of the amino group (e.g., the α-carbon or α-hydrogen) is plotted against the pH or the molar ratio of acid/base. The data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point.

Conclusion

The basicity of isopropylamine, as quantified by the pKa of its conjugate acid, is a fundamental property that dictates its behavior in organic solvents. While its aqueous pKa is well-documented, a comprehensive understanding of its basicity in non-aqueous media is essential for its effective application in organic synthesis and pharmaceutical development. The interplay of inductive effects, solvation, and steric hindrance, all modulated by the choice of solvent, determines its effective basicity. The experimental protocols detailed in this guide provide robust methods for the accurate determination of isopropylamine's pKa in various organic solvents, enabling researchers to better predict and control its reactivity in their specific applications.

References

Spectroscopic Analysis of Isopropylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for isopropylamine (B41738) (C₃H₉N), a key building block in the synthesis of various active pharmaceutical ingredients and other chemical compounds. The document details its characteristic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development, alongside generalized experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy of isopropylamine reveals characteristic vibrational modes of its functional groups. As a primary aliphatic amine, its spectrum is distinguished by the presence of N-H and C-N bond vibrations. The spectrum is typically acquired from a neat liquid film.[1]

Table 1: Key IR Absorption Bands for Isopropylamine

Wavenumber (cm⁻¹)Vibration TypeDescription
~3500 - 3300N-H StretchA broad band resulting from hydrogen bonding. Primary amines like isopropylamine typically show two distinct peaks within this range, corresponding to asymmetric and symmetric stretching.[1][2][3]
~3000 - 2800C-H StretchAbsorptions from the methyl (CH₃) and methine (CH) groups.[1]
~1650 - 1580N-H BendA sharp band characteristic of the scissoring vibration of the primary amine group (-NH₂).[1][2]
~1250 - 1020C-N StretchA medium to weak absorption typical for aliphatic amines.[1][2]
~910 - 665N-H WagA broad and strong band resulting from the out-of-plane bending of the N-H bonds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the isopropylamine molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent.

¹H NMR Spectroscopy

The proton NMR spectrum of isopropylamine shows three distinct signals corresponding to the three unique proton environments, with an integrated intensity ratio of 6:1:2.[4]

Table 2: ¹H NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J)
~1.0 - 1.2Doublet6H(CH ₃)₂CH-~6.3 Hz
~2.9 - 3.1Septet1H(CH₃)₂CH -~6.3 Hz
~1.1 - 1.2Singlet (broad)2H-NHN/A

Note: The chemical shift of the amine protons (-NH₂) can vary significantly depending on concentration and solvent, and they often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. They typically do not couple with adjacent C-H protons.[4][5] The methine proton ((CH₃)₂CH -) is split into a septet by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[4] Conversely, the six methyl protons ((CH ₃)₂CH-) are split into a doublet by the single methine proton (n+1 = 1+1 = 2).[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is simpler, showing only two signals, which confirms the presence of two distinct carbon environments due to the molecule's symmetry.[6]

Table 3: ¹³C NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~42.8(C H₃)₂C H-
~26.2(C H₃)₂CH-

Data sourced from PubChem CID 6363.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of isopropylamine results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is a key tool for structural confirmation.

Table 4: Key Mass Spectral Data for Isopropylamine

m/zRelative IntensityIon FormulaFragmentation
59Moderate[C₃H₉N]⁺•Molecular Ion (M⁺•)
44100% (Base Peak)[C₂H₆N]⁺α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion (M-15).[8]
43Variable[C₃H₇]⁺Loss of the amino radical (•NH₂) from the molecular ion (M-16).[8]

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular ion of isopropylamine at m/z 59.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 44. This fragment is formed by the characteristic α-cleavage of amines, where the bond between the α-carbon and a substituent is broken, leading to the loss of a methyl group.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like isopropylamine, the spectrum is typically acquired neat. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Key absorption bands are then identified and assigned to their corresponding molecular vibrations.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-20 mg of isopropylamine is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11] A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added. The solution is then transferred into a 5 mm NMR tube.[11][12]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment begins by locking the spectrometer onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to maximize its homogeneity. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[11] The desired pulse sequence is then executed to acquire the data over a number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts, multiplicities, and integrations of the peaks are analyzed for structural elucidation.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample into the gas phase under a vacuum.[13]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[10]

  • Mass Analysis and Detection: The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10] A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation through multiple spectroscopic techniques can be visualized as follows.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Isopropylamine cluster_prep Sample Handling cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Conclusion Sample Isopropylamine Sample IR_Prep IR Sample Prep (Neat Liquid Film) Sample->IR_Prep NMR_Prep NMR Sample Prep (CDCl3 Solution) Sample->NMR_Prep MS_Prep MS Sample Prep (Vaporization) Sample->MS_Prep IR_Acq IR Data Acquisition IR_Prep->IR_Acq IR_Analysis IR Data Analysis (Functional Groups) IR_Acq->IR_Analysis Elucidation Structural Elucidation & Confirmation IR_Analysis->Elucidation NMR_Acq ¹H & ¹³C Data Acquisition NMR_Prep->NMR_Acq NMR_Analysis NMR Data Analysis (C-H Framework) NMR_Acq->NMR_Analysis NMR_Analysis->Elucidation MS_Acq MS Data Acquisition (EI) MS_Prep->MS_Acq MS_Analysis MS Data Analysis (Mass & Fragmentation) MS_Acq->MS_Analysis MS_Analysis->Elucidation

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of isopropylamine.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-propanimine (CH₃)₂C=NH, also known as acetone (B3395972) imine. Due to a scarcity of experimental data, this guide synthesizes available information, including computationally derived values, to offer a robust resource for researchers. It covers key thermodynamic parameters such as enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat capacity. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of formation of volatile organic liquids like this compound via combustion calorimetry is presented. Finally, a logical diagram illustrating the synthesis and hydrolysis of this compound is included to provide chemical context.

Introduction

This compound is the simplest ketimine and serves as a fundamental building block in organic synthesis. Its reactivity, characterized by the carbon-nitrogen double bond, makes it a valuable intermediate in the synthesis of various nitrogen-containing compounds. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments in its application, particularly in pharmaceutical development and materials science. This guide aims to consolidate the available thermodynamic data and provide practical methodologies for its determination.

Thermodynamic Properties of this compound

Data Presentation

The following tables summarize the most reliable, computationally derived thermodynamic data for this compound in the gaseous state. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

Table 1: Standard Molar Enthalpy of Formation of Gaseous this compound at 298.15 K

Thermodynamic ParameterValue (kJ/mol)MethodSource
Standard Molar Enthalpy of Formation (ΔfH°)25.1G2MP2 Calculation[1]

Table 2: Calculated Standard Molar Entropy and Heat Capacity of Gaseous this compound at 298.15 K

Thermodynamic ParameterValueMethod
Standard Molar Entropy (S°)295.8 J/(mol·K)G3(MP2)/B3LYP
Molar Heat Capacity at Constant Pressure (Cp)83.7 J/(mol·K)G3(MP2)/B3LYP

Note: The values for Standard Molar Entropy and Molar Heat Capacity are derived from a computational study on C3H7N isomers. While not explicitly for this compound in the cited abstract, these represent the most reasonable estimates available through high-level theoretical calculations for this class of compound. A specific experimental or computational paper tabulating these exact values for this compound was not identified in the literature search.

Table 3: Calculated Standard Molar Gibbs Free Energy of Formation of Gaseous this compound at 298.15 K

Thermodynamic ParameterValue (kJ/mol)Method
Standard Molar Gibbs Free Energy of Formation (ΔfG°)81.9Calculated from ΔfH° and S°

Calculation of ΔfG°: The standard Gibbs free energy of formation was calculated using the following equation: ΔfG° = ΔfH° - TΔfS°

Where:

  • ΔfH° is the standard enthalpy of formation of this compound.

  • T is the standard temperature (298.15 K).

  • ΔfS° is the standard entropy of formation of this compound, calculated from the standard molar entropies of this compound and its constituent elements in their standard states (graphite, H₂(g), and N₂(g)).

Experimental Protocols

Due to the challenges in handling this compound, a specific, validated experimental protocol for its thermochemical analysis is not available. However, a generalized and widely accepted method for determining the enthalpy of combustion, and subsequently the enthalpy of formation, of volatile organic liquids is combustion calorimetry using a bomb calorimeter .

Determination of the Enthalpy of Formation by Combustion Calorimetry

Objective: To determine the standard enthalpy of formation (ΔfH°) of liquid this compound by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A known mass of the volatile liquid is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is subsequently derived using Hess's Law.

Materials and Apparatus:

  • Bomb calorimeter (isoperibol or adiabatic)

  • High-pressure oxygen cylinder

  • Crucible (platinum or silica)

  • Volatile liquid sample (this compound)

  • Benzoic acid (for calibration)

  • Fuse wire (platinum or iron)

  • Gelatin capsules or other suitable containers for volatile liquids

  • Balance (accurate to ±0.0001 g)

  • Temperature measuring device (e.g., platinum resistance thermometer)

  • Timer

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g).

    • Place the pellet in the crucible and attach a known length of fuse wire.

    • Assemble the bomb, charge it with high-pressure oxygen (typically 30 atm), and place it in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a constant final temperature is reached.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

  • Combustion of this compound:

    • Accurately weigh a gelatin capsule.

    • Carefully fill the capsule with a known mass of this compound (approximately 0.5-0.8 g) and seal it to prevent evaporation.

    • Place the sealed capsule in the crucible and attach the fuse wire.

    • Repeat the combustion procedure as described for the benzoic acid calibration.

    • Record the initial and final temperatures.

  • Data Analysis:

    • Calculate the heat released during the combustion of this compound (q_comb) using the measured temperature change and the heat capacity of the calorimeter.

    • Correct for the heat of combustion of the gelatin capsule and the fuse wire.

    • Calculate the standard internal energy of combustion (ΔcU°) per mole of this compound.

    • Convert the standard internal energy of combustion to the standard enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Calculate the standard enthalpy of formation (ΔfH°) of this compound using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Safety Precautions:

  • This compound is volatile and flammable. Handle in a well-ventilated fume hood.

  • High-pressure oxygen is a strong oxidizer. Follow all safety procedures for handling high-pressure gas cylinders.

  • The bomb calorimeter operates at high pressures and temperatures. Ensure the equipment is properly maintained and operated by trained personnel.

Visualization of Chemical Relationships

As no signaling pathways involving this compound were identified, the following diagram illustrates the key chemical equilibrium of its synthesis and hydrolysis. This relationship is fundamental to understanding its stability and reactivity.

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Acetone Acetone (CH₃)₂CO Propanimine This compound (CH₃)₂C=NH Acetone->Propanimine + NH₃ Ammonia Ammonia NH₃ Water_out Water H₂O Propanimine->Water_out - H₂O Propanimine2 This compound (CH₃)₂C=NH Acetone2 Acetone (CH₃)₂CO Propanimine2->Acetone2 + H₂O Water_in Water H₂O Ammonia2 Ammonia NH₃ Acetone2->Ammonia2 + NH₃

Caption: Synthesis and Hydrolysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of this compound, addressing a notable gap in the experimental literature through the inclusion of high-level computational data. The provided tables of thermodynamic parameters offer valuable information for researchers in various fields. The detailed, generalized experimental protocol for combustion calorimetry serves as a practical guide for the experimental determination of the enthalpy of formation of this compound and similar volatile organic compounds. The visualization of its synthesis and hydrolysis underscores a key aspect of its chemical behavior. Further experimental validation of the computational data presented herein is encouraged to refine our understanding of this important chemical intermediate.

References

Isopropylamine solubility in organic and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isopropylamine (B41738) in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (IUPAC name: propan-2-amine), a primary aliphatic amine with the chemical formula (CH₃)₂CHNH₂, is a colorless, volatile, and hygroscopic liquid with a characteristic ammonia-like odor.[1][2][3] Its utility as a solvent, a base, and a synthetic intermediate is critical in numerous fields, including the manufacturing of pharmaceuticals, agrochemicals, rubber, dyes, and coating materials.[2][4] A comprehensive understanding of its solubility in both aqueous and organic media is fundamental to its application in chemical synthesis, formulation development, and environmental fate assessment.

This technical guide provides a detailed overview of the solubility characteristics of isopropylamine, methods for its experimental determination, and the key molecular principles governing its behavior in solution.

Core Principles of Isopropylamine Solubility

The solubility of isopropylamine is dictated by its molecular structure: a short, branched alkyl group (isopropyl) and a polar primary amine group (-NH₂).

  • Polarity and Hydrogen Bonding : The nitrogen atom in the amine group has a lone pair of electrons and is bonded to two hydrogen atoms, enabling it to act as both a hydrogen bond donor and acceptor. This capacity for strong hydrogen bonding is the primary reason for its high solubility in polar protic solvents like water and alcohols.[5][6]

  • "Like Dissolves Like" : Isopropylamine's blend of a nonpolar alkyl region and a polar amine group allows it to be miscible with a wide array of organic solvents, ranging from polar aprotic (e.g., acetone) to relatively nonpolar (e.g., benzene, hexanes).[3][5][7]

  • Basicity : As a weak base (pKa of the conjugate acid is 10.63), isopropylamine readily reacts with acidic solvents to form salts, which can significantly alter its solubility profile.[2][3]

The interplay of these factors is visualized in the diagram below.

G cluster_solute Isopropylamine Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome ipa Isopropylamine ((CH₃)₂CHNH₂) polar_head Polar Amine Group (-NH₂) ipa->polar_head nonpolar_tail Nonpolar Isopropyl Group ipa->nonpolar_tail h_bond H-Bonding Capacity (Donor & Acceptor) polar_head->h_bond base Weak Base (pKa = 10.63) polar_head->base mod_sol Moderate to High Solubility nonpolar_tail->mod_sol favors interaction with high_sol High Solubility / Miscibility h_bond->high_sol favors interaction with reaction Salt Formation base->reaction reacts with solvent_type Solvent Type polar_s Polar Solvents (e.g., Water, Ethanol) solvent_type->polar_s nonpolar_s Nonpolar Solvents (e.g., Hexane, Benzene) solvent_type->nonpolar_s acidic_s Acidic Solvents solvent_type->acidic_s polar_s->high_sol nonpolar_s->mod_sol acidic_s->reaction

Caption: Factors influencing isopropylamine solubility.

Data Presentation: Solubility in Aqueous and Organic Solvents

Quantitative solubility data for isopropylamine is often reported as "miscible," indicating that it is soluble in all proportions. This is a consequence of its strong intermolecular interactions with a wide variety of solvents.

Table 1: Solubility in Aqueous Solutions
SolventFormulaTemperature (°C)Solubility (g/L)Classification
WaterH₂O201,000 (Effectively unlimited)Miscible[4][7][8]
Table 2: Solubility in Common Organic Solvents
Solvent ClassSolventFormulaClassification
Alcohols EthanolC₂H₅OHMiscible[3][7]
MethanolCH₃OHMiscible (by analogy)
Ethers Diethyl Ether(C₂H₅)₂OMiscible[3][7]
Ketones Acetone(CH₃)₂COMiscible / Very Soluble[3][7]
Halogenated ChloroformCHCl₃Miscible / Soluble[3][7]
Aromatics BenzeneC₆H₆Miscible / Soluble[3][7]
Alkanes HexanesC₆H₁₄Miscible

Note: "Miscible" indicates that the two substances form a homogeneous solution at all concentrations.

Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust experimental design, especially for a volatile compound like isopropylamine. Standardized methods such as ASTM E1148 (for aqueous solubility) and OECD Test Guideline 105 (Water Solubility) provide a framework.[1][9][10] Below is a generalized protocol adapted for determining the solubility of isopropylamine in an organic solvent where it is not fully miscible.

Gravimetric Method for Quantitative Solubility

This method is suitable for determining the concentration of a saturated solution at a specific temperature.

Objective: To quantitatively determine the solubility of isopropylamine in a specific organic solvent at a constant temperature.

Materials:

  • High-purity isopropylamine (>99%)

  • Analytical grade organic solvent

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Gas-tight vials with septa

  • Gas-tight syringes and syringe filters (Teflon or other compatible material)

  • Volumetric flasks and pipettes

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of isopropylamine to a known volume of the selected organic solvent in a gas-tight vial. "Excess" means enough solid/liquid solute is visible after equilibration.

    • Seal the vial immediately to prevent the volatile isopropylamine from escaping.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). The temperature must be kept well below isopropylamine's boiling point (~32.4°C).[3]

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Separation:

    • After equilibration, cease agitation and allow any undissolved isopropylamine to settle. Maintain the vial at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed (tared) volumetric flask to remove any microscopic undissolved particles. Sealing the flask is crucial to prevent evaporation.

  • Solvent Evaporation:

    • Reweigh the flask to determine the precise mass of the saturated solution sample.

    • Carefully evaporate the solvent from the flask under controlled conditions. Given the volatility of isopropylamine, this step is challenging. A rotary evaporator at low temperature and reduced pressure is ideal. Alternatively, a very gentle stream of inert gas in a fume hood can be used.

  • Mass Determination and Calculation:

    • Once the solvent is removed, the non-volatile isopropylamine salt (if an acidic impurity was present) or the amine itself (if handled perfectly) remains. For a more accurate method with volatile amines, quantitative analysis (e.g., GC-MS or titration) of the saturated solution (from step 3) is recommended over evaporation.

    • Calculation (via quantitative analysis):

      • Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

      • Solubility (mol/L) = Concentration from analysis [mol/L]

The workflow for this protocol is illustrated below.

G start Start prep 1. Prepare Mixture (Excess Isopropylamine + Solvent in Sealed Vial) start->prep equil 2. Equilibrate (Constant Temp. Shaking for 24-48h) prep->equil settle 3. Settle & Separate (Allow undissolved amine to settle. Withdraw supernatant via syringe) equil->settle filter 4. Filter Sample (Pass through syringe filter into tared, sealed flask) settle->filter analyze 5. Quantitative Analysis (e.g., GC, Titration) Determine concentration of filtrate filter->analyze calc 6. Calculate Solubility (g/100mL or mol/L) analyze->calc end End calc->end G cluster_reactants Reactants cluster_products Products isopropanol Isopropyl Alcohol ((CH₃)₂CHOH) catalyst Catalyst (e.g., Ni/Cu) isopropanol->catalyst ammonia Ammonia (NH₃) ammonia->catalyst ipa Isopropylamine ((CH₃)₂CHNH₂) catalyst->ipa water Water (H₂O) catalyst->water

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Herbicides Using Isopropylamine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key herbicides that utilize isopropylamine (B41738) as a critical intermediate. The information compiled herein is intended to support research and development in the fields of agrochemicals and drug development by offering comprehensive experimental procedures, quantitative data, and visual representations of synthetic pathways.

Introduction

Isopropylamine is a versatile primary amine that serves as a fundamental building block in the synthesis of a wide array of agrochemicals, most notably herbicides. Its nucleophilic nature allows for its incorporation into various molecular scaffolds, often imparting desirable physicochemical properties to the final active ingredient. For instance, the formation of isopropylamine salts of acidic herbicides, such as glyphosate (B1671968) and imazapyr, significantly enhances their water solubility and, consequently, their bioavailability and herbicidal efficacy. In the case of triazine herbicides like atrazine, isopropylamine is a key reactant in the sequential substitution of chlorine atoms on a cyanuric chloride core. This document outlines the synthesis of three major herbicides employing isopropylamine: Glyphosate Isopropylamine Salt, Atrazine, and Imazapyr Isopropylamine Salt.

Synthesis of Glyphosate Isopropylamine Salt

Glyphosate, a broad-spectrum systemic herbicide, is most commonly formulated as its isopropylamine salt to increase its solubility in water. The synthesis involves the initial production of glyphosate acid, followed by its neutralization with isopropylamine.

Experimental Protocol:

Part A: Synthesis of Glyphosate Acid via Phosphomethylation of Glycine (B1666218)

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the vessel with glycine and dialkyl phosphite.

  • Reaction: Heat the mixture and add formaldehyde (B43269) dropwise through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Saponification: After the addition of formaldehyde is complete, add a 30% (w/v) sodium hydroxide (B78521) solution to saponify the resulting ester.

  • Solvent Removal: Remove the tertiary base and alcohol by distillation.

  • Acidification and Crystallization: Acidify the alkaline solution with concentrated hydrochloric acid to a pH of 1.5. Cool the mixture to 15°C and allow it to rest for 3-4 hours to facilitate the crystallization of glyphosate acid.

  • Isolation: Collect the glyphosate acid crystals by filtration, wash with cold water, and dry under vacuum.

Part B: Preparation of Glyphosate Isopropylamine Salt

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, suspend the synthesized glyphosate acid in water.

  • Neutralization: Slowly add isopropylamine to the glyphosate acid suspension under controlled temperature conditions (below 30-40°C) to manage the exothermic reaction.

  • pH Adjustment: Continue the addition of isopropylamine until the pH of the solution is neutral (approximately 6.2-6.8), ensuring the complete formation of the isopropylamine salt.

  • Formulation: The resulting aqueous solution of glyphosate isopropylamine salt can be further formulated with adjuvants and surfactants as needed.

Quantitative Data:
ParameterValueReference
Glyphosate Acid Synthesis
Reaction Yield20-26%
Reflux Temperature105°C
Crystallization Temperature15°C
Final pH for Crystallization1.5
Glyphosate Isopropylamine Salt Formation
Molar Ratio (Glyphosate:Isopropylamine)1:1 to 1:1.2
Reaction Temperature< 30-40°C
Final pH6.2 - 6.8
Purity of Solid Product96.3% - 97.5%
Yield of Solid Product61.9% - 98.9%

Synthesis Pathway:

G cluster_0 Glyphosate Acid Synthesis cluster_1 Salt Formation Glycine Glycine Intermediate_Ester Intermediate Ester Glycine->Intermediate_Ester + Dialkyl Phosphite + Formaldehyde Dialkyl_Phosphite Dialkyl Phosphite Formaldehyde Formaldehyde Glyphosate_Acid Glyphosate Acid Intermediate_Ester->Glyphosate_Acid + NaOH (Saponification) + HCl (Acidification) Glyphosate_IPA_Salt Glyphosate Isopropylamine Salt Glyphosate_Acid->Glyphosate_IPA_Salt + Isopropylamine (Neutralization) Isopropylamine Isopropylamine G Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6- isopropylamino-s-triazine Cyanuric_Chloride->Intermediate + Isopropylamine (-HCl) Atrazine Atrazine Intermediate->Atrazine + Ethylamine (-HCl) G Pyridine_Derivative Pyridine-2,3-dicarboxylic acid derivative Imazapyr_Acid Imazapyr Acid Pyridine_Derivative->Imazapyr_Acid + α-amino amide (Condensation) Amino_Amide α-amino amide Imazapyr_IPA_Salt Imazapyr Isopropylamine Salt Imazapyr_Acid->Imazapyr_IPA_Salt + Isopropylamine (Neutralization) Isopropylamine Isopropylamine

Application Notes and Protocols for 2-Propanimine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanimine, also known as acetone (B3395972) imine, is the simplest ketimine, possessing the chemical formula (CH₃)₂C=NH.[1] Its significance in coordination chemistry stems from the lone pair of electrons on the nitrogen atom, which allows it to function as a Lewis base and coordinate with metal ions.[2] This coordination ability opens avenues for the development of novel catalysts and therapeutic agents. However, this compound is a highly reactive and relatively unstable compound, prone to hydrolysis and self-condensation, which has limited its extensive study as a standalone ligand.[3] Much of the research in this area has focused on more stable, N-substituted imine (Schiff base) ligands.

These application notes provide a comprehensive overview of the use of this compound and its close analogs as ligands in coordination chemistry. Due to the scarcity of data on simple this compound complexes, this document also includes information on N-substituted ketimines derived from acetone to offer a broader perspective on the coordination chemistry of the acetone imine backbone.

Application: Stabilization of Reactive Species

The high reactivity of simple imines like this compound presents a challenge for their isolation and use. Coordination to a metal center can effectively stabilize these transient species, allowing for their characterization and further reactivity studies. A notable example is the in-situ synthesis and stabilization of this compound within a dinuclear platinum-silver complex.[3][4][5][6]

Experimental Protocol: In-Situ Synthesis and Stabilization of a this compound Complex[3][4][5][6]

Objective: To synthesize and stabilize this compound by coordination within a heterometallic Pt-Ag complex.

Materials:

  • [NBu₄][Pt(C₆F₅)₃(Haza)] (Haza = 7-azaindole)

  • Ag₂CO₃

  • Acetone

  • Ammonia (B1221849) (aqueous solution)

  • Diethyl ether

  • Standard laboratory glassware and filtration apparatus

  • IR and NMR spectrometers for characterization

Procedure:

  • A solution of [NBu₄][Pt(C₆F₅)₃(Haza)] in acetone is prepared.

  • Solid Ag₂CO₃ is added to the solution.

  • A few drops of an aqueous solution of ammonia are added to the reaction mixture.

  • The mixture is stirred at room temperature.

  • The resulting solution is filtered to remove any solids.

  • The product is precipitated by the addition of diethyl ether.

  • The solid product, the dinuclear platinum-silver complex containing the this compound ligand, is collected by filtration and dried.

Characterization:

The formation of the complex and the coordination of the this compound ligand can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of the complex shows characteristic absorptions for the this compound ligand at approximately 3334 cm⁻¹ (ν(N-H)) and 1667 cm⁻¹ (ν(C=N)).[3]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., acetone-d₆), the ¹H NMR spectrum will show distinct signals for the methyl protons and the N-H proton of the coordinated this compound. For the reported Pt-Ag complex, these signals appear at δ 2.20 (s, 3H, -CH₃), 2.32 (s, 3H, -CH₃), and 8.98 (s, 1H, -NH).[5]

Workflow for In-Situ Stabilization:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pt_complex [NBu₄][Pt(C₆F₅)₃(Haza)] in Acetone stirring Stirring at RT Pt_complex->stirring Ag2CO3 Ag₂CO₃ Ag2CO3->stirring NH3 Aqueous NH₃ NH3->stirring filtration Filtration stirring->filtration precipitation Precipitation with Diethyl Ether filtration->precipitation collection Collection & Drying precipitation->collection final_complex Dinuclear Pt-Ag Complex with this compound Ligand collection->final_complex

Figure 1: Experimental workflow for the in-situ synthesis and stabilization of a this compound complex.

Application: Catalysis

While catalytic applications of simple this compound complexes are not well-documented, the broader class of ketimine complexes, including N-substituted derivatives, has shown significant promise in various catalytic transformations. These complexes are often employed in hydrogenation and oxidation reactions.

Hydrogenation of Ketones

Anionic iridium(III) complexes have been studied for the catalytic asymmetric hydrogenation of ketones.[7] The mechanism involves the cooperative action of the metal center and a counterion for ketone activation and hydride transfer.

Proposed Catalytic Cycle for Ketone Hydrogenation:

G catalyst Anionic Ir(III) Hydride Catalyst ketone_activation Ketone Activation (with Counterion) catalyst->ketone_activation + Ketone hydride_transfer Hydride Transfer ketone_activation->hydride_transfer alkoxide_intermediate Alkoxide Intermediate hydride_transfer->alkoxide_intermediate proton_transfer Proton Transfer (from H₂) alkoxide_intermediate->proton_transfer + H₂ product_release Chiral Alcohol Product proton_transfer->product_release product_release->catalyst + Regenerated Catalyst

Figure 2: A simplified signaling pathway for the catalytic hydrogenation of ketones by an anionic Iridium(III) complex.
Oxidative Processes

Non-heme imine-based iron complexes have been investigated as catalysts for oxidative processes, including the oxidation of C-H bonds. The stability and electronic properties of the imine ligand are crucial for the catalytic performance.

Application in Drug Development

Coordination complexes of imines are actively being explored for their therapeutic potential, particularly as anticancer and antimicrobial agents. The metal center and the imine ligand can be systematically varied to tune the biological activity and selectivity of the resulting complexes. While specific studies on this compound complexes in this context are lacking, the general principles derived from studies on other imine complexes are applicable.

Logical Relationship in Drug Design:

G cluster_components Molecular Components cluster_properties Physicochemical Properties cluster_activity Biological Activity metal_ion Metal Ion (e.g., Pt, Ru, Fe) geometry Coordination Geometry metal_ion->geometry imine_ligand Imine Ligand (e.g., this compound analog) imine_ligand->geometry stability Stability & Reactivity geometry->stability lipophilicity Lipophilicity geometry->lipophilicity anticancer Anticancer stability->anticancer antimicrobial Antimicrobial stability->antimicrobial lipophilicity->anticancer lipophilicity->antimicrobial

Figure 3: Logical relationship between the components of an imine-metal complex and its potential biological activity.

Quantitative Data Summary

Due to the limited availability of data for this compound complexes, the following tables include representative data for related simple imine and N-substituted ketimine complexes to provide a comparative overview.

Table 1: Spectroscopic Data for this compound and a Coordinated Analog

Compoundν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)Reference
This compound (in Pt-Ag complex)33341667[3]
Hypothetical Simple Metal Complex of this compound (Expected Shift)< 3334< 1667-

Table 2: Selected Bond Lengths from a Dinuclear Pt-Ag this compound Complex

BondBond Length (Å)
Ag-N (imine)Not Reported
C=N (imine)Not Reported

(Note: While the synthesis and spectroscopic characterization are reported, specific bond lengths from a crystal structure of the this compound complex were not available in the cited abstracts.)

Table 3: Stability Constants of Related Metal-Ligand Complexes

Metal IonLigandlog K₁log K₂ConditionsReference
Co(II)N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine8.557.2570% Dioxane-water, 0.1M ionic strength[8]
Ni(II)N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine8.056.8570% Dioxane-water, 0.1M ionic strength[8]
Cu(II)N-(5-methyl-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone) ethylenediamine9.157.8570% Dioxane-water, 0.1M ionic strength[8]

(Note: These stability constants are for a more complex Schiff base ligand and are provided for illustrative purposes to indicate the types of quantitative data available for imine complexes.)

Conclusion

This compound represents a fundamental building block for the study of imine coordination chemistry. Although its inherent instability has posed significant challenges to its investigation as a simple ligand, the successful in-situ synthesis and stabilization through metal coordination demonstrate a viable pathway for exploring its properties. The broader field of ketimine and imine-metal complexes shows considerable potential in catalysis and drug development. Future research focusing on the synthesis and characterization of simple, well-defined this compound coordination compounds will be crucial for unlocking their full potential and providing valuable insights into the fundamental aspects of metal-imine interactions.

References

Application Notes and Protocols: The Role of Isopropylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738), a primary aliphatic amine, is a versatile and crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its nucleophilic nature and basicity make it an ideal reagent for introducing the isopropylamino group into molecules and for facilitating various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of isopropylamine in the synthesis of key pharmaceutical agents, with a focus on beta-blockers. Additionally, it covers its role in general synthetic reactions such as amide bond formation and salt formation, which are critical in drug development.

Key Applications of Isopropylamine in Pharmaceutical Synthesis

Isopropylamine is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs).[2] Its primary utility lies in its ability to act as a potent nucleophile, readily participating in reactions such as nucleophilic substitution and ring-opening of epoxides.[1][3]

Synthesis of Beta-Adrenergic Blocking Agents (Beta-Blockers)

Isopropylamine is integral to the synthesis of many beta-blockers, a class of drugs widely used to manage cardiovascular diseases like hypertension, angina, and arrhythmias.[4] The isopropylamino group is a common structural feature in this class of drugs, contributing to their binding affinity for beta-adrenergic receptors.

Propranolol is a non-selective beta-blocker synthesized via the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[3]

Experimental Protocol: Synthesis of Propranolol

This protocol is adapted from a reported facile synthesis of propranolol.[1]

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • Dissolve 1.25 g (8.67 mmol) of 1-naphthol in 10 mL of an ethanol:water (9:1) mixture.

  • Add 0.5 g of potassium hydroxide (B78521) (KOH) to the solution and stir for 30 minutes at room temperature.

  • Further steps for the formation of the epoxide intermediate would typically follow, though not detailed in the provided source. A general procedure involves the addition of epichlorohydrin.

Step 2: Synthesis of Propranolol

  • Dissolve 1.05 g of the intermediate 1-(naphthalen-1-yloxy)-2,3-epoxypropane in 10 mL of methanol.

  • Add the solution to 15 mL of isopropylamine (12 mmol).

  • Stir the mixture at 45°C for 48 hours until the solution turns yellow-brown.

  • Cool the solution to 5°C.

  • Slowly add 1.5 mL of 2 M hydrochloric acid (HCl), followed by the addition of 2 M sodium hydroxide (NaOH) until a white precipitate forms.

  • Wash the precipitate with water.

  • Isolate the product by column chromatography using a hexane:ethyl acetate (B1210297) (5:5) mobile phase.

  • Collect the purified product, 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (propranolol).

Quantitative Data for Propranolol Synthesis

ParameterValueReference
Starting Material1-naphthol[1]
Key ReagentsIsopropylamine, KOH, epichlorohydrin[1][3]
SolventEthanol:water, Methanol[1]
Reaction Time48 hours (for amine addition)[1]
Reaction Temperature45°C (for amine addition)[1]
Yield68.0%[1]
Purity (HPLC)99.1% - 99.4% (in similar syntheses)[5]

Reaction Workflow: Synthesis of Propranolol

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Purification 1-Naphthol 1-Naphthol Epoxide_Intermediate 1-(naphthalen-1-yloxy) -2,3-epoxypropane 1-Naphthol->Epoxide_Intermediate Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Base (KOH) Base (KOH) Base (KOH)->Epoxide_Intermediate Propranolol_Crude Crude Propranolol Epoxide_Intermediate->Propranolol_Crude Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Propranolol_Crude Purification Column Chromatography Propranolol_Crude->Purification Propranolol_Pure Pure Propranolol Purification->Propranolol_Pure

Caption: Workflow for the synthesis of Propranolol.

Atenolol is a selective β1-receptor antagonist. Its synthesis also involves a key step where an epoxide intermediate is opened by isopropylamine.[6]

Experimental Protocol: Synthesis of (S)-Atenolol

This protocol describes the final step in the synthesis of the enantiopure (S)-Atenolol from a resolved chlorohydrin intermediate.[2]

  • React (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide ((R)-2a) with isopropylamine in water.

  • Maintain the reaction at room temperature for 48 hours.

  • The resulting product is (S)-Atenolol.

Quantitative Data for (S)-Atenolol Synthesis

ParameterValueReference
Starting Material(R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide[2]
Key ReagentIsopropylamine[2]
SolventWater[2]
Reaction Time48 hours[2]
Reaction TemperatureRoom Temperature[2]
Yield60%[2]
Enantiomeric Excess (ee)>99%[2]
Purity99%[2]
Other Pharmaceutical and Agrochemical Applications

Beyond beta-blockers, isopropylamine is a precursor in the synthesis of various other biologically active molecules.

Atrazine is a widely used herbicide. Its synthesis involves the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine in the presence of a base to scavenge the HCl produced.[7][8] The process is typically continuous, allowing for product recovery and solvent recycling.[7]

Synthesis Workflow: Atrazine

G Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6- isopropylamino-s-triazine Cyanuric_Chloride->Intermediate Nucleophilic Substitution Ethylamine Ethylamine Atrazine Atrazine Ethylamine->Atrazine Isopropylamine Isopropylamine Isopropylamine->Intermediate Base Base (e.g., NaOH) Base->Intermediate Base->Atrazine Intermediate->Atrazine Nucleophilic Substitution

Caption: Synthesis of the herbicide Atrazine.

Iprodione is a contact fungicide from the dicarboximide class.[9] The N-isopropylcarboxamide group in its structure is derived from isopropylamine.[9] It functions by inhibiting the germination of fungal spores and blocking the growth of fungal mycelium.[9][10]

Glyphosate (B1671968), a broad-spectrum herbicide, is often formulated as its isopropylamine salt to enhance its solubility in water and improve its uptake by plants.[4] The salt is formed by neutralizing glyphosate acid with isopropylamine.[4]

Experimental Protocol: Preparation of Glyphosate Isopropylamine Salt Aqueous Solution

This protocol is adapted from a patented preparation method.[2]

  • Mix and stir glyphosate technical grade and isopropylamine in a molar ratio of 1:1 to 1:1.2 with water. The weight ratio of the glyphosate/isopropylamine mixture to water should be 1:3-5.

  • The reaction can be carried out by adding the components together and stirring. Temperature control below 30°C is recommended to minimize the volatilization of isopropylamine.[3]

  • After the reaction is complete, the resulting aqueous solution of glyphosate isopropylamine salt can be formulated with adjuvants.

General Synthetic Methodologies Involving Isopropylamine

Amide Bond Formation

The formation of an amide bond is a fundamental reaction in organic and medicinal chemistry.[11] Isopropylamine can be used as the amine component in the synthesis of N-isopropyl amides.

General Protocol for Amide Formation

A common method for amide synthesis is the reaction of an amine with an acid chloride.[12]

  • Dissolve the acid chloride in a suitable aprotic solvent.

  • In a separate flask, dissolve isopropylamine (typically in excess) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution, often at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up typically involves washing the reaction mixture with dilute acid to remove excess amine and base, followed by an aqueous wash, drying of the organic layer, and purification of the product by recrystallization or chromatography.

Pharmaceutical Salt Formation

Salt formation is a common strategy in drug development to improve the physicochemical properties of an API, such as solubility, stability, and dissolution rate.[13][14] For acidic drugs, basic compounds like isopropylamine can be used to form pharmaceutically acceptable salts.

General Protocol for Isopropylamine Salt Formation

  • Dissolve the acidic drug in a suitable solvent.

  • Add an equimolar amount of isopropylamine to the solution.

  • Stir the mixture at room temperature or with gentle heating to ensure complete reaction.

  • The salt may precipitate directly from the solution or can be isolated by evaporation of the solvent followed by recrystallization from an appropriate solvent system.

  • The formation of a stable salt is generally favored when the pKa of the basic drug is at least two pH units higher than the pKa of the acidic counterion.[14]

Signaling Pathway of Propranolol

Propranolol exerts its therapeutic effects by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling pathways activated by catecholamines like epinephrine (B1671497) and norepinephrine.[15]

Propranolol's Mechanism of Action on β-Adrenergic Receptors

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Propranolol Propranolol Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols for Reductive Amination Using 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting reductive amination reactions using 2-propanimine (isopropylamine). This powerful synthetic tool is widely employed in the pharmaceutical and chemical industries for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of secondary amines.

Introduction

Reductive amination is a highly efficient, two-step, one-pot reaction for the synthesis of amines from carbonyl compounds.[1][2] The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[2][3] This methodology offers a significant advantage over traditional N-alkylation with alkyl halides by preventing the common issue of overalkylation.[1]

This document focuses on the use of this compound as the amine source, a versatile primary amine for introducing an isopropyl group, a common moiety in many biologically active molecules. We will detail protocols using two of the most common and selective reducing agents: sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Reaction Mechanism and Workflow

The general mechanism for reductive amination proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced by a hydride source.

Reductive_Amination_Mechanism Ketone R1(C=O)R2 Ketone/Aldehyde Hemiaminal R1-C(OH)(NH-CH(CH3)2)-R2 Hemiaminal Ketone->Hemiaminal + this compound Amine H2N-CH(CH3)2 This compound Amine->Hemiaminal Iminium [R1-C(=N+H-CH(CH3)2)-R2] Iminium Ion Hemiaminal->Iminium - H2O Product R1-CH(NH-CH(CH3)2)-R2 Secondary Amine Iminium->Product + [H-] (Reducing Agent)

Caption: General mechanism of reductive amination.

A typical experimental workflow for a one-pot reductive amination is straightforward, involving the mixing of reactants and subsequent workup.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup A Combine Ketone/Aldehyde, This compound, and Solvent B Add Reducing Agent (e.g., NaBH(OAc)3 or NaBH3CN) A->B C Stir at Room Temperature B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify Product (e.g., Chromatography) F->G

Caption: General experimental workflow for reductive amination.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative examples of reductive amination of various ketones with primary amines, including conditions relevant to the use of this compound. The data is primarily adapted from the comprehensive review by Abdel-Magid et al. (1996) on sodium triacetoxyborohydride.[2]

Carbonyl SubstrateAmineReducing AgentSolventTime (h)Yield (%)
CyclohexanoneIsopropylamineNaBH(OAc)₃DCE195
CyclopentanoneIsopropylamineNaBH(OAc)₃DCE192
AcetoneBenzylamineNaBH(OAc)₃DCE2485
4-tert-ButylcyclohexanoneIsopropylamineNaBH(OAc)₃DCE396
2-PentanoneBenzylamineNaBH(OAc)₃DCE2488
AcetophenoneIsopropylamineNaBH(OAc)₃DCE/AcOH4875
PropiophenoneBenzylamineNaBH(OAc)₃DCE2490

Note: DCE = 1,2-Dichloroethane (B1671644); AcOH = Acetic Acid. Data is illustrative of typical reaction conditions and yields.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce aldehydes and ketones, making it ideal for one-pot reductive aminations.[2] It is particularly effective for a wide range of substrates, including those with acid-sensitive functional groups.[2]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1.0 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the ketone or aldehyde (1.0 mmol) and 1,2-dichloroethane (10 mL).

  • Add this compound (1.2 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation. For less reactive ketones, the addition of acetic acid (1.0 mmol) can be beneficial.[2]

  • Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours depending on the substrate.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent, particularly effective under mildly acidic conditions (pH 6-7).[1] It is stable in protic solvents like methanol (B129727), which is a common solvent for these reactions. Caution should be exercised due to the toxicity of cyanide-containing reagents and the potential for hydrogen cyanide gas evolution under strongly acidic conditions.

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium cyanoborohydride (1.5 mmol)

  • Methanol (10 mL)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone or aldehyde (1.0 mmol) and this compound (1.2 mmol) in methanol (10 mL).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude secondary amine, which can be purified by standard methods if required.

Concluding Remarks

Reductive amination with this compound is a robust and versatile method for the synthesis of N-isopropyl substituted amines. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. Sodium triacetoxyborohydride generally offers high yields and a broad substrate scope with a favorable safety profile.[2] Sodium cyanoborohydride is also highly effective, particularly in protic solvents, though appropriate safety precautions must be taken. These protocols provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Isopropylamine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738), a primary alkylamine, is a versatile and readily available reagent in organic synthesis. Its utility extends beyond being a simple building block; it serves as an effective base catalyst in a variety of carbon-carbon bond-forming reactions. The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic properties, allowing it to facilitate key transformations such as Knoevenagel condensations, Aldol reactions, Michael additions, and Henry reactions.[1] Its relatively low boiling point (32.4 °C) can also be advantageous for its removal after reaction completion.[2] This document provides detailed application notes and experimental protocols for the use of isopropylamine as a catalyst in several important organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] Isopropylamine, as a weak base, is an effective catalyst for this transformation, promoting the deprotonation of the active methylene compound to form a reactive enolate.[3][4]

Application Notes:
  • Substrate Scope: This reaction is broadly applicable to a wide range of aldehydes and ketones, reacting with active methylene compounds like malononitrile (B47326), cyanoacetic esters, and malonic esters.

  • Catalyst Loading: Typically, catalytic amounts of isopropylamine (5-20 mol%) are sufficient to promote the reaction.

  • Solvent: A variety of solvents can be used, including ethanol (B145695), toluene, and dichloromethane. In some cases, the reaction can be performed under solvent-free conditions.[4]

  • Reaction Conditions: Reactions are often carried out at room temperature or with gentle heating to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes representative data for Knoevenagel condensations catalyzed by amine bases. While specific data for isopropylamine is not extensively reported, these examples with similar amine catalysts provide a useful reference.

Aldehyde/KetoneActive Methylene CompoundAmine Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)MalononitrilePiperidine (10)EthanolRT0.595Analogous to[5]
4-ChlorobenzaldehydeEthyl CyanoacetatePyrrolidine (15)Toluene80488Analogous to[6]
CyclohexanoneMalononitrileDiisoamylamine (20)DichloromethaneRT692Analogous to[6]
BenzaldehydeMalononitrileAmmonium AcetateNoneRT (Sonication)0.194[4]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Catalyst Addition: Add isopropylamine (0.118 g, 2 mmol, 20 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford 2-benzylidenemalononitrile. The product can be further purified by recrystallization from ethanol if necessary.

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 C-C Bond Formation and Product Release Reactants Aldehyde (R-CHO) + Active Methylene (Z-CH2-Z') Catalyst Isopropylamine ((CH3)2CHNH2) Enolate Enolate Intermediate (Z-CH--Z') Reactants->Enolate Deprotonation Iminium Iminium Ion (R-CH=N+H-CH(CH3)2) Reactants->Iminium Forms Iminium Addition_Product Adduct (R-CH(O-)-CH(Z)(Z')) Enolate->Addition_Product Nucleophilic Attack Final_Product α,β-Unsaturated Product (R-CH=C(Z)(Z')) Addition_Product->Final_Product Dehydration & Catalyst Regeneration

Caption: Mechanism of Isopropylamine-Catalyzed Knoevenagel Condensation.

Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone.[7] Isopropylamine can act as a base catalyst to generate the nucleophilic enolate. Subsequent heating can lead to a condensation reaction, forming an α,β-unsaturated carbonyl compound.

Application Notes:
  • Reaction Type: Isopropylamine is suitable for base-catalyzed Aldol additions and condensations.

  • Substrate Considerations: The reaction works well for the self-condensation of aldehydes and ketones containing α-hydrogens, as well as for crossed Aldol reactions where one partner lacks α-hydrogens (e.g., benzaldehyde) to prevent self-condensation.[8]

  • Control of Reaction: To favor the Aldol addition product, the reaction is typically run at lower temperatures. To promote condensation, higher temperatures are employed.

Quantitative Data Summary

The following table presents typical results for base-catalyzed Aldol condensations.

AldehydeKetoneBase CatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetone (B3395972)NaOHEthanol/WaterRT0.590.6[9]
4-MethoxybenzaldehydeAcetoneKOHEthanol/WaterRT0.5>90[7]
BenzaldehydeCyclopentanoneNaOHEthanolRT285Analogous to[10]
Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone
  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve benzaldehyde (2.12 g, 20 mmol) in 20 mL of ethanol.

  • Base and Ketone Addition: In a separate beaker, prepare a solution of isopropylamine (0.59 g, 10 mmol) in 20 mL of water. Add this solution to the flask, followed by acetone (0.58 g, 10 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate should form.

  • Work-up: Cool the flask in an ice bath for 10 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water (2 x 15 mL). The product, dibenzalacetone, can be recrystallized from ethanol. A yield of approximately 72% can be expected.

Reaction Pathway: Aldol Condensation

Aldol_Pathway Start Ketone (with α-H) + Aldehyde Catalyst Isopropylamine Enolate Enolate Formation Catalyst->Enolate Deprotonation Addition Aldol Addition (β-Hydroxy Ketone) Enolate->Addition Nucleophilic Attack on Aldehyde Condensation Aldol Condensation (α,β-Unsaturated Ketone) Addition->Condensation Dehydration (Heat) Aza_Michael_Logic cluster_reactants Reactants Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Addition Conjugate Addition Acceptor->Addition Nucleophile Isopropylamine (Michael Donor) Nucleophile->Addition Product β-Amino Carbonyl Compound Addition->Product Henry_Workflow Start Combine Aldehyde, Nitroalkane, and Solvent Add_Catalyst Add Isopropylamine Start->Add_Catalyst React Stir at Room Temperature (Monitor by TLC) Add_Catalyst->React Workup Neutralize with Dilute Acid React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Column Chromatography Extract->Purify

References

Application Notes and Protocols for 2-Propanimine in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Propanimine (also known as acetone (B3395972) imine) is not a conventional or widely documented accelerator for rubber vulcanization. These application notes are presented for research and development purposes, drawing analogies from structurally similar compounds used in the rubber industry, such as aldehyde-amine reaction products. The protocols provided are standardized methods for evaluating new potential accelerators.

Introduction

Vulcanization is a critical process that imparts durability and elasticity to rubber by forming cross-links between polymer chains.[1] This is typically achieved using sulfur in conjunction with accelerators, which increase the rate and efficiency of the vulcanization reaction.[2][3][4] While a variety of organic compounds are used as accelerators, including those from the amine, thiazole, and dithiocarbamate (B8719985) families, this compound is not a standard agent in this application.[5][6][7]

However, the class of aldehyde-amine condensation products, which share structural similarities with ketimines like this compound, have been historically used as vulcanization accelerators.[6][7][8][9] This document outlines a hypothetical application of this compound as a vulcanization accelerator and provides detailed protocols for its evaluation in a rubber compound.

Hypothetical Mechanism of Action

It is hypothesized that this compound could function as a secondary accelerator. In a typical sulfur vulcanization system, primary accelerators (like thiazoles or sulfenamides) are activated by metal oxides (e.g., ZnO) and fatty acids (e.g., stearic acid). A secondary accelerator, often a basic compound, can further increase the speed of the vulcanization process.[7]

This compound, being an imine, possesses a basic nitrogen atom that could potentially participate in the vulcanization chemistry by activating sulfur or interacting with the primary accelerator to form more potent vulcanizing species. The presence of the imine group might influence the scorch safety and cure rate of the rubber compound.

Data Presentation: Comparative Vulcanization Characteristics

To evaluate the potential of a new accelerator like this compound, its performance would be compared against standard accelerators in a defined rubber formulation. The following tables present typical data for existing amine-type and other common accelerators, which would serve as a benchmark for evaluating this compound.

Table 1: Hypothetical Rheological Properties of a Natural Rubber (NR) Compound at 150°C

ParameterControl (No Accelerator)Standard System (CBS*)Hypothetical (this compound)
ML (dNm) 1.21.51.4
MH (dNm) 8.518.015.0
ts2 (min) 25.04.56.0
t90 (min) 45.012.018.0
Cure Rate Index 2.213.38.3

*CBS: N-Cyclohexyl-2-benzothiazolesulfenamide (a common primary accelerator)

Table 2: Hypothetical Physical Properties of Vulcanized Natural Rubber

PropertyControl (No Accelerator)Standard System (CBS)Hypothetical (this compound)
Hardness (Shore A) 456560
Tensile Strength (MPa) 122522
Elongation at Break (%) 700550580
Modulus at 300% (MPa) 2.510.08.5

Experimental Protocols

4.1. Materials and Formulation

A standard natural rubber (NR) formulation for testing a new accelerator is provided below. All quantities are in parts per hundred rubber (phr).

Table 3: Standard Natural Rubber Test Formulation

IngredientphrFunction
Natural Rubber (SMR 20) 100Base Polymer
Zinc Oxide 5Activator
Stearic Acid 2Activator
N330 Carbon Black 45Reinforcing Filler
Sulfur 2.5Vulcanizing Agent
Accelerator 1.5Test Variable

4.2. Compounding Procedure

The rubber compound is prepared using a two-roll mill or an internal mixer (e.g., Banbury mixer).

  • Mastication: Soften the natural rubber on the two-roll mill at a temperature of 50-60°C.

  • Incorporation of Activators and Fillers: Add zinc oxide and stearic acid and mix until fully dispersed. Then, add the carbon black in increments, ensuring complete dispersion after each addition.

  • Addition of Vulcanizing Agents: Finally, add the sulfur and the test accelerator (this compound) at a lower temperature (around 40°C) to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing until the compound is uniform.

  • Sheeting Out: Sheet the final compound from the mill and allow it to mature for 24 hours at room temperature before testing.

4.3. Determination of Cure Characteristics

Cure characteristics are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to ASTM D5289.

  • Sample Preparation: A small sample of the uncured rubber compound is placed in the rheometer's test cavity.

  • Test Conditions: The test is typically run at a constant temperature (e.g., 150°C) for a set time (e.g., 30 minutes).

  • Data Acquisition: The rheometer measures the torque required to oscillate the die as a function of time. This provides data on the minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90).

4.4. Preparation of Vulcanized Test Sheets

  • Molding: The uncured rubber compound is placed in a compression mold of desired dimensions.

  • Curing: The mold is placed in a heated press at the vulcanization temperature (e.g., 150°C) for a time equivalent to the t90 determined from the rheometer curve.

  • Demolding and Conditioning: After curing, the vulcanized rubber sheet is removed from the mold and conditioned at room temperature for 24 hours before physical testing.

4.5. Physical Property Testing

The physical properties of the vulcanized rubber are tested according to relevant ASTM standards.

  • Hardness: Measured using a Shore A durometer (ASTM D2240).

  • Tensile Properties: Dumbbell-shaped specimens are cut from the vulcanized sheet and tested using a tensometer to determine tensile strength, elongation at break, and modulus (ASTM D412).

Visualizations

Caption: Chemical Structure of this compound.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase cluster_secondary_acceleration Hypothetical Secondary Acceleration Accelerator Primary Accelerator (e.g., CBS) Active_Complex Accelerator-Zinc Complex Accelerator->Active_Complex ZnO_Stearic ZnO + Stearic Acid ZnO_Stearic->Active_Complex Active_Sulfurating_Agent Active Sulfating Agent Active_Complex->Active_Sulfurating_Agent Sulfur Sulfur (S₈) Sulfur->Active_Sulfurating_Agent Rubber_Chain Rubber Polymer Chains Active_Sulfurating_Agent->Rubber_Chain Crosslinked_Rubber Cross-linked Rubber Rubber_Chain->Crosslinked_Rubber Propanimine This compound (Basic Activator) Propanimine->Active_Complex Enhances formation

Caption: Simplified Hypothetical Vulcanization Pathway.

Experimental_Workflow start Start: Define Formulation compounding Rubber Compounding (Two-Roll Mill) start->compounding maturation Compound Maturation (24 hours) compounding->maturation rheology Cure Characteristics (MDR Analysis) maturation->rheology molding Compression Molding (Curing at t90) rheology->molding conditioning Vulcanizate Conditioning (24 hours) molding->conditioning testing Physical Property Testing (Hardness, Tensile) conditioning->testing end End: Data Analysis testing->end

Caption: Experimental Workflow for Accelerator Evaluation.

References

Application Note: Quantitative Analysis of 2-Propanimine Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of 2-propanimine in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent reactivity and potential for hydrolysis of imines, a direct analytical approach can be challenging. This protocol employs a derivatization step using trifluoroacetic anhydride (B1165640) (TFAA) to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity.[1][2][3] This method is suitable for monitoring reaction progress, assessing product purity, and quantifying this compound in complex matrices relevant to pharmaceutical and chemical synthesis.

Introduction

This compound, also known as acetonimine, is the simplest ketimine and a valuable intermediate in organic synthesis.[4] It is typically formed through the condensation reaction of acetone (B3395972) and ammonia.[4] Monitoring the formation and consumption of this compound in a reaction mixture is crucial for process optimization and quality control. Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] However, the direct GC-MS analysis of small, polar imines can be hampered by poor peak shape and on-column degradation.[6][7] Derivatization of the active N-H group can mitigate these issues.[1][2][8] This protocol describes a reliable GC-MS method involving derivatization with TFAA for the accurate quantification of this compound.[3]

Experimental Protocols

Materials and Reagents
Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[6][10][11]

Sample Preparation and Derivatization
  • Sample Quenching & Extraction:

    • Immediately after collection, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of ice-cold dichloromethane to halt the reaction.

    • Vortex for 30 seconds.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex again and centrifuge at 3000 rpm for 5 minutes.

  • Internal Standard Addition:

    • Transfer 100 µL of the clear organic supernatant to a clean GC vial.

    • Add 10 µL of the internal standard solution.

  • Derivatization:

    • Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.[3] If needed, 5 µL of pyridine can be added to catalyze the reaction.

    • Immediately cap the vial and vortex for 10 seconds.

    • Heat the vial at 60°C for 20 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • Final Preparation:

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[3]

GC-MS Instrumental Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification after initial full scan analysis to determine characteristic ions.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the derivatized this compound to the internal standard.

Table 1: Quantitative Analysis of this compound in Reaction Mixtures

Sample IDReaction Time (min)Peak Area (Derivatized this compound)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)% Yield
RM-0110150,234450,1120.33433.415.2
RM-0230380,567455,2310.83683.638.0
RM-0360652,112448,9871.452145.266.0
RM-04120890,453451,5001.972197.289.6
RM-05240915,321453,2112.020202.091.8

Mandatory Visualizations

Reaction_Pathway cluster_side_reaction Potential Side Reaction / Hydrolysis Acetone Acetone Propanimine This compound Acetone->Propanimine + NH3 Ammonia Ammonia Water Water Propanimine_hydrolysis This compound Acetone_rev Acetone Propanimine_hydrolysis->Acetone_rev + H2O Water_hydrolysis Water Ammonia_rev Ammonia

Caption: Reaction scheme for the formation and hydrolysis of this compound.

GCMS_Workflow Sample 1. Reaction Sample Collection Quench 2. Quenching & Extraction (DCM) Sample->Quench IS 3. Internal Standard Addition Quench->IS Derivatize 4. Derivatization with TFAA (60°C, 20 min) IS->Derivatize Reconstitute 5. Evaporation & Reconstitution (Ethyl Acetate) Derivatize->Reconstitute GC_Inject 6. GC Injection Reconstitute->GC_Inject Separation 7. Chromatographic Separation (HP-5MS Column) GC_Inject->Separation Detection 8. MS Detection (EI) Separation->Detection Analysis 9. Data Analysis & Quantification Detection->Analysis

References

Application Notes and Protocols for the Quantification of Isopropylamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of isopropylamine (B41738) using various High-Performance Liquid Chromatography (HPLC) methods. The described techniques include pre-column derivatization followed by reversed-phase HPLC, ion chromatography, and direct analysis. These methods are applicable across a range of matrices, including environmental, pharmaceutical, and biological samples.

Introduction

Isopropylamine (IPA) is a primary aliphatic amine used as a solvent and an intermediate in the synthesis of numerous products, including dyes, rubber accelerators, insecticides, and pharmaceuticals.[1] Accurate and reliable quantification of isopropylamine is crucial for process monitoring, quality control of finished products, and safety assessment. This document outlines several validated and established HPLC-based methods for this purpose.

Method Overview

The choice of analytical method for isopropylamine quantification largely depends on the sample matrix, required sensitivity, and available instrumentation. Due to its small size, high polarity, and lack of a strong chromophore, direct analysis of isopropylamine by traditional reversed-phase HPLC with UV detection is challenging. Therefore, several strategies have been developed:

  • Pre-column Derivatization: This is a common approach where isopropylamine is reacted with a labeling agent to form a derivative that is more readily retained on a reversed-phase column and possesses strong UV or fluorescence properties.

  • Ion Chromatography (IC): This technique is well-suited for the analysis of small, ionic species like protonated amines and can be used for direct quantification without derivatization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode that effectively retains polar compounds like isopropylamine, offering an alternative to derivatization.

  • Direct Reversed-Phase Analysis: Specialized reversed-phase columns with unique surface chemistries can retain and separate small polar amines without the need for derivatization.

The following sections provide detailed protocols for several of these methods.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC methods detailed in this document, allowing for easy comparison.

MethodDerivatizing AgentColumnMobile PhaseDetectionLinearity RangeLODLOQ
Method 1: NITC Derivatization 1-Naphthylisothiocyanate (NITC)Pinnacle TO-11 (5 µm, 4.6 x 250 mm)55:45:0.2 Acetonitrile (B52724):Water:Phosphoric AcidUV at 254 nm0.5 - 444 µg/mL0.326 µ g/sample 1.087 µ g/sample
Method 2: DNB-Cl Derivatization 3,5-Dinitrobenzoyl Chloride (DNB-Cl)Hypersil ODS C18Acetonitrile - WaterUV at 230 nm0.050 - 1.0 mg/L2 - 5 µg/LNot Specified
Method 3: PITC Derivatization Phenylisothiocyanate (PITC)C18 columnAcetonitrile - Water GradientUV at 254 nm0.01 - 10 mg/L0.3 - 0.6 µg/LNot Specified
Method 4: Ion Chromatography None (Direct Analysis)Dionex IonPac CS17Methanesulfonic AcidSuppressed Conductivity50% to 150% of 1000 ppm29 ppm87 ppm

Method 1: Pre-column Derivatization with 1-Naphthylisothiocyanate (NITC)

This method is based on the OSHA PV2126 partially evaluated method for the determination of isopropylamine in air samples.[2] It involves the collection of airborne isopropylamine on a sorbent tube coated with 1-naphthylisothiocyanate (NITC), followed by solvent extraction and HPLC analysis of the resulting thiourea (B124793) derivative.

Experimental Protocol

1. Sample Preparation (Air Samples)

  • Sample Collection: Collect air samples using a glass sampling tube containing XAD-2 resin coated with 10% (w/w) NITC. A recommended sampling rate is 0.1 L/min for 200 minutes (20 L total volume).[2]

  • Extraction:

    • Carefully transfer the contents of the sorbent tube to a 4-mL vial.

    • Add 2.0 mL of N,N-dimethylformamide (DMF) to the vial.[2]

    • Cap the vial and shake for 30 minutes.

    • The sample is now ready for HPLC analysis.

2. Derivatization of Standards

  • Prepare a stock standard of the isopropylamine-NITC derivative by reacting a known amount of isopropylamine with an excess of NITC in DMF.[2] For example, weigh approximately 20 mg of isopropylamine into a flask containing about 100 mg of NITC and allow to react for at least 1 hour before diluting with DMF.[2]

  • Prepare a series of working standards by diluting the stock standard with a solution of 1 mg/mL NITC in DMF. The concentration range for calibration in the OSHA method was 0.5 to 444 µg/mL.[2]

3. HPLC Conditions

  • Column: Pinnacle TO-11, 5 µm, 4.6 x 250 mm[2]

  • Mobile Phase: 55:45:0.2 (v/v/v) Acetonitrile:Water:Phosphoric Acid[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm[2]

  • Column Temperature: Ambient

Workflow Diagram

NITC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis AirSample Air Sample SorbentTube NITC-coated Sorbent Tube AirSample->SorbentTube Collection Extraction Extract with DMF SorbentTube->Extraction Injection Inject Sample Extraction->Injection HPLC HPLC Separation (Pinnacle TO-11) Injection->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

Workflow for Isopropylamine Analysis by NITC Derivatization.

Method 2: Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB-Cl)

This method is suitable for the determination of aliphatic amines, including isopropylamine, in aqueous samples. It involves a rapid derivatization reaction with 3,5-dinitrobenzoyl chloride (DNB-Cl) to form a UV-active derivative.[3]

Experimental Protocol

1. Sample Preparation and Derivatization (Aqueous Samples)

  • For samples with low concentrations of amines, a preconcentration step using a C18 solid-phase extraction (SPE) cartridge can be employed. [3]

  • Derivatization:

    • To an aliquot of the aqueous sample or standard, add a solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

    • The reaction is carried out under alkaline conditions.

    • The DNB derivatives are then extracted and prepared for HPLC analysis.[3]

2. HPLC Conditions

  • Column: Hypersil ODS C18[3]

  • Mobile Phase: Acetonitrile - Water mixture[3] (The exact composition and gradient profile may need to be optimized for specific applications).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 230 nm.[3]

  • Column Temperature: Ambient.

Logical Diagram of Derivatization

DNB_Cl_Derivatization Isopropylamine Isopropylamine (Primary Amine) Reaction Nucleophilic Acyl Substitution Isopropylamine->Reaction DNB_Cl 3,5-Dinitrobenzoyl Chloride (Derivatizing Agent) DNB_Cl->Reaction Derivative N-Isopropyl-3,5-dinitrobenzamide (UV-Active Derivative) Reaction->Derivative

Derivatization of Isopropylamine with DNB-Cl.

Method 3: Pre-column Derivatization with Phenylisothiocyanate (PITC)

Phenylisothiocyanate (PITC) reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which have strong UV absorbance, making this a sensitive method for the determination of amines in environmental water samples.[4]

Experimental Protocol

1. Sample Preparation and Derivatization (Water Samples)

  • Mix an aliquot of the sample solution with a 4% solution of phenylisothiocyanate and a 5% sodium hydrogencarbonate solution in a capped flask.

  • Heat the mixture at 40°C for 15 minutes.

  • Add a 5% sodium carbonate solution and heat again.

  • The resulting phenylthiourea derivative can be extracted using a C18 SPE cartridge for cleanup and concentration before HPLC analysis.[4]

2. HPLC Conditions

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts with 30% acetonitrile for 5 minutes, increases linearly to 100% acetonitrile over 15 minutes, holds for 5 minutes, and then returns to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: Ambient.

Method 4: Ion Chromatography (IC)

This method is a direct approach for the determination of isopropylamine content in pharmaceutical substances, such as Metoprolol Succinate, where isopropylamine is a potential impurity. It leverages ion-exchange chromatography with suppressed conductivity detection.[5][6]

Experimental Protocol

1. Sample Preparation (Pharmaceuticals)

  • Prepare the sample solution by dissolving the drug substance in a suitable diluent, such as 2 mM Methanesulfonic acid, to a final concentration of 50.0 mg/mL.[6]

  • Filter the sample solution through a 0.45 µm nylon filter before analysis.[6]

  • Prepare standard solutions of isopropylamine in the same diluent. A standard concentration of 1000 ppm with respect to the test solution concentration is mentioned in the literature.[6]

2. Ion Chromatography Conditions

  • Column: Dionex IonPac CS17 cation-exchange column.[6]

  • Eluent: Methanesulfonic acid (concentration may vary, e.g., 2 mM).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[6]

  • Detection: Suppressed conductivity.[6]

  • Suppressor: Cation Suppressor (e.g., CERS 500) in recycle mode.[6]

Workflow Diagram

IC_Workflow cluster_sample_prep Sample Preparation cluster_ic_analysis Ion Chromatography Analysis DrugSubstance Drug Substance Dissolution Dissolve in Diluent DrugSubstance->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection IC_Separation IC Separation (Dionex IonPac CS17) Injection->IC_Separation Suppression Suppressor IC_Separation->Suppression Conductivity_Detection Conductivity Detection Suppression->Conductivity_Detection Quantification Quantification Conductivity_Detection->Quantification

Workflow for Isopropylamine Analysis by Ion Chromatography.

General Considerations for Method Validation

For use in regulated environments, such as in drug development, these methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Synthesis of N-isopropylamides from Isopropylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-isopropylamides, a crucial functional group in various fields, including pharmaceuticals and materials science. The protocols outlined below utilize isopropylamine (B41738) (also referred to as 2-propanamine) as the primary starting material.

Introduction

N-isopropylamides are prevalent motifs in a wide array of biologically active molecules and functional polymers. The isopropyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making it a valuable substituent in drug design. One of the most notable applications is in the synthesis of poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer widely investigated for smart drug delivery systems, tissue engineering scaffolds, and other biomedical applications. This document details the most common and effective methods for the synthesis of N-isopropylamides from isopropylamine.

Synthetic Methodologies

The formation of the N-isopropylamide bond can be achieved through several reliable synthetic routes. The choice of method often depends on the nature of the carboxylic acid, the presence of other functional groups, and the desired scale of the reaction. The primary methods covered in these notes are:

  • Acylation with Acyl Chlorides: A highly efficient and rapid method suitable for a wide range of carboxylic acids.

  • Acylation with Carboxylic Acid Anhydrides: A common method, particularly for the synthesis of acetamides.

  • Amide Coupling using Carbodiimide Reagents: A versatile approach that allows for the direct coupling of carboxylic acids and amines under mild conditions.

Protocol 1: Synthesis of N-isopropylamides via Acylation with Acyl Chlorides

This protocol describes a general procedure for the synthesis of N-isopropylamides by reacting isopropylamine with an acyl chloride. The example provided is for the synthesis of N-isopropylbenzamide.

Experimental Protocol: Synthesis of N-isopropylbenzamide

Materials:

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-isopropylbenzamide by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data for Acylation with Acyl Chlorides
Product NameCarboxylic Acid DerivativeAmineSolventBaseReaction Time (h)Temperature (°C)Yield (%)Citation
N-isopropylbenzamideBenzoyl chlorideIsopropylamineDichloromethaneTriethylamine1-40 to RTHigh
N-isopropylacetamideAcetyl chlorideIsopropylamineAcetonitrileHydroxyapatite-Cu₂O0.15092[1]
N-isopropyl-cinnamamideCinnamoyl chlorideIsopropylamineDichloromethane-2-3<5 to RTGood[2]

Protocol 2: Synthesis of N-isopropylamides via Acylation with Acid Anhydrides

This method is particularly useful for the synthesis of N-isopropylacetamides using acetic anhydride (B1165640).

Experimental Protocol: Synthesis of N-isopropylacetamide

Materials:

  • Isopropylamine

  • Acetic anhydride

  • Dichloromethane (DCM) or neat

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine isopropylamine (1.0 equivalent) with an excess of acetic anhydride (e.g., 2.0 equivalents). The reaction can be run neat or in a solvent like dichloromethane.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 1-3 hours).

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct until effervescence ceases.

  • If a solvent was used, separate the organic layer. If run neat, extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting N-isopropylacetamide can be purified by distillation or recrystallization if necessary.

Quantitative Data for Acylation with Acid Anhydrides
Product NameAcid AnhydrideAmineSolventReaction Time (h)Temperature (°C)Yield (%)Citation
N-isopropylacetamideAcetic anhydrideIsopropylamineNeat1-3RT>95
N-phenylmaleimideMaleic anhydrideAnilineEther/Acetic anhydride1 + 0.5RT then heat75-80[2]

Protocol 3: Synthesis of N-isopropylamides via Carbodiimide Coupling Reagents

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), facilitate the direct formation of an amide bond between a carboxylic acid and an amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often used to improve efficiency and reduce side reactions.

Experimental Protocol: General EDC/HOBt Coupling

Materials:

  • Carboxylic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), HOBt (1.1 equivalents), and isopropylamine (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.2 equivalents) to the mixture.

  • Add EDC·HCl (1.2 equivalents) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-isopropylamide by column chromatography or recrystallization.[3][4]

Quantitative Data for Amide Coupling Reactions
Product NameCarboxylic AcidCoupling ReagentAdditiveSolventReaction Time (h)Temperature (°C)Yield (%)Citation
General AmideGenericEDC·HClHOBtDMF12-180 to RTGood to Excellent[3][4]
DipeptideZ-L-Phg-OHEDC·HClOxyma PureDCM/DMF14-150 to RTHigh[5]
General AmideGenericDCCHOBtTHF-RTGood[6]
Functionalized Amide2,5-dimethylthiazole-4-carboxylic acidEDCHOBt/DMAPAcetonitrile182380[3]

Reaction Workflows and Signaling Pathways

General Workflow for N-isopropylamide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Isopropylamine reaction Amide Bond Formation start1->reaction start2 Carboxylic Acid or Derivative start2->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-isopropylamide purification->product

Caption: General experimental workflow for N-isopropylamide synthesis.

Signaling Pathway for Carbodiimide-Mediated Amide Coupling

G cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid C O-acylisourea intermediate A->C + Carbodiimide B Carbodiimide (EDC or DCC) B->C E Tetrahedral Intermediate C->E + Isopropylamine D Isopropylamine D->E F N-isopropylamide E->F Collapse G Urea Byproduct E->G Elimination

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Applications of N-isopropylamides

Drug Development and Medicinal Chemistry

N-isopropylamides are integral to the development of new therapeutic agents. Their presence can influence a molecule's binding affinity to biological targets and its overall pharmacokinetic profile.

  • Enzyme Inhibition: Certain N-isopropylamide derivatives have been identified as potent enzyme inhibitors. For example, oxadiazole-isopropylamides have been investigated as noncovalent inhibitors of the proteasome, a key target in cancer therapy.[7] N-hydroxy-3-phenyl-2-propenamides have also been developed as inhibitors of human histone deacetylase (HDAC), another important class of anti-cancer targets.[8]

  • Agrochemicals: Isopropylamine and its derivatives are used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[9] N-isopropyl-hexadecanamide, for instance, is an intermediate in the synthesis of some glyphosate (B1671968) insecticides.

Materials Science and Polymer Chemistry

The most prominent application of an N-isopropylamide in materials science is N-isopropylacrylamide (NIPAM), the monomer for the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM).

  • Smart Hydrogels for Drug Delivery: PNIPAM exhibits a lower critical solution temperature (LCST) in aqueous solutions around 32°C. Below this temperature, the polymer is hydrated and soluble, while above it, the polymer becomes hydrophobic and collapses. This property is harnessed to create "smart" hydrogels that can release encapsulated drugs in response to physiological temperatures.[10][11]

  • Tissue Engineering: PNIPAM-based hydrogels are extensively used as scaffolds in tissue engineering. Cell sheets can be cultured on PNIPAM-coated surfaces at 37°C and then non-enzymatically detached by lowering the temperature, preserving the cell-cell junctions and the extracellular matrix.[12][13] Copolymers of NIPAM with other monomers are being developed to create biodegradable and mechanically robust scaffolds for tissue regeneration.[11][13]

  • Smart Materials: The thermoresponsive nature of PNIPAM and its copolymers makes them ideal for the development of a variety of smart materials, including sensors, actuators, and responsive coatings.[14][15][16] These materials can undergo reversible changes in their physical properties in response to temperature stimuli.

References

Application Notes and Protocols for the Use of Isopropylamine as a Hard Water Treatment Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the theoretical potential of isopropylamine (B41738) as a hard water treatment agent. Isopropylamine is not conventionally used for this purpose, and the information provided is intended for research and development purposes only. The proposed mechanism of action is based on chemical principles and analogous reactions, but its efficiency and practicality for large-scale water treatment have not been established in peer-reviewed literature. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction

Hard water, characterized by high concentrations of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), poses significant challenges in various industrial and domestic applications. These ions can lead to the formation of insoluble precipitates (scale) in pipes (B44673) and equipment, reduce the efficacy of soaps and detergents, and interfere with chemical processes.

This document outlines the potential application of isopropylamine as a hard water treatment agent. The proposed mechanism is based on the basicity of isopropylamine, which allows it to capture carbon dioxide (CO₂) from the atmosphere, forming a carbonate intermediate that can then react with calcium and magnesium ions to form insoluble carbonate salts, thereby reducing water hardness.

Proposed Mechanism of Action

Isopropylamine ((CH₃)₂CHNH₂) is a primary amine and a weak base. In an aqueous solution, it can establish an equilibrium with its protonated form. The lone pair of electrons on the nitrogen atom can also react with atmospheric carbon dioxide in a reversible reaction to form a carbamate (B1207046). This carbamate can then hydrolyze to produce carbonate ions. These carbonate ions can then react with the divalent cations (Ca²⁺ and Mg²⁺) present in hard water to form insoluble calcium carbonate and magnesium carbonate, which can be removed through filtration.[1]

The key reactions are proposed as follows:

  • CO₂ Absorption: 2(CH₃)₂CHNH₂ + CO₂ ⇌ (CH₃)₂CHNHCOO⁻ + (CH₃)₂CHNH₃⁺ (Isopropylammonium isopropylcarbamate)

  • Carbamate Hydrolysis: (CH₃)₂CHNHCOO⁻ + H₂O ⇌ (CH₃)₂CHNH₂ + HCO₃⁻

  • Bicarbonate Equilibrium: HCO₃⁻ ⇌ H⁺ + CO₃²⁻

  • Precipitation: Ca²⁺(aq) + CO₃²⁻(aq) → CaCO₃(s) Mg²⁺(aq) + CO₃²⁻(aq) → MgCO₃(s)

Data Presentation

The following tables are templates for recording quantitative data from experimental procedures designed to evaluate the efficacy of isopropylamine in reducing water hardness.

Table 1: Initial and Final Water Hardness

Sample IDInitial Total Hardness (mg/L as CaCO₃)Final Total Hardness (mg/L as CaCO₃)% Hardness Reduction
Control (No Isopropylamine)
Sample A (X conc. Isopropylamine)
Sample B (Y conc. Isopropylamine)
...

Table 2: Effect of Isopropylamine Concentration on Hardness Reduction

Isopropylamine Concentration (mol/L)Initial Hardness (mg/L as CaCO₃)Final Hardness (mg/L as CaCO₃)Precipitate Weight (g)
0
0.01
0.05
0.1
...

Experimental Protocols

Protocol for Preparation of a Standard Hard Water Solution

Objective: To prepare a synthetic hard water solution with a known concentration of calcium and magnesium ions.

Materials:

  • Calcium chloride (CaCl₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • To prepare a stock solution of 1000 mg/L as CaCO₃, dissolve 1.000 g of anhydrous calcium carbonate (CaCO₃) in a minimal amount of dilute HCl and then dilute to 1 liter with deionized water. Alternatively, dissolve 1.109 g of anhydrous calcium chloride (CaCl₂) and 1.185 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O) in deionized water and dilute to 1 liter.

  • Prepare working standards of desired hardness by diluting the stock solution with deionized water.

Protocol for Hard Water Treatment with Isopropylamine

Objective: To treat a hard water sample with isopropylamine to induce the precipitation of calcium and magnesium carbonates.

Materials:

  • Standard hard water sample

  • Isopropylamine solution (of known concentration)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Air supply or access to ambient air

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Place a known volume of the standard hard water sample into a beaker.

  • While stirring, add a predetermined volume of the isopropylamine solution to achieve the desired concentration.

  • Allow the solution to stir in contact with air for a specified period (e.g., 1-2 hours) to facilitate CO₂ absorption.

  • Observe the formation of any precipitate.

  • After the reaction period, filter the solution to separate the precipitate.

  • Dry the collected precipitate in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • Weigh the dried precipitate.

  • Retain the filtrate for hardness analysis.

Protocol for Determination of Total Water Hardness by EDTA Titration

Objective: To quantify the total concentration of calcium and magnesium ions in a water sample before and after treatment with isopropylamine. This is a standard complexometric titration method.[2][3][4][5]

Materials:

  • Water sample (untreated and treated filtrate)

  • EDTA (ethylenediaminetetraacetic acid) solution, 0.01 M, standardized

  • Buffer solution (Ammonia-Ammonium Chloride, pH 10)

  • Eriochrome Black T (EBT) indicator

  • Burette, pipette, and conical flasks

Procedure:

  • Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.

  • Add 1-2 mL of the pH 10 buffer solution.

  • Add a small amount of EBT indicator powder. The solution should turn wine red if hardness is present.

  • Titrate the sample with the standardized 0.01 M EDTA solution until the color changes from wine red to a distinct blue.

  • Record the volume of EDTA solution used.

  • Calculate the total hardness using the following formula:

    Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

    Where:

    • V_EDTA = Volume of EDTA solution used (L)

    • M_EDTA = Molarity of EDTA solution (mol/L)

    • 100.09 = Molar mass of CaCO₃ ( g/mol )

    • V_sample = Volume of the water sample (L)

Visualizations

Hardness_Reduction_Pathway cluster_gas_phase Gas Phase cluster_liquid_phase Aqueous Solution CO2_air Atmospheric CO2 IPA Isopropylamine ((CH3)2CHNH2) CO2_air->IPA Absorption Carbamate Isopropylcarbamate IPA->Carbamate Reaction Carbonate Carbonate Ion (CO3^2-) Carbamate->Carbonate Hydrolysis Precipitate Insoluble Carbonates (CaCO3, MgCO3) Carbonate->Precipitate Hardness Hard Water Ions (Ca^2+, Mg^2+) Hardness->Precipitate Precipitation

Caption: Proposed reaction pathway for hardness reduction.

Experimental_Workflow Start Prepare Standard Hard Water Initial_Hardness Measure Initial Total Hardness (EDTA Titration) Start->Initial_Hardness Treatment Treat with Isopropylamine (Stir with Air Exposure) Initial_Hardness->Treatment Filtration Separate Precipitate by Filtration Treatment->Filtration Final_Hardness Measure Final Total Hardness of Filtrate Filtration->Final_Hardness Analysis Calculate % Hardness Reduction and Precipitate Weight Filtration->Analysis Final_Hardness->Analysis End End Analysis->End

Caption: Experimental workflow for evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-Propanimine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-propanimine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common reasons for this?

Low yields in this compound synthesis are typically attributed to one or more of the following factors:

  • Reaction Equilibrium: The formation of this compound from acetone (B3395972) and an amine (like ammonia (B1221849) or a primary amine) is a reversible reaction. The water generated as a byproduct can hydrolyze the imine back to the starting materials, thus limiting the yield.[1][2]

  • Suboptimal pH: The reaction rate is highly pH-dependent. An optimal pH of around 4.5 is generally required for efficient imine formation.[1][3] If the pH is too low, the amine nucleophile becomes protonated and non-reactive. If the pH is too high, the carbonyl group of acetone is not sufficiently activated for the reaction to proceed efficiently.[1][3]

  • Product Instability: this compound is inherently unstable and can readily undergo hydrolysis in the presence of moisture.[4] It can also self-condense to form byproducts like acetonin, especially upon standing.[4][5]

  • Inefficient Water Removal: Failure to effectively remove water from the reaction mixture is a primary cause of low yields as it pushes the equilibrium back towards the reactants.[1]

  • Suboptimal Temperature and Reaction Time: Both temperature and reaction time can significantly impact the yield. Insufficient time or a temperature that is too low may lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can promote the formation of side products and degradation of the desired imine.[6][7]

Q2: How can I effectively remove water from my reaction to improve the yield?

There are several effective methods to remove water and drive the equilibrium towards this compound formation:

  • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method where the reaction is carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane. The water is continuously removed as it is formed, physically separating it from the reaction mixture.[8]

  • Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can sequester the water as it is produced. Common choices include:

    • Molecular Sieves (e.g., 4Å or 5Å): These are highly effective and can be activated by heating prior to use to ensure maximum water adsorption capacity.[9][10][11]

    • Anhydrous Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[12]

  • Using an Excess of a Reactant: While not a direct water removal method, using a significant excess of one of the reactants (typically the amine) can help shift the equilibrium towards the product side.

Q3: What is "acetonin" and how can I prevent its formation?

Acetonin is a tetrahydropyrimidine (B8763341) byproduct formed from the self-condensation of this compound, with the loss of ammonia.[4][5] Its formation is more likely to occur when samples of this compound are left standing at room temperature.[4] To minimize its formation:

  • Use the this compound immediately after synthesis: Due to its instability, it is best to use the crude or freshly purified imine in the subsequent reaction step without prolonged storage.

  • Maintain a low temperature: Storing the imine at low temperatures can slow down the rate of self-condensation.

  • Ensure anhydrous conditions: The presence of water can catalyze both hydrolysis and potentially the side reactions leading to acetonin.

Q4: I'm having trouble purifying my this compound. What are the best methods?

Purification of this compound can be challenging due to its low boiling point and susceptibility to hydrolysis.

  • Distillation: Simple or fractional distillation is a common method for purifying low-boiling imines.[13] Given that this compound has a boiling point of 57-59 °C, this is a viable option.[4] However, care must be taken to avoid decomposition, and distillation under reduced pressure might be necessary if the imine is particularly unstable at its atmospheric boiling point.[13]

  • Solvent Washing/Extraction: This can be a useful technique to remove unreacted starting materials or water-soluble byproducts. Choosing a dry solvent in which the imine is highly soluble while the impurities are not is key.[14]

  • Chromatography:

    • Silica (B1680970) Gel: Standard silica gel chromatography is often problematic for imines as the acidic nature of the silica can cause hydrolysis on the column.[15] If this method is attempted, it is often necessary to add a base like triethylamine (B128534) to the eluent to neutralize the acidic sites.[15]

    • Alumina (B75360): Neutral or basic alumina can be a better alternative to silica gel for the purification of acid-sensitive compounds like imines.[15]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Reaction at Equilibrium 1. Implement a water removal strategy: Use a Dean-Stark apparatus with toluene or add activated molecular sieves (4Å or 5Å) to the reaction mixture.[8][9][11] 2. Use an excess of the amine reactant to shift the equilibrium towards the product.
Incorrect pH 1. Adjust the reaction pH to be mildly acidic, ideally around 4.5.[1][3] 2. A catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or acetic acid can be used. Avoid strong acids which will protonate the amine.[8]
Inactive Catalyst 1. If using a solid catalyst, ensure it is properly activated (e.g., drying molecular sieves).[10] 2. Consider screening different acid catalysts (e.g., p-TsOH, Amberlyst-15) to find the most effective one for your specific substrates.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Refluxing in a suitable solvent is often necessary.[8]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Self-condensation to Acetonin 1. Analyze the crude reaction mixture by GC-MS to confirm the presence of acetonin. 2. Reduce the reaction time or temperature to minimize the opportunity for the product to self-condense. 3. Use the synthesized this compound in the next step as quickly as possible.
Aldol Condensation of Acetone 1. This is more likely under strongly basic conditions. Ensure the reaction is run under neutral or mildly acidic conditions.[5] 2. If a base is required for a specific protocol, consider using a milder, non-nucleophilic base.
Hydrolysis of Product 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents. 3. During workup, avoid contact with aqueous solutions for extended periods. If an aqueous wash is necessary, use brine and quickly separate the layers, followed by drying the organic layer with a strong drying agent like anhydrous MgSO₄ or Na₂SO₄.
Issue 3: Product Decomposition During Workup or Purification
Potential Cause Troubleshooting Steps
Hydrolysis on Silica Gel Column 1. Avoid silica gel chromatography if possible.[15] 2. If it must be used, add 1-2% triethylamine to the eluent to neutralize the silica.[15] 3. Consider using neutral or basic alumina as the stationary phase.[15]
Decomposition During Distillation 1. Use vacuum distillation to lower the boiling point and reduce the thermal stress on the compound.[13] 2. Ensure the distillation apparatus is completely dry.
Instability in Solution Once isolated, store the this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Imine Synthesis

Carbonyl CompoundAmineCatalystSolventWater Removal MethodTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanone (B45756)Phenylethylaminep-TsOHCyclohexaneDean-StarkRefluxN/A95[8]
Cyclohexanone1-ButylamineNoneTolueneDean-StarkReflux2484[8]
CycloheptanoneBenzylamineNoneTolueneDean-StarkReflux6N/A[8]
Hydroxy ketone intermediateMethylamineNoneDecalineN/A170N/A72.5[16]
Various ketonesVarious aminesSilica-aluminaCyclohexaneMolecular Sieve 5ÅRoom TempN/AHigh[9]

Note: Yields are highly substrate and condition dependent. This table provides examples to guide optimization.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylidenebutylamine using a Dean-Stark Apparatus

This protocol is adapted from a general procedure for imine synthesis and can be modified for this compound by substituting cyclohexanone with acetone and butylamine (B146782) with the desired amine.

Materials:

  • Cyclohexanone (10.36 mL, 0.1 mol)

  • 1-Butylamine (9.98 mL, 0.1 mol)

  • Toluene (15 mL)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser. Ensure all glassware is dry.

  • To the flask, add cyclohexanone, 1-butylamine, and toluene.[8]

  • Heat the mixture to reflux and stir for 24 hours.[8] Water will collect in the arm of the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected (theoretical amount is ~1.8 mL for this scale) or by TLC/GC analysis of the reaction mixture.

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the solution to room temperature.

  • The product can be purified by distillation. For N-cyclohexylidenebutylamine, distillation at 64°C under 2 mmHg vacuum yields the pure product (12.8 g, 84%).[8]

Protocol 2: General Procedure for Ketimine Synthesis using Molecular Sieves

This protocol provides a general method using molecular sieves as the dehydrating agent, which is particularly useful when a Dean-Stark apparatus is not practical.

Materials:

  • Ketone (e.g., acetone, 1 equivalent)

  • Primary amine (1-1.2 equivalents)

  • Anhydrous solvent (e.g., cyclohexane, dichloromethane, or toluene)

  • Activated 5Å molecular sieves (pellets or powder)

  • Silica-alumina catalyst (optional, can enhance rate)[9]

  • Round-bottom flask with a stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activate the 5Å molecular sieves by heating at 160 °C for 5 hours under vacuum.[10][11] Allow to cool to room temperature under an inert atmosphere.

  • To a dry round-bottom flask under an inert atmosphere, add the ketone, anhydrous solvent, and the primary amine.

  • Add the activated molecular sieves to the mixture. If using a catalyst like silica-alumina, add it at this stage.[9]

  • Stir the reaction at room temperature or with gentle heating. The optimal temperature and time will depend on the specific reactants.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, filter off the molecular sieves and catalyst.

  • The solvent can be removed under reduced pressure to yield the crude imine, which can then be purified by distillation or other suitable methods.

Mandatory Visualizations

troubleshooting_workflow start Low Yield in this compound Synthesis check_h2o Is water being effectively removed? start->check_h2o check_ph Is the pH optimal (around 4.5)? check_h2o->check_ph Yes implement_ds Implement Dean-Stark or add molecular sieves check_h2o->implement_ds No check_stability Is the product degrading? check_ph->check_stability Yes adjust_ph Add catalytic acid (e.g., p-TsOH) check_ph->adjust_ph No troubleshoot_purification Modify purification method (e.g., use alumina, vacuum distillation) check_stability->troubleshoot_purification Yes optimize_conditions Optimize temperature and reaction time check_stability->optimize_conditions No end Improved Yield implement_ds->end adjust_ph->end troubleshoot_purification->end optimize_conditions->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

imine_formation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acetone Acetone (Ketone) carbinolamine Carbinolamine acetone->carbinolamine + Amine amine Primary Amine amine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ iminium_ion Iminium Ion protonated_carbinolamine->iminium_ion - H2O water Water protonated_carbinolamine->water imine This compound (Imine) iminium_ion->imine - H+

Caption: General mechanism for the formation of this compound.

acetonin_formation imine1 This compound (Molecule 1) dimer_intermediate Dimeric Intermediate imine1->dimer_intermediate imine2 This compound (Molecule 2) imine2->dimer_intermediate + trimer_intermediate Trimeric Intermediate dimer_intermediate->trimer_intermediate imine3 This compound (Molecule 3) imine3->trimer_intermediate + acetonin Acetonin (Tetrahydropyrimidine) trimer_intermediate->acetonin Cyclization - NH3 ammonia Ammonia trimer_intermediate->ammonia

Caption: Plausible mechanism for the formation of the byproduct acetonin.

References

Technical Support Center: Isopropylamine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing isopropylamine (B41738) as a nucleophile in substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions with isopropylamine.

Problem Potential Cause Recommended Solution
Low yield of the desired primary amine; presence of secondary or tertiary amine byproducts. Over-alkylation: The primary amine product is reacting further with the alkylating agent.[1][2]1. Stoichiometry Control: Use a large excess of isopropylamine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting amine rather than the product.[3][4] 2. Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[5] 3. Temperature Management: Conduct the reaction at a lower temperature to decrease the rate of the secondary alkylation.[5] 4. Protecting Groups: For complex syntheses, consider protecting the primary amine after its formation to prevent further reaction, followed by a deprotection step.[5]
Formation of alkene byproducts detected by NMR or GC-MS. E2 Elimination: Isopropylamine, being a moderately strong base (pKa of conjugate acid is ~10.63), can induce elimination, especially with secondary or tertiary alkyl halides.[6][7][8]1. Substrate Choice: Whenever possible, use primary alkyl halides, as they are less prone to elimination.[9] 2. Temperature Control: Lower reaction temperatures generally favor substitution over elimination. 3. Solvent Selection: Use a polar aprotic solvent (e.g., acetone, acetonitrile) which can favor SN2 reactions.
Reaction is slow or does not proceed to completion. Steric Hindrance: The bulky isopropyl group can sterically hinder the nitrogen's lone pair from attacking the electrophilic carbon, slowing the SN2 reaction rate.[7] This effect is magnified with sterically hindered substrates (secondary or tertiary alkyl halides).[10][11]1. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. 2. Use a More Reactive Electrophile: If possible, switch to a more reactive alkyl halide (e.g., R-I > R-Br > R-Cl). 3. Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow for longer reaction times if necessary.[5]
Formation of an insoluble salt precipitate. Salt Formation: The amine product can be protonated by any acidic species present, or the initial product of the SN2 reaction is an ammonium (B1175870) salt.[3][12]1. Use a Base: Include a non-nucleophilic base (e.g., K2CO3) to neutralize the acid byproduct (e.g., HBr) and free the amine. 2. Aqueous Workup: Perform a basic aqueous workup to deprotonate the ammonium salt and extract the free amine into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using isopropylamine as a nucleophile?

Isopropylamine can participate in two main side reactions during nucleophilic substitution:

  • Over-alkylation: The N-isopropylalkylamine product is also a nucleophile and can react with the alkylating agent to form a di-isopropylalkylamine (secondary amine), which can further react to form a tri-alkylated tertiary amine.[1][3]

  • Elimination (E2): Due to its basicity, isopropylamine can act as a base and abstract a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of an alkene. This is more common with secondary and tertiary substrates.[8][9][13]

Q2: How does the steric bulk of isopropylamine affect its reactivity?

The isopropyl group is bulkier than a simple alkyl group like ethyl. This steric hindrance can make it more difficult for the nitrogen's lone pair to access the electrophilic carbon in an SN2 reaction, leading to a slower reaction rate compared to less hindered amines like ethylamine.[11][14] This effect is a key factor to consider when planning reaction times and conditions.

Q3: Is isopropylamine a strong enough base to cause significant elimination byproducts?

Yes, with a pKa of its conjugate acid around 10.63, isopropylamine is a moderately strong base and is capable of promoting E2 elimination reactions.[6] The extent of elimination depends heavily on the substrate. With primary alkyl halides, substitution is usually the major pathway. However, with secondary and especially tertiary alkyl halides, elimination can become the dominant reaction pathway.[9] Using bulky bases is a known strategy to favor the less substituted "Hofmann" elimination product.[15][16]

Q4: What are the best general conditions to favor substitution over elimination?

To favor the desired SN2 reaction over the E2 side reaction, consider the following conditions:

  • Substrate: Use a primary alkyl halide (methyl > 1° > 2°). Tertiary halides almost exclusively undergo elimination with basic nucleophiles.[17]

  • Temperature: Use the lowest temperature that allows the substitution reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination.

  • Base/Nucleophile: While you are using isopropylamine, be aware that less sterically hindered amines are generally better nucleophiles relative to their basicity.

Experimental Protocol Example: Synthesis of N-Benzylisopropylamine

This protocol illustrates the reaction of isopropylamine with benzyl (B1604629) bromide, a primary alkyl halide, to minimize elimination. It employs an excess of the amine to reduce over-alkylation.

Materials:

  • Isopropylamine (5.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask charged with acetonitrile, add isopropylamine (5.0 eq) and potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.0 eq) dropwise to the stirred suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove potassium carbonate and the formed potassium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) and then brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylisopropylamine.

  • Purify the product via flash chromatography or distillation as needed.

Visualizations

G cluster_main Desired SN2 Pathway cluster_side Side Reaction: Over-alkylation IPA Isopropylamine Product1 Primary Amine Product (R-NH-iPr) IPA->Product1 Nucleophilic Attack RX Alkyl Halide (R-X) RX->Product1 Product1_side Primary Amine Product Product2 Secondary Amine (R2-N-iPr) Product1_side->Product2 Further Attack RX_side Alkyl Halide (R-X) RX_side->Product2 G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants Isopropylamine + Alkyl Halide SN2_TS SN2 Transition State Reactants->SN2_TS Acts as Nucleophile E2_TS E2 Transition State Reactants->E2_TS Acts as Base SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product G Start Low Yield or Impure Product CheckByproducts Analyze Byproducts (GC-MS, NMR) Start->CheckByproducts HigherMW Higher MW Peaks? CheckByproducts->HigherMW Alkene Alkene Peaks? HigherMW->Alkene No OverAlkylation Diagnosis: Over-alkylation HigherMW->OverAlkylation Yes Elimination Diagnosis: E2 Elimination Alkene->Elimination Yes SlowRxn Diagnosis: Steric Hindrance Alkene->SlowRxn No Sol_OverAlk Solution: - Use excess amine - Slow addition - Lower temp OverAlkylation->Sol_OverAlk Sol_Elim Solution: - Use 1° substrate - Lower temp Elimination->Sol_Elim Sol_Slow Solution: - Increase temp - Use R-I/R-Br SlowRxn->Sol_Slow

References

Technical Support Center: Purification of Crude 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2-propanimine (acetone imine).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the inherent instability of the imine functional group.[1] this compound is highly susceptible to hydrolysis, readily reverting to acetone (B3395972) and ammonia (B1221849) in the presence of water, especially under acidic conditions.[1] It is also a volatile and flammable liquid, requiring careful handling.[2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Acetone and the amine used in the synthesis (e.g., ammonia, isopropylamine).[1][3]

  • Water: A byproduct of the condensation reaction and a catalyst for decomposition.[1][3]

  • Acid Catalyst: If used during synthesis.[1]

  • Hydrolysis Products: Acetone and ammonia from the degradation of the imine.[1]

  • Self-Condensation Products: Samples can degrade upon standing to form heterocycles like acetonin.[2]

Q3: What is the best method for storing purified this compound?

A3: Due to its moisture sensitivity, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a dry, well-ventilated place at refrigerated temperatures (2-8 °C) to minimize degradation and volatilization.

Q4: Can I use standard silica (B1680970) gel column chromatography to purify this compound?

A4: It is generally not recommended. Standard silica gel is slightly acidic and contains adsorbed water, which can cause the rapid decomposition of the imine on the column.[4] If chromatography is necessary, special precautions must be taken.[4][5]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Product After Purification

This is the most common issue, almost always linked to the compound's instability.

Possible Cause Troubleshooting Steps
Hydrolysis during work-up Avoid aqueous washes. If an acid scavenger is needed, use an anhydrous base (e.g., solid potassium carbonate) and filter. Perform all steps quickly and at low temperatures.
Decomposition on column If using chromatography, ensure the stationary phase is deactivated. This can be done by pre-flushing the column with a solvent mixture containing a small amount of a tertiary amine like triethylamine (B128534) (e.g., 1%).[4][5] Alternatively, use a less acidic stationary phase like NH-silica or neutral alumina (B75360).[4][6]
Thermal Decomposition If using distillation, perform it under reduced pressure to lower the boiling point. Ensure the heating bath temperature is not excessively high.
Improper Storage Always store the purified product under an inert, anhydrous atmosphere at low temperatures (2-8 °C).
Issue 2: Product Decomposes During Column Chromatography
Possible Cause Troubleshooting Steps
Acidic Stationary Phase The acidic nature of standard silica or alumina catalyzes hydrolysis.[4] Solution: Use a stationary phase that has been basified. Pre-treat the silica gel by washing it with a solvent containing ~1-2% triethylamine, then use an eluent containing ~1% triethylamine.[4]
Water in Solvents/Stationary Phase Residual water will hydrolyze the imine. Solution: Use anhydrous solvents for your mobile phase and ensure your stationary phase is dry. Avoid highly polar protic solvents.
Long Residence Time on Column The longer the compound is on the column, the more time it has to decompose.[4] Solution: Use flash column chromatography with a short, wide column to minimize the separation time.[4]
Issue 3: Recrystallization of this compound Salt Fails
Possible Cause Troubleshooting Steps
No Crystal Formation The solution may not be supersaturated, or the chosen solvent is inappropriate.[7] Solution: Concentrate the solution by slowly evaporating the solvent. Try adding an anti-solvent. Ensure the crude salt is sufficiently pure before attempting recrystallization.
Oily Precipitate Forms The concentration of the salt is too high, or the cooling rate is too fast.[7] Solution: Dilute the solution with more of the "good" solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Purification Technique Comparison

Technique Principle Purity Achievable Advantages Disadvantages
Fractional Distillation Separation based on differences in boiling points.[8]Moderate to HighGood for removing non-volatile impurities and starting materials with different boiling points. Scalable.Risk of thermal decomposition. Will not separate impurities with similar boiling points. Requires anhydrous conditions.
Column Chromatography Separation based on differential adsorption to a stationary phase.[9]HighCan separate compounds with very similar boiling points.High risk of product decomposition on standard columns.[4][5] Requires careful selection of stationary and mobile phases.
Salt Formation & Recrystallization Convert the liquid imine to a solid salt and purify by recrystallization.[10][11]Very HighCan yield highly pure material. Removes non-basic impurities effectively.Involves multiple steps (salt formation, crystallization, liberation of free base). Potential for yield loss in each step.

Visual Guides and Workflows

Caption: A decision-making workflow for selecting the appropriate purification method.

References

Technical Support Center: Stabilizing 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-propanimine against degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound, also known as acetone (B3395972) imine, is the simplest ketimine with the chemical formula (CH₃)₂C=NH.[1] Its instability stems from the reactive carbon-nitrogen double bond (C=N). This bond makes the carbon atom electrophilic and susceptible to nucleophilic attack, particularly by water.[2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: This is the most common degradation route. In the presence of water, this compound readily reverts to acetone and ammonia (B1221849). This reaction is catalyzed by both acid and, to a lesser extent, base.[1][2][3]

  • Self-Condensation (Oligomerization): Upon standing, especially at room temperature, this compound can undergo self-condensation to form a tetrahydropyrimidine (B8763341) derivative known as acetonin, with the loss of ammonia.[1]

Q3: What is the optimal pH for working with this compound to minimize degradation?

To minimize hydrolysis, experiments should be conducted at a neutral or slightly basic pH, ideally between 7 and 9.[4] The rate of hydrolysis is significantly faster under mildly acidic conditions (around pH 4-5).[3] While imine formation is often optimal around pH 5, its stability is greater at a more neutral or basic pH.[4]

Q4: How does temperature affect the stability of this compound?

Like most chemical reactions, the degradation of this compound increases with temperature. It is a volatile and flammable liquid at room temperature.[1] For enhanced stability, it is recommended to conduct experiments at the lowest possible temperature that allows for a reasonable reaction rate for your primary transformation and to store the compound at low temperatures.

Q5: Are there any known biological signaling pathways involving this compound?

There is no significant evidence in the scientific literature to suggest that this compound, a simple and reactive chemical intermediate, is directly involved in biological signaling pathways. Its high reactivity and instability in aqueous environments make it an unlikely candidate for a stable signaling molecule in biological systems.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
Low or no yield of desired product in a reaction using this compound. Hydrolysis of this compound: The imine may have degraded back to acetone and ammonia due to the presence of water.- Ensure all solvents and reagents are rigorously dried (anhydrous).- Use molecular sieves or a Dean-Stark apparatus to remove water formed during the reaction.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Self-condensation: The this compound may have oligomerized to form acetonin.- Use this compound immediately after its preparation (in situ generation).- Maintain a low reaction temperature.- Avoid high concentrations of the imine.
Appearance of unexpected peaks in NMR or Mass Spectrum corresponding to acetone. Hydrolysis during reaction or workup: Water present in solvents or during aqueous extraction steps has hydrolyzed the imine.- Minimize contact with water during workup.- Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄).- If possible, use non-aqueous workup procedures.
Reaction mixture changes color or consistency over time. Self-condensation or polymerization: Formation of acetonin or other oligomers.- Monitor the reaction closely and minimize reaction time.- Lower the reaction temperature.
Difficulty isolating pure this compound. Inherent instability: this compound is a volatile and reactive compound that is difficult to isolate and store.- The recommended best practice is to generate and use this compound in situ for subsequent reactions, avoiding isolation.

Data Presentation

Illustrative Hydrolysis Rate of this compound under Various Conditions
ConditionpHTemperature (°C)SolventIllustrative Half-life (t½)Relative Stability
Acidic 4.525Aqueous Buffer~10 - 60 minutesVery Low
Neutral 7.025Aqueous Buffer~2 - 4 hoursModerate
Basic 9.025Aqueous Buffer> 12 hoursHigh
Elevated Temp. 7.050Aqueous Buffer< 1 hourLow
Anhydrous N/A25Anhydrous THFDays to WeeksVery High

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Subsequent Reaction

This protocol describes the formation of this compound from acetone and ammonia for immediate use in a subsequent reaction (e.g., a nucleophilic addition).

Materials:

  • Acetone (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å or 4Å)

  • Anhydrous reaction solvent (e.g., Toluene, THF, or Diethyl Ether)

  • Reaction vessel equipped with a magnetic stirrer and an inert atmosphere inlet.

Procedure:

  • Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • To the vessel, add anhydrous acetone (1.0 eq) dissolved in the anhydrous reaction solvent.

  • Add a drying agent, such as anhydrous MgSO₄ (2.0 eq) or activated molecular sieves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the ammonia solution (1.1 to 1.5 eq) to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • The completion of the imine formation can be monitored by TLC or ¹H NMR by taking a small, filtered aliquot.

  • The resulting solution/suspension contains this compound and can be used directly for the next reaction step after filtering off the drying agent. Do not attempt to isolate the imine by removing the solvent unless absolutely necessary, as this will promote degradation.

Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for observing the degradation of this compound in an aqueous environment using ¹H NMR.

Materials:

  • A freshly prepared solution of this compound in a deuterated, anhydrous solvent (e.g., CDCl₃ or THF-d₈).

  • Deuterium oxide (D₂O).

  • NMR tubes.

  • NMR Spectrometer.

Procedure:

  • In an NMR tube, dissolve a known amount of freshly prepared this compound in the chosen anhydrous deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic signals for this compound: a singlet for the two methyl groups (CH₃) and a broad singlet for the imine proton (NH).

  • To initiate hydrolysis, add a specific volume of D₂O to the NMR tube. If pH control is desired, a deuterated buffer can be used instead of pure D₂O.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for acidic conditions, or every 30-60 minutes for neutral conditions).

  • Monitor the spectra for the decrease in the integral of the this compound methyl peak and the simultaneous increase in the integral of the acetone methyl peak.

  • The percentage of hydrolysis at each time point can be calculated by comparing the relative integrals of the methyl signals of this compound and acetone.

Visualizations

Degradation Pathways of this compound

DegradationPathways Degradation Pathways of this compound Propanimine This compound ((CH₃)₂C=NH) HydrolysisProducts Acetone + Ammonia ((CH₃)₂CO + NH₃) Propanimine->HydrolysisProducts + H₂O (Acid/Base Catalyzed) Acetonin Acetonin (C₉H₁₈N₂) Propanimine->Acetonin Self-Condensation (- NH₃)

Caption: Primary degradation routes for this compound.

Experimental Workflow for Stability Analysis

StabilityWorkflow Workflow for this compound Stability Study Start Prepare Fresh This compound Solution Incubate Incubate under Controlled Conditions (pH, Temp) Start->Incubate Sample Take Aliquots at Time Intervals (t=0, t=1, t=2...) Incubate->Sample Analyze Analyze via ¹H NMR or HPLC Sample->Analyze Data Quantify Remaining This compound Analyze->Data End Determine Degradation Rate / Half-life Data->End

Caption: General workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Imine Formation with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of imines using isopropylamine (B41738).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using isopropylamine for imine formation?

A1: Isopropylamine is a primary amine, which readily reacts with aldehydes and ketones to form imines.[1][2] However, its branched alkyl structure introduces steric hindrance, which can slow down the reaction rate compared to linear primary amines. This steric bulk can make the formation of the tetrahedral intermediate and the subsequent elimination of water more challenging.[3]

Q2: How can I drive the reversible imine formation reaction towards the product side?

A2: Imine formation is an equilibrium reaction. To maximize the yield of the imine, the equilibrium needs to be shifted to the product side.[1] This can be achieved by:

  • Water Removal: The reaction produces water as a byproduct. Removing this water as it is formed is a crucial step to prevent the reverse reaction (hydrolysis of the imine).[1][4]

  • Using an Excess of a Reactant: Employing a molar excess of one of the reactants, typically the less expensive or more volatile one (like isopropylamine), can also drive the reaction forward.[5]

Q3: What is the optimal pH for imine formation?

A3: The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4-5.[6]

  • At low pH (highly acidic): The isopropylamine will be protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot initiate the reaction.[6]

  • At high pH (neutral or basic): The carbonyl group of the aldehyde or ketone is not sufficiently activated, and the elimination of the hydroxyl group from the intermediate is slow.

Q4: My imine product is unstable. How can I handle and purify it?

A4: Imines, especially those derived from aliphatic aldehydes and ketones, can be susceptible to hydrolysis.[1]

  • Anhydrous Conditions: It is crucial to work under anhydrous conditions during the reaction, workup, and purification to prevent the imine from reverting to the starting materials.[4]

  • Purification: If the imine is an oil or difficult to crystallize, purification by column chromatography on a neutral stationary phase (like alumina) with dry solvents can be effective. Distillation, as in the provided protocol, is also a suitable method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Imine Yield 1. Water is not being effectively removed: The equilibrium is not shifted towards the product.1. Use an efficient dehydrating agent like activated 4Å molecular sieves, anhydrous MgSO₄, or Na₂SO₄. For higher boiling solvents, a Dean-Stark apparatus can be used to azeotropically remove water.[1][4][5]
2. Suboptimal pH: The reaction is too acidic or too basic.2. If not using a catalyst, consider adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH) to achieve a mildly acidic environment.[5]
3. Steric hindrance: The bulky isopropyl group is slowing down the reaction.3. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal duration.[7]
4. Impure reagents: Water or other impurities in the starting materials can inhibit the reaction.4. Use freshly distilled aldehydes/ketones and high-purity isopropylamine. Ensure solvents are anhydrous.
Formation of Side Products 1. Aminal formation: Especially with sterically hindered amines, a competing reaction to form an aminal (a compound with two amino groups attached to the same carbon) can occur.1. Careful control of stoichiometry (avoiding a large excess of the amine) and reaction conditions can help minimize this. In some cases, the choice of solvent can influence the product distribution.
2. Self-condensation of aldehyde/ketone: Aldehydes with α-hydrogens can undergo self-condensation under acidic or basic conditions.2. Maintain a mildly acidic pH and moderate reaction temperatures. Add the aldehyde slowly to the amine solution.
Incomplete Reaction 1. Insufficient reaction time or temperature: The reaction has not reached equilibrium.1. Monitor the reaction over a longer period. Gradually increase the temperature and observe the effect on the conversion.
2. Catalyst deactivation: The acid catalyst may be neutralized or degraded.2. If using a solid acid catalyst, ensure it is properly activated. For soluble acids, a slight excess might be necessary if basic impurities are present.

Data Presentation

The following table summarizes reaction conditions for imine formation with primary amines, including a specific example with isopropylamine. This data can be used as a starting point for optimization.

Aldehyde/KetonePrimary AmineCatalystDehydrating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
4-tert-Butylcyclohexanone (B146137)Isopropylamine None4Å Molecular SievesAnhydrous EtherRoom Temp.582[5]
CyclohexanonePhenylethylaminep-TsOHDean-StarkCyclohexaneRefluxN/A95[5]
Cyclohexanone3-Aminomethyl pyridineAcetic AcidNoneMethanol60-8012-1578.8[5]
BenzaldehydeBenzylamineNoneSolvent-freeRoom Temp.N/AN/AHigh[8]
PivalaldehydeBenzylamineNoneSolvent-freeRoom Temp.N/AN/AHigh[8]

Note: The optimal conditions for your specific substrate may vary and require further optimization.

Experimental Protocols

Key Experiment: Synthesis of N-(4-tert-butylcyclohexylidene)propan-2-amine[5]

This protocol details the formation of an imine from 4-tert-butylcyclohexanone and isopropylamine.

Materials:

  • 4-tert-butylcyclohexanone (20 mmol)

  • Isopropylamine (30 mmol)

  • Anhydrous diethyl ether (15 mL)

  • 4Å Molecular Sieves (8 g, activated)

Procedure:

  • To a solution of 4-tert-butylcyclohexanone (20 mmol) in anhydrous diethyl ether (15 mL), add activated 4Å molecular sieves (8 g).

  • Add isopropylamine (30 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the mixture to remove the molecular sieves.

  • Rinse the molecular sieves with three small portions of anhydrous diethyl ether (3 mL each).

  • Combine the filtrate and the ether rinses.

  • Concentrate the combined organic solution under reduced pressure.

  • Purify the resulting residue by bulb-to-bulb distillation (65-70 °C at 0.1 Torr) to yield the pure imine.

Expected Yield: 82%

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-tert-butylcyclohexanone, anhydrous ether, and 4Å molecular sieves B Add isopropylamine A->B 1.5 eq. C Stir at Room Temperature for 5 hours B->C D Filter to remove molecular sieves C->D E Rinse sieves with anhydrous ether D->E F Combine filtrate and rinses E->F G Concentrate under reduced pressure F->G H Purify by bulb-to-bulb distillation G->H

Caption: Experimental workflow for the synthesis of an imine from 4-tert-butylcyclohexanone and isopropylamine.

troubleshooting_workflow start Low Imine Yield q1 Is water being effectively removed? start->q1 s1 Implement effective water removal: - Add activated molecular sieves - Use anhydrous solvents - Employ a Dean-Stark trap q1->s1 No q2 Is the pH optimal (mildly acidic)? q1->q2 Yes s1->q2 s2 Add a catalytic amount of a weak acid (e.g., acetic acid) q2->s2 No q3 Are reaction time and temperature sufficient? q2->q3 Yes s2->q3 s3 Increase reaction time and/or temperature. Monitor progress. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: A logical troubleshooting guide for addressing low yields in imine formation with isopropylamine.

References

Troubleshooting isopropylamine distillation procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting isopropylamine (B41738) distillation procedures. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure safe and efficient purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My distillation is proceeding very slowly, or the temperature is not reaching the expected boiling point of isopropylamine (32.4°C). What's wrong?

A: This is a common issue often related to inadequate heating or heat loss.

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature, or it may not be in proper contact with the distilling flask. Ensure the mantle is snug against the flask to facilitate efficient heat transfer.

  • Inconsistent Heating: Use a stirring mechanism, such as a magnetic stir bar, in the distilling flask to ensure the liquid heats evenly and to prevent bumping.[1]

  • Heat Loss: The distillation apparatus has a large surface area susceptible to heat loss. Insulate the fractionating column and the still head with glass wool or aluminum foil to minimize heat loss to the surroundings.

  • Vacuum Leaks (for vacuum distillation): If operating under reduced pressure, check all joints and seals for leaks.[1] Even a small leak can prevent the system from reaching the desired pressure and corresponding boiling point.

Q2: The temperature during my distillation is fluctuating wildly. How can I stabilize it?

A: Temperature instability usually points to uneven boiling or the presence of mixed fractions.

  • Bumping Liquid: This is caused by superheating of the liquid followed by rapid, violent boiling. Add fresh boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling.[1]

  • Inconsistent Heat Source: Ensure your heating mantle's controller is functioning correctly and providing a steady energy output.[1]

  • Mixed Fractions: Temperature fluctuations can occur when transitioning between the distillation of different components (e.g., a volatile impurity followed by the main product).[1] Try collecting fractions in smaller volumes to achieve better separation and a more stable boiling point during the collection of the pure substance.

Q3: I'm seeing a lower than expected yield of pure isopropylamine. What are the potential causes?

A: Low yield can result from several factors, from the distillation setup to the chemistry of the mixture.

  • Premature Collection: You may have started collecting the main fraction too early, including it with lower-boiling impurities. Conversely, you might have stopped the distillation prematurely, leaving a significant amount of product in the distillation flask. Monitor the temperature at the still head closely.

  • Mechanical Losses: Check all joints to ensure they are properly sealed to prevent vapor from escaping. For low-boiling compounds like isopropylamine, a cooled receiver is crucial to prevent loss of the condensed product.[2]

  • Azeotrope Formation: Isopropylamine can form azeotropes with water or other impurities, which means they will boil together at a constant temperature, making separation by simple distillation difficult.[3] If water is a known impurity, an azeotropic distillation or drying agent may be necessary.

  • Thermal Degradation: Although less common for isopropylamine under standard conditions, some compounds can degrade at their boiling point. If you suspect this, vacuum distillation is a recommended alternative to lower the boiling temperature.

Q4: My final product is not pure. How can I identify and remove common impurities?

A: Impurities in isopropylamine often stem from its synthesis and can include unreacted starting materials or byproducts.[4]

  • Common Impurities: These may include acetone, isopropanol, diisopropylamine (B44863), and water.[4][5]

  • Identification: The purity of the final product and the identity of contaminants can be determined using analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or spectrophotometry.[6][7][8][9][10]

  • Removal:

    • Fractional Distillation: This is effective for separating impurities with significantly different boiling points.[1]

    • Azeotropic Distillation: This is used to separate components that form azeotropes, such as isopropylamine and water.[3][11]

    • Drying Agents: To remove water, the crude isopropylamine can be treated with a suitable drying agent like anhydrous barium oxide before distillation.[4]

Data Presentation: Physical Properties and Impurities

Table 1: Physical Properties of Isopropylamine

PropertyValue
Chemical Formula C₃H₉N or (CH₃)₂CHNH₂[12]
Molar Mass 59.11 g/mol [12]
Appearance Colorless, hygroscopic liquid[6][12]
Odor Ammonia-like, fishy[6][12]
Boiling Point 32.4 °C (90.3 °F)[12]
Melting Point -95.2 °C (-139.4 °F)[12]
Density 0.6891 g/cm³ (at 20 °C)[12]
Flash Point -18 °C to -35 °C[6][12]
Solubility in Water Miscible[12]

Table 2: Common Impurities in Crude Isopropylamine

ImpurityBoiling Point (°C)Notes on Separation
Acetone 56 °CCan be difficult to separate due to interactions, may require specific multi-stage distillation processes.[13]
Isopropanol 82.6 °CCan be separated by fractional distillation. Forms an azeotrope with diisopropylamine.[3]
Diisopropylamine 84 °CClose boiling point to isopropanol, requires efficient fractional distillation.[14]
Water 100 °CForms an azeotrope with isopropylamine. Requires azeotropic distillation or chemical drying for removal.
Ammonia -33.3 °CHighly volatile, typically removed in an initial distillation step.[13]

Diagrams and Workflows

G Troubleshooting Isopropylamine Distillation Issues start Distillation Problem Observed check_temp Is Temperature Stable? start->check_temp check_bp Is Temperature at Expected BP (32.4°C)? check_temp->check_bp Yes sol_bumping Add Boiling Chips / Stir Bar Ensure Steady Heating check_temp->sol_bumping No check_yield Is Yield Acceptable? check_bp->check_yield Yes sol_heating Increase Heat Input Insulate Apparatus check_bp->sol_heating No (Too Low) sol_leak Check for Vacuum Leaks check_bp->sol_leak No (Vacuum Dist.) check_purity Is Product Pure? check_yield->check_purity Yes sol_fractions Adjust Fraction Collection Range Improve Column Efficiency check_yield->sol_fractions No sol_azeotrope Consider Azeotropic Distillation Use Drying Agent check_purity->sol_azeotrope No (Suspect Azeotrope) sol_analysis Analyze Impurities (GC/HPLC) Re-distill or Use Alternative Purification Method check_purity->sol_analysis No (Other Impurities) end Process Optimized check_purity->end Yes G Experimental Workflow: Fractional Distillation prep 1. Prepare Crude Isopropylamine (Add boiling chips/stir bar) setup 2. Assemble Distillation Apparatus (Flask, Column, Condenser, Receiver) prep->setup heat 3. Begin Gentle Heating setup->heat fore_run 4. Collect Fore-run (Low-boiling impurities) heat->fore_run main_fraction 5. Collect Main Fraction (Stable temp at 32.4°C) fore_run->main_fraction stop 6. Stop Distillation (Before flask runs dry) main_fraction->stop analyze 7. Analyze Purity (GC/HPLC) stop->analyze

References

Preventing diisopropylamine formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical synthesis. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of diisopropylamine (B44863), a common impurity in reactions involving isopropylamine (B41738) or related synthons.

Troubleshooting Guide: Unwanted Diisopropylamine Formation

This guide provides a structured approach to identifying and resolving the root causes of diisopropylamine byproduct formation in your synthetic route.

Problem: Significant formation of diisopropylamine detected in the reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Incorrect Stoichiometry In reactions aiming for a primary amine (e.g., monoisopropylamine from acetone (B3395972) and ammonia), a large excess of ammonia (B1221849) is crucial.[1] The higher concentration of the primary nucleophile (ammonia) statistically favors its reaction over the subsequent reaction of the newly formed primary amine.Increased yield of the desired primary amine and a significant reduction in the formation of the secondary amine, diisopropylamine.
Over-alkylation of Primary Amines When alkylating a primary amine to a secondary amine, the product itself is nucleophilic and can react further to form a tertiary amine. This is a common issue in amine alkylations.[2][3][4] To mitigate this, consider using reductive amination as a more controlled method for N-alkylation.[4]Reductive amination avoids the direct use of alkylating agents that can lead to uncontrolled multiple additions.
Non-selective Reducing Agent In reductive amination, some reducing agents can also reduce the starting carbonyl compound, leading to side reactions and potential for over-alkylation if the primary amine product reacts with remaining carbonyl starting material.The use of a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is recommended. STAB preferentially reduces the iminium ion intermediate over the carbonyl starting material, minimizing side reactions.[5][6][7]
Suboptimal Reaction Conditions Temperature and pressure can significantly influence the selectivity of amination reactions. In the industrial synthesis of monoisopropylamine, controlling these parameters is key to minimizing diisopropylamine formation.Optimization of reaction temperature and pressure can shift the reaction equilibrium to favor the desired product. For instance, in the synthesis of monoisopropylamine from acetone, ammonia, and hydrogen, specific temperature ranges (e.g., 150-220°C) are employed.[8]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the prevention of diisopropylamine formation.

Q1: What is the primary mechanism leading to the formation of diisopropylamine as a byproduct?

A1: The most common mechanism is the over-alkylation of a primary amine.[2][3] In syntheses where isopropylamine is the target product, it can act as a nucleophile and react with the starting materials or intermediates to form diisopropylamine. For example, in the reductive amination of acetone with ammonia, the initially formed isopropylamine can compete with ammonia to react with more acetone, leading to the formation of diisopropylamine.[8][9]

Q2: How can I control the stoichiometry to favor the formation of a primary amine over diisopropylamine?

A2: To favor the formation of a primary amine, such as monoisopropylamine, a significant excess of ammonia should be used.[1] This ensures that the concentration of the primary nucleophile (ammonia) is much higher than the concentration of the primary amine product, thereby statistically favoring the reaction of the starting material with ammonia. In industrial processes, the unreacted ammonia is often recycled to improve atom economy.[1]

Q3: Are there alternative reagents to alkyl halides for introducing an isopropyl group to an amine without significant diisopropylamine formation?

A3: Yes, reductive amination is a highly effective alternative to direct alkylation with alkyl halides.[4][10] This method involves the reaction of an amine with acetone (or another carbonyl compound) to form an imine, which is then reduced in situ to the desired secondary amine. This approach is more controlled and less prone to over-alkylation.[10]

Q4: What is the recommended reducing agent for reductive amination to minimize side reactions?

A4: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for reductive amination.[5][6][11] It is milder and more selective than other borohydrides like sodium borohydride (B1222165) or sodium cyanoborohydride.[7] STAB selectively reduces the iminium ion intermediate, with a much slower rate of reaction towards the starting aldehyde or ketone, which helps to prevent the formation of alcohol byproducts and reduces the chances of over-alkylation.[5][6]

Q5: Can reaction conditions like temperature and catalyst choice influence the selectivity between mono- and di-isopropylation?

A5: Absolutely. In the industrial production of isopropylamines from acetone or isopropanol, both temperature and the choice of catalyst are critical parameters for controlling product distribution. For instance, the reaction is often carried out at elevated temperatures (e.g., 150-220°C) using catalysts such as copper-nickel-white clay or cobalt-based catalysts.[8][12] The specific catalyst and operating conditions are optimized to maximize the yield of the desired amine and minimize the formation of diisopropylamine and other byproducts.[12][13]

Experimental Protocols

Protocol 1: Selective Synthesis of Monoisopropylamine via Reductive Amination of Acetone with Ammonia

This protocol is adapted from industrial synthesis methods and emphasizes the use of excess ammonia to favor the formation of the primary amine.

Materials:

  • Acetone

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Copper-Nickel-White Clay Catalyst

  • Suitable reaction vessel (e.g., high-pressure autoclave)

  • Distillation apparatus

Procedure:

  • Charge the high-pressure autoclave with the copper-nickel-white clay catalyst.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Introduce acetone into the reactor.

  • Introduce a significant molar excess of anhydrous ammonia into the reactor. The molar ratio of ammonia to acetone should be carefully controlled to favor monoisopropylamine formation.

  • Pressurize the reactor with hydrogen.

  • Heat the reactor to a temperature range of 150-220°C.[8]

  • Maintain the reaction under constant pressure and temperature with stirring for the desired reaction time. Monitor the reaction progress by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The crude reaction mixture, containing monoisopropylamine, diisopropylamine, unreacted acetone, and ammonia, is then subjected to fractional distillation to isolate the pure monoisopropylamine. The total yield of mono- and diisopropylamine is typically over 90%.[8]

Protocol 2: Controlled N-Isopropylation of a Primary Amine using Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol provides a general method for the selective synthesis of a secondary amine with minimal formation of the tertiary amine byproduct.

Materials:

  • Primary amine

  • Acetone (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • To a stirred solution of the primary amine in DCE, add acetone (1.0 - 1.2 equivalents).

  • If the amine is a salt (e.g., hydrochloride), a tertiary amine base (like triethylamine) should be added to liberate the free amine.

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure secondary amine.

Visualizations

Diisopropylamine_Formation_Pathway cluster_0 Desired Reaction cluster_1 Side Reaction (Over-alkylation) Acetone Acetone Isopropylamine Isopropylamine (Primary Amine) Acetone->Isopropylamine + Ammonia (Reductive Amination) Ammonia Ammonia Diisopropylamine Diisopropylamine (Secondary Amine) Isopropylamine->Diisopropylamine + Acetone (Reductive Amination) Troubleshooting_Logic Start Diisopropylamine Byproduct Detected CheckStoichiometry Check Stoichiometry: Is Ammonia in large excess? Start->CheckStoichiometry CheckMethod Is direct alkylation used? CheckStoichiometry->CheckMethod Yes IncreaseAmmonia Increase Molar Ratio of Ammonia CheckStoichiometry->IncreaseAmmonia No CheckReducingAgent Check Reducing Agent: Is it selective (e.g., STAB)? CheckMethod->CheckReducingAgent No UseReductiveAmination Switch to Reductive Amination CheckMethod->UseReductiveAmination Yes UseSTAB Use Sodium Triacetoxyborohydride (STAB) CheckReducingAgent->UseSTAB No ProblemSolved Problem Resolved CheckReducingAgent->ProblemSolved Yes IncreaseAmmonia->ProblemSolved UseReductiveAmination->ProblemSolved UseSTAB->ProblemSolved

References

Technical Support Center: Isopropylamine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isopropylamine (B41738) condensation reactions. The focus is on the critical step of water removal to ensure optimal reaction yield and product stability.

Frequently Asked Questions (FAQs)

Q1: Why is water removal crucial in isopropylamine condensation reactions?

Condensation reactions, such as the formation of imines from isopropylamine and a carbonyl compound, are typically reversible equilibrium processes.[1][2][3] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired product.[4] Therefore, effective removal of water is essential to drive the reaction to completion.[4]

Q2: What are the most common methods for removing water from my reaction?

The two most prevalent and effective methods for water removal in this context are:

  • Azeotropic Distillation: This technique involves using a solvent (like toluene (B28343) or benzene) that forms a low-boiling azeotrope with water.[5][6] The azeotrope is continuously distilled off, and the water is separated from the solvent in a piece of glassware called a Dean-Stark apparatus, while the solvent is returned to the reaction flask.[7][8][9]

  • Use of Drying Agents: These are chemical substances that react with or adsorb water. The most common drying agents for these reactions are molecular sieves.[5] Other agents like anhydrous magnesium sulfate (B86663) or sodium sulfate can also be used.[10][11]

Q3: My reaction is not proceeding to completion, even with water removal. What could be the issue?

Several factors could be hindering your reaction:

  • Inefficient Water Removal: Your chosen method might not be removing water effectively enough. See the troubleshooting guides below for specific issues with Dean-Stark apparatus or drying agents.

  • Steric Hindrance: The carbonyl compound or the amine you are using may be sterically hindered, slowing down the reaction rate. In such cases, a longer reaction time or heating may be required.

  • Catalyst Issues: While not always necessary, an acid catalyst (like p-toluenesulfonic acid, PTSA) can sometimes accelerate imine formation.[5] Ensure your catalyst, if used, is active and present in the correct amount.

  • Reagent Purity: Impurities in your starting materials (isopropylamine or the carbonyl compound) can interfere with the reaction. Ensure your reagents are of high purity.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is appropriate for the specific reaction you are running.

Q4: How do I choose between azeotropic distillation and using a drying agent?

The choice depends on several factors:

  • Reaction Scale: For larger scale reactions, azeotropic distillation with a Dean-Stark apparatus is often more practical and cost-effective than using large quantities of drying agents.[12] For microscale reactions, using molecular sieves is a very effective alternative.[13]

  • Boiling Points of Reactants: Azeotropic distillation is suitable when the boiling points of your reactants are significantly higher than the boiling point of the azeotrope. For low-boiling reactants like acetone (B3395972) and isopropylamine, azeotropic removal of water with toluene can be challenging.[14]

  • Sensitivity of Reactants/Products: If your reactants or products are sensitive to heat, the prolonged heating required for azeotropic distillation might not be suitable. In such cases, using a drying agent at a lower temperature might be preferable.

  • Convenience: Molecular sieves are often considered more convenient for small-scale reactions as they are simply added to the reaction mixture.[15]

Troubleshooting Guides

Troubleshooting Dean-Stark Azeotropic Distillation
Issue Possible Cause Solution
No water is collecting in the Dean-Stark trap. The reaction has not started or is very slow.Ensure the reaction is heated to the boiling point of the solvent. Consider adding an acid catalyst if not already present.
The Dean-Stark trap is not set up correctly.Ensure all glassware joints are properly sealed to prevent vapor from escaping. The condenser must be efficient enough to condense the azeotrope.
The solvent does not form an azeotrope with water.Use a solvent known to form an azeotrope with water, such as toluene or benzene (B151609) (use with caution due to toxicity).[7]
The collected liquid in the trap is cloudy or a single phase. The solvent is partially miscible with water.Allow the mixture to cool and stand to see if separation occurs. If not, consider using a different solvent.
The rate of distillation is too high.Reduce the heating to allow for proper separation of the water and solvent in the trap.
The reaction is still not going to completion. Water is returning to the reaction flask.Ensure the design of your Dean-Stark trap allows for the effective separation and retention of water.[9]
The reaction has reached equilibrium.If the theoretical amount of water has been collected and the reaction has stopped, it may have reached its equilibrium point under the current conditions.
Troubleshooting the Use of Drying Agents
Issue Possible Cause Solution
Reaction is slow or incomplete. The drying agent is not active.Ensure your drying agent is properly activated before use. Molecular sieves, for example, need to be heated under vacuum to remove any adsorbed water.[15]
Insufficient amount of drying agent.Add more drying agent to the reaction mixture.
The drying agent is not compatible with the reaction.Some drying agents can react with your starting materials or products. For example, molecular sieves can promote self-aldol condensation of ketones like acetone.[15] Calcium chloride is unsuitable for drying amines.[16]
Difficulty in removing the drying agent after the reaction. The drying agent has turned into a fine powder.Filter the reaction mixture through a pad of Celite to remove fine particles.
The product is contaminated with the drying agent. The drying agent is slightly soluble in the reaction solvent.Choose a different drying agent or wash the product during workup to remove the dissolved salts.

Data Presentation

Comparison of Common Drying Agents
Drying AgentPore Size (for Sieves)CapacitySpeedAdvantagesDisadvantages
Molecular Sieves (3A) 3 ÅHighModerateHighly efficient for water, does not adsorb larger molecules like methanol (B129727) or ethanol.[17]Needs activation, can be dusty.[15]
Molecular Sieves (4A) 4 ÅHighModerateGeneral-purpose drying agent, adsorbs molecules with a diameter less than 4 Å.[17]Can adsorb some small organic molecules.[15]
Anhydrous MgSO₄ N/AHighFastInexpensive, high capacity.[11]Can be slightly acidic, can form fine particles that are hard to filter.[18]
Anhydrous Na₂SO₄ N/AModerateSlowNeutral, easy to filter.[11][18]Lower capacity and slower than MgSO₄.[19]
Anhydrous CaCl₂ N/AHighSlowInexpensive.Can form complexes with amines and alcohols, not suitable for these compounds.[16]
Azeotrope Data for Common Solvents
SolventBoiling Point of Solvent (°C)Boiling Point of Azeotrope (°C)Water Content in Azeotrope (% by weight)
Toluene 110.68520.2
Benzene 80.169.38.9
Hexane 6961.65.6

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus
  • Glassware Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[8] Ensure all joints are properly greased and sealed.

  • Charging the Flask: Add the isopropylamine, the carbonyl compound, and the azeotroping solvent (e.g., toluene) to the round-bottom flask. A magnetic stir bar should also be added.

  • Filling the Trap: Before starting the reaction, fill the Dean-Stark trap with the azeotroping solvent.[20]

  • Heating: Heat the reaction mixture to reflux. The solvent vapors will travel up into the condenser.[9]

  • Azeotropic Distillation: The condensed liquid will drip into the Dean-Stark trap. As the azeotrope cools, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[7][8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected and no more water is being formed.[6]

  • Workup: Once the reaction is complete, cool the flask to room temperature. The reaction mixture, now free of water, can be carried on to the next step of purification.

Protocol 2: Water Removal using Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of molecular sieves (3A or 4A) in a flask and heat them under vacuum (e.g., in a drying oven at 150-200°C for several hours) to remove any adsorbed water.[15] Allow them to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dry flask under an inert atmosphere, add the isopropylamine, the carbonyl compound, and the solvent.

  • Addition of Molecular Sieves: Add the activated molecular sieves to the reaction mixture. The recommended amount is typically 10-20% by weight of the solvent.

  • Reaction: Stir the reaction mixture at the desired temperature for the required time. The molecular sieves will adsorb the water as it is formed, driving the reaction forward.

  • Workup: After the reaction is complete, the molecular sieves can be removed by filtration or decantation. The resulting solution contains the product and can be further purified.

Visualizations

experimental_workflow start Start: Combine Reactants (Isopropylamine + Carbonyl) choose_method Choose Water Removal Method start->choose_method dean_stark Azeotropic Distillation (Dean-Stark) choose_method->dean_stark Large Scale drying_agent Drying Agent (e.g., Molecular Sieves) choose_method->drying_agent Small Scale reflux Heat to Reflux dean_stark->reflux stir_reaction Stir at Desired Temperature drying_agent->stir_reaction collect_water Collect Water in Trap reflux->collect_water monitor_reaction Monitor Water Collection collect_water->monitor_reaction reaction_complete Reaction Complete monitor_reaction->reaction_complete adsorb_water Water Adsorbed by Sieves stir_reaction->adsorb_water adsorb_water->reaction_complete workup Workup and Purification reaction_complete->workup end End: Isolated Product workup->end

Caption: Experimental workflow for isopropylamine condensation with water removal.

decision_logic start Start: Need to Remove Water scale Reaction Scale? start->scale large_scale Large Scale scale->large_scale > 1g small_scale Small Scale scale->small_scale < 1g thermal_sensitivity Are Reactants/Products Thermally Sensitive? large_scale->thermal_sensitivity drying_agent Use Drying Agent (e.g., Molecular Sieves) small_scale->drying_agent dean_stark Use Dean-Stark Apparatus yes_sensitive Yes thermal_sensitivity->yes_sensitive Yes no_sensitive No thermal_sensitivity->no_sensitive No yes_sensitive->drying_agent no_sensitive->dean_stark

Caption: Decision logic for choosing a water removal method.

References

Technical Support Center: Improving Selectivity in 2-Propanimine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the selectivity of reactions involving 2-propanimine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity in reactions with this compound?

A1: The main challenges stem from the inherent reactivity and stability of this compound. Key issues include:

  • Hydrolysis: this compound is susceptible to hydrolysis, reverting to acetone (B3395972) and ammonia, especially in the presence of acid or moisture. This reversibility can lower the yield of the desired product.

  • Self-Condensation: this compound can undergo self-condensation to form a tetrahydropyrimidine (B8763341) byproduct known as acetonin.[1] This side reaction can be significant, especially upon standing or under certain reaction conditions.

  • Low Electrophilicity: Compared to aldehydes, the imine carbon of this compound is less electrophilic, which can lead to sluggish reactions with some nucleophiles.

  • Lack of Stereocontrol: As a simple, achiral ketimine, achieving high diastereo- or enantioselectivity in additions to this compound is challenging without the use of chiral catalysts or auxiliaries.

Q2: What are common side products observed in this compound reactions, and how can they be minimized?

A2: Besides the starting materials from hydrolysis, the most common side products are:

  • Acetonin: Formed from the self-condensation of this compound.[1] To minimize its formation, it is often best to generate and use this compound in situ. If pre-formed, it should be used immediately and stored under anhydrous and inert conditions.

  • Enamine Tautomer: this compound can tautomerize to its enamine form. While this is an equilibrium process, the enamine can participate in different reaction pathways, leading to undesired products. Controlling the reaction conditions, such as solvent and temperature, can help manage this equilibrium.

  • Over-alkylation Products: In reactions with alkylating agents, the product amine can be more nucleophilic than the starting imine, leading to multiple alkylations. Using a stoichiometric amount of the alkylating agent or a large excess of this compound can help mitigate this.

  • Aldol-type Products: If the nucleophile is an enolate, aldol-type side reactions can occur with any unreacted acetone present from hydrolysis. Ensuring complete formation of the imine and removal of water is crucial.

Q3: How does pH affect the selectivity of this compound reactions?

A3: pH control is critical. For reactions involving the formation of this compound, a mildly acidic pH (around 4-5) is often optimal to catalyze the dehydration step. However, if the pH is too low, the amine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, at high pH, the protonation of the hydroxyl group in the hemiaminal intermediate is insufficient, hindering the elimination of water. For subsequent reactions, the optimal pH will depend on the nature of the nucleophile and the stability of the product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Nucleophilic Addition Reactions
Potential Cause Troubleshooting Steps
Hydrolysis of this compound • Ensure all glassware is rigorously dried. • Use anhydrous solvents. • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). • Consider using a dehydrating agent like molecular sieves (3Å or 4Å) to remove water formed during in situ generation of the imine.
Self-Condensation to Acetonin • Generate and use this compound in situ. • If using pre-formed this compound, ensure it is freshly prepared and purified. • Maintain a low reaction temperature to disfavor the self-condensation reaction.
Incomplete Reaction • Increase the reaction time or temperature, monitoring for the formation of side products. • Use a more reactive nucleophile if possible. • Employ a Lewis acid catalyst to activate the imine.
Issue 2: Poor Diastereo- or Enantioselectivity in Nucleophilic Additions
Potential Cause Troubleshooting Steps
Lack of Facial Differentiation • Employ a chiral Lewis acid catalyst to coordinate to the imine nitrogen and create a chiral environment. • If applicable, use a chiral auxiliary on the nucleophile. • For reactions with organometallic reagents, consider the use of chiral ligands.
Unfavorable Reaction Temperature • Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy. Experiment with a range of temperatures (e.g., -78 °C to room temperature).
Inappropriate Solvent • The solvent can influence the transition state geometry. Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, diethyl ether, toluene, dichloromethane).

Data Presentation: Influence of Reaction Parameters on Selectivity

The following tables provide illustrative data on how reaction conditions can influence the outcome of reactions involving imines. While specific data for this compound is often embedded in broader studies, these examples demonstrate key trends.

Table 1: Effect of Solvent on Imine Formation Yield

EntrySolventDielectric Constant (ε)Yield (%)
1n-Hexane1.9< 5
2Toluene2.410
3Chloroform4.845
4Dichloromethane (B109758)8.970
5Acetonitrile37.598

This table illustrates a general trend where more polar solvents can favor the formation of the imine product.

Table 2: Influence of Lewis Acid Catalyst on Diastereoselective Addition to an Aldimine

EntryLewis Acid (mol%)Yield (%)Diastereomeric Ratio (dr)
1None3575:25
2Zn(OtBu)₂ (2.5)>9889:11
3Zn(OMe)₂ (2.5)>9894:6

This data, from a study on aldimines, shows that the addition of a Lewis acid can significantly improve both the yield and diastereoselectivity of nucleophilic additions.[2] A similar approach can be explored for this compound.

Experimental Protocols

Protocol 1: In Situ Generation and Reductive Amination of this compound

This protocol describes a general procedure for the one-pot synthesis of a secondary amine from acetone and a primary amine via reductive amination.

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere, add acetone and the primary amine.

  • Add anhydrous methanol as the solvent, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the limiting reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Visualizations

Troubleshooting Workflow for Low Selectivity

G start Low Selectivity Observed check_side_products Identify Side Products (GC-MS, NMR) start->check_side_products hydrolysis Hydrolysis Products (Acetone, Amine) check_side_products->hydrolysis  Water Present? acetonin Acetonin (Self-Condensation) check_side_products->acetonin  High Concentration? other Other Side Products check_side_products->other  Other Peaks? solution_hydrolysis Use Anhydrous Conditions Add Dehydrating Agent hydrolysis->solution_hydrolysis solution_acetonin Use Imine In Situ Lower Reaction Temperature acetonin->solution_acetonin solution_other Optimize Stoichiometry Change Catalyst/Solvent other->solution_other

Caption: Troubleshooting flowchart for addressing low selectivity.

Decision Pathway for Optimizing Stereoselectivity

G start Goal: Improve Stereoselectivity temp Lower Reaction Temperature (e.g., -78°C, -40°C, 0°C) start->temp solvent Screen Solvents (e.g., THF, Toluene, DCM) temp->solvent catalyst Introduce Chiral Lewis Acid (e.g., Ti, Zn, Cu based) solvent->catalyst ligand Use Chiral Ligand with Organometallic Reagent catalyst->ligand evaluate Analyze d.r. / e.e. ligand->evaluate evaluate->temp  Not Optimal optimal Optimal Conditions Found evaluate->optimal  Optimal

Caption: Decision pathway for enhancing stereoselectivity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Propanimine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 2-propanimine, also known as acetone (B3395972) imine, presents significant analytical challenges due to its inherent chemical properties. As the simplest ketimine, it is a volatile and reactive compound, primarily characterized by a carbon-nitrogen double bond (C=N).[1] This guide provides a comparative overview of suitable analytical techniques, detailing experimental protocols and validation data to assist in method selection and development for the accurate quantification of this compound.

A primary challenge in the analysis of this compound is its susceptibility to hydrolysis. In the presence of water, especially under acidic conditions, it readily reverts to its precursors, acetone and ammonia.[1] This instability necessitates careful sample handling and often requires strategies like derivatization to ensure reliable and reproducible results.

Comparison of Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier techniques for the quantification of volatile and reactive analytes like this compound. The choice between them depends on the sample matrix, required sensitivity, and the analyte's volatility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds. However, the high polarity and basicity of imines can lead to poor peak shapes and adsorption to the column.[2][3] To overcome these issues, derivatization is often employed to increase volatility and thermal stability, and specialized base-deactivated columns are recommended.[2][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation.[5] While direct injection is sometimes possible, derivatization may still be necessary to improve chromatographic retention and ionization efficiency, especially for small, polar molecules that lack a strong chromophore.[4]

The following table summarizes typical performance characteristics for these methods based on the analysis of analogous amines and imines.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.0025 - 0.5 µg/mL[6][7]0.7 - 2.0 ng/g[8]
Limit of Quantification (LOQ) 0.005 - 1.0 µg/mL[6][7]1.6 - 10 µg/g[5][8]
Linearity (R²) > 0.99[6]> 0.99[5]
Accuracy (% Recovery) 80 - 120%80 - 120%[5][9]
Precision (% RSD) < 15%[6][10]< 15%[5][11]

Experimental Protocols & Method Validation

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14][15]

cluster_validation Analytical Method Validation Workflow cluster_params Key Validation Parameters URS Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) URS->Protocol Defines Scope Execute Execute Validation Studies Protocol->Execute Report Generate Validation Report Execute->Report Summarizes Data Accuracy Accuracy Precision Precision Specificity Specificity LOD LOD & LOQ Linearity Linearity & Range Robustness Robustness

A typical workflow for analytical method validation.
Instability of this compound: The Hydrolysis Pathway

The primary challenge in quantifying this compound is its instability in aqueous environments. The C=N bond is susceptible to nucleophilic attack by water, leading to a hydrolysis reaction that regenerates acetone and ammonia.[1] This process is reversible and can be catalyzed by acid.[16]

cluster_hydrolysis This compound Hydrolysis Propanimine This compound (Analyte) Iminium Iminium Ion (Protonated Intermediate) Propanimine->Iminium + H₃O⁺ Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine + H₂O Products Acetone + Ammonia (Degradation Products) Carbinolamine->Products - H₃O⁺

Acid-catalyzed hydrolysis of this compound.
Protocol 1: GC-MS Quantification with Derivatization

This protocol is designed for the quantification of this compound in a biological matrix (e.g., plasma) and employs a derivatization step to enhance stability and chromatographic performance.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Add a derivatizing agent (e.g., benzenesulfonyl chloride or a silylating reagent like BSTFA) and incubate under optimized conditions (e.g., 60°C for 30 minutes) to form a stable, volatile derivative.[6][17]

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph with a base-deactivated capillary column (e.g., Rtx-Volatile Amine or DB-5MS).[2][18]

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[19]

  • MS Detector: Electron Ionization (EI) source at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.[2]

cluster_workflow GC-MS Experimental Workflow Sample 1. Sample Collection (e.g., Plasma) Spike 2. Add Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Derivatize 4. Derivatization Precipitate->Derivatize Extract 5. Reconstitution (Ethyl Acetate) Derivatize->Extract Inject 6. GC-MS Injection Extract->Inject Analyze 7. Data Analysis (SIM Mode) Inject->Analyze

Workflow for this compound analysis by GC-MS.
Protocol 2: LC-MS/MS Quantification

This method may allow for direct analysis with minimal sample preparation, reducing the risk of analyte degradation during lengthy derivatization steps.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of cold methanol (B129727) or acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to stabilize the protonated form of the imine.

  • Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant, dilute with the initial mobile phase if necessary, and inject directly into the LC-MS/MS system.

2. LC-MS/MS Instrumental Parameters

  • LC System: UPLC/HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for polar compounds.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) to retain the polar analyte.

  • MS/MS Detector: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive ion mode.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.[5]

Conclusion

The successful quantification of this compound requires careful consideration of its inherent instability. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the necessary sensitivity and selectivity.

  • GC-MS is a robust choice, particularly for volatile analytes, but almost certainly requires a derivatization step to improve chromatographic behavior and prevent degradation.[20]

  • LC-MS/MS offers the potential for a more direct and rapid analysis with simpler sample preparation, which can minimize analyte loss.[5]

The selection of the optimal method will depend on the specific application, sample matrix, and available instrumentation. Regardless of the chosen technique, a thorough method validation following ICH guidelines is imperative to ensure the generation of accurate, reliable, and reproducible data for research, clinical, and drug development purposes.[21]

References

Comparative study of catalysts for isopropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Isopropylamine (B41738) Synthesis

Isopropylamine is a crucial chemical intermediate in the production of pharmaceuticals, pesticides, herbicides, and other specialty chemicals.[1] The industrial synthesis of isopropylamine is predominantly achieved through two main catalytic routes: the amination of isopropyl alcohol and the reductive amination of acetone (B3395972). The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity towards the desired primary amine, and overall economic viability.

This guide provides a comparative analysis of various catalysts employed in isopropylamine synthesis, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to optimize this critical chemical transformation.

Key Synthesis Pathways

The two primary commercial routes to isopropylamine are:

  • Amination of Isopropyl Alcohol: This process involves the reaction of isopropyl alcohol (IPA) with ammonia (B1221849), typically in the gas phase over a heterogeneous catalyst at elevated temperature and pressure.[2] The reaction mechanism is believed to proceed via the dehydrogenation of isopropanol (B130326) to an acetone intermediate on the catalyst surface, which then undergoes reductive amination.[3] (CH₃)₂CHOH + NH₃ → (CH₃)₂CHNH₂ + H₂O[1]

  • Reductive Amination of Acetone: This route involves the direct reaction of acetone with ammonia and hydrogen over a catalyst. This process is also known as "reductive amination".[4] CH₃COCH₃ + NH₃ + H₂ → (CH₃)₂CHNH₂ + H₂O[5]

A significant challenge in both pathways is minimizing the formation of the primary byproduct, diisopropylamine (B44863), which occurs when the product isopropylamine reacts with another molecule of the acetone intermediate.

Comparative Performance of Catalysts

The selection of a catalyst system is critical for maximizing the yield and selectivity of isopropylamine. Nickel-based catalysts are widely used due to their high activity and cost-effectiveness.[6] However, copper and platinum-group metals also serve as effective catalysts. The following table summarizes performance data from various studies.

Catalyst CompositionReactantsTemperature (°C)Pressure (MPa)Acetone Conversion (%)Isopropylamine Selectivity (%)Key Findings & Byproducts
Ni-based [5]Acetone, NH₃, H₂1501.0≥99≥98High conversion and selectivity under specified industrial conditions.
Ni-based [7]Acetone, NH₃, H₂70–1300.0–0.49587Byproducts: 10% Diisopropylamine, 3% Isopropyl alcohol.
Ni + Mo/W + Zn [8]Acetone, NH₃, H₂150~0.1 (Normal)-HighAddition of Mo/W and Zn promoters significantly improves selectivity and reduces diisopropylamine formation.
17 wt% Ni/γ-Al₂O₃ [9]2-Propanol, NH₃, H₂----Optimal Ni loading for high metal dispersion and reduction, enhancing conversion. Deactivation by nickel nitride formation is preventable with H₂.
Ni/HAP [6]Propanol, NH₃150-10.8 (Propanol)92Superior activity and selectivity compared to Ni/SiO₂ and Ni/MgO, attributed to the basicity of the hydroxyapatite (B223615) support.
Ni-Cu/Al₂O₃ [3]Diethylene Glycol, TBA230---Effective for amination; demonstrates the utility of bimetallic Ni-Cu systems.

Reaction Pathways and Experimental Workflow

Visualizing the synthesis routes and the experimental process for catalyst evaluation is essential for understanding and optimizing the reaction.

G Fig. 1: Isopropylamine Synthesis Pathways cluster_reactants Reactants cluster_products Products Isopropanol Isopropyl Alcohol (CH₃)₂CHOH Intermediate Imine Intermediate Isopropanol->Intermediate + NH₃ - H₂O (Dehydrogenation/ Condensation) Acetone Acetone (CH₃)₂COCH₃ Acetone->Intermediate + NH₃ - H₂O (Condensation) Ammonia Ammonia NH₃ Ammonia->Intermediate Hydrogen Hydrogen H₂ Isopropylamine Isopropylamine (CH₃)₂CHNH₂ Hydrogen->Isopropylamine Diisopropylamine Diisopropylamine ((CH₃)₂CH)₂NH Isopropylamine->Diisopropylamine + Intermediate - NH₃ Water Water H₂O Intermediate->Isopropylamine + H₂ (Hydrogenation) Intermediate->Water

Caption: Fig. 1: Isopropylamine Synthesis Pathways

G Fig. 2: Experimental Workflow for Catalyst Evaluation Prep Catalyst Preparation (e.g., Impregnation, Sol-Gel) Activation Catalyst Activation (e.g., Reduction in H₂ flow at 600°C) Prep->Activation Characterization Catalyst Characterization (XRD, BET, TPD, H₂-Chemisorption) Prep->Characterization Reactor Fixed-Bed Reactor Loading Activation->Reactor Reaction Catalytic Reaction (Controlled T, P, WHSV, Feed Ratio) Reactor->Reaction Analysis Product Analysis (On-line Gas Chromatography) Reaction->Analysis Reaction->Characterization Post-Reaction Data Data Calculation (Conversion, Selectivity, Yield) Analysis->Data

Caption: Fig. 2: Experimental Workflow for Catalyst Evaluation

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, a standardized experimental protocol is crucial. The following methodology is a synthesis of common practices for gas-phase catalytic amination in a laboratory setting.[10]

1. Catalyst Activation

  • Prior to reaction, the catalyst (typically 0.5 - 2.0 g) is loaded into a fixed-bed microreactor (e.g., stainless steel tube).

  • The catalyst is then activated in situ. For nickel-based catalysts, this typically involves reduction under a flow of purified H₂ (e.g., 50 cm³/min).

  • The temperature is ramped to a high temperature (e.g., 600°C) and held for a specified duration (e.g., 3 hours) to ensure complete reduction of the metal oxides to their active metallic state.[10]

2. Catalytic Reaction

  • After activation and cooling to the desired reaction temperature (e.g., 150-160°C), the reactant feed is introduced into the reactor.[5][10]

  • The feed consists of the primary reactants (isopropyl alcohol or acetone), ammonia, and hydrogen. An inert gas like N₂ may be used as a diluent to control partial pressures.[10]

  • Typical Reaction Conditions:

    • Temperature: 150 - 230°C[3][10]

    • Pressure: Atmospheric to 1.0 MPa[5][10]

    • Feed Molar Ratio: A typical ratio for reductive amination of acetone is Acetone:NH₃:H₂ = 1:3:3.[5][8] For isopropanol amination, a ratio of IPA:NH₃:H₂:N₂ = 1:4:6:22.8 has been used.[10]

    • Weight Hourly Space Velocity (WHSV): This is defined as the mass flow rate of the reactant per mass of catalyst, typically in the range of 2.0 - 5.0 h⁻¹.[10]

3. Product Analysis

  • The reactor effluent is analyzed using an on-line gas chromatograph (GC) equipped with a capillary column suitable for amine separation (e.g., CP-Volamine) and a flame ionization detector (FID).[10]

  • This allows for the quantification of unreacted starting materials, isopropylamine, diisopropylamine, and other potential byproducts.

  • Conversion and selectivity are calculated based on the molar flow rates of the reactants and products.[10]

Conclusion

The synthesis of isopropylamine is highly dependent on catalyst performance. Nickel-based catalysts, particularly those on supports like γ-Al₂O₃ and promoted with metals such as Cu, Mo, or Zn, offer a robust and efficient solution for industrial production.[8][9] They generally provide high conversion rates (≥99%) and excellent selectivity (≥98%) towards the desired primary amine.[5] The choice of support material can significantly influence catalytic activity, as demonstrated by the superior performance of Ni/HAP over other supports, which is attributed to its surface basicity.[6] Future research may focus on developing catalysts that operate under milder conditions and further minimize the formation of diisopropylamine, thereby improving the atom economy and sustainability of the process.

References

A Comparative Guide to 2-Propanimine Reaction Mechanisms: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction dynamics of imines is crucial for predicting molecular behavior and designing novel synthetic pathways. This guide provides a comparative analysis of two fundamental reaction mechanisms of 2-propanimine (also known as acetone (B3395972) imine), isomerization and hydrolysis, based on Density Functional Theory (DFT) calculations. The data presented herein, including activation energies and reaction thermodynamics, offers a quantitative basis for comparing the feasibility and kinetics of these competing pathways.

Unveiling the Competing Pathways: Isomerization vs. Hydrolysis

This compound, the simplest ketimine, can undergo several transformations, with isomerization to its enamine tautomer and hydrolysis to acetone and ammonia (B1221849) being two of the most significant. DFT calculations provide a powerful tool to elucidate the intricate details of these reaction mechanisms at a molecular level.

The isomerization of this compound leads to the formation of 2-aminopropene, its enamine tautomer. This process, known as imine-enamine tautomerism, is a fundamental equilibrium in organic chemistry.

Conversely, the hydrolysis of this compound involves the addition of a water molecule across the carbon-nitrogen double bond, ultimately leading to the cleavage of the imine and the formation of acetone and ammonia. This reaction is particularly relevant in aqueous environments and is a key consideration in the stability and degradation of imine-containing compounds.

Quantitative Comparison of Reaction Energetics

To provide a clear and objective comparison, the following table summarizes the key quantitative data obtained from DFT calculations for the isomerization and a plausible water-assisted hydrolysis mechanism of this compound. These values, including activation energy (Ea) and reaction energy (ΔErxn), are critical for assessing the kinetic and thermodynamic favorability of each pathway.

Reaction PathwayReactantsTransition StateProductsActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Isomerization (Tautomerization) This compoundIntramolecular H-transfer TS2-Aminopropene~35-40Endothermic
Hydrolysis (Water-assisted) This compound + H₂OWater-mediated addition TSAcetone + Ammonia~15-20Exothermic

Note: The values presented are representative and can vary depending on the specific level of theory, basis set, and solvent model used in the DFT calculations.

Mechanistic Insights from DFT

Isomerization: The Imine-Enamine Tautomerization

The DFT-calculated pathway for the isomerization of this compound to 2-aminopropene typically proceeds through a high-energy transition state involving an intramolecular hydrogen transfer. This direct transfer of a proton from the nitrogen to the α-carbon results in a relatively high activation barrier, suggesting that the uncatalyzed isomerization is a kinetically slow process under standard conditions. The endothermic nature of the reaction indicates that the imine form is thermodynamically more stable than the enamine tautomer.

Hydrolysis: A Water-Mediated Pathway

In contrast, the hydrolysis of this compound is significantly facilitated by the presence of water. DFT studies suggest a two-step, water-assisted mechanism as a likely pathway.[1] In this mechanism, a water molecule acts as a shuttle, simultaneously donating a proton to the imine nitrogen and delivering a hydroxide (B78521) to the imine carbon. This concerted process dramatically lowers the activation energy compared to the uncatalyzed isomerization. The overall reaction is exothermic, indicating that the hydrolysis products, acetone and ammonia, are thermodynamically favored over the initial this compound.

Experimental Protocols: The Computational Approach

The quantitative data presented in this guide is derived from DFT calculations. A typical and reliable computational protocol for investigating these reaction mechanisms is as follows:

1. Geometry Optimization:

  • The geometries of all reactants, transition states, and products are fully optimized without any symmetry constraints.

  • A commonly used level of theory is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p).

2. Frequency Calculations:

  • Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

  • For minima (reactants and products), all calculated vibrational frequencies should be real.

  • For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

3. Transition State Verification:

  • Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the desired reactants and products on the potential energy surface.

4. Energy Calculations:

  • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) on the optimized geometries to obtain more accurate energy values.

  • Zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, are included in the total electronic energies.

5. Solvation Effects:

  • To model reactions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed during the geometry optimization and energy calculations.

Visualizing the Reaction Pathways

To further illustrate the logical relationships in the reaction mechanisms of this compound, the following diagrams were generated using the DOT language.

ReactionPathways cluster_isomerization Isomerization (Tautomerization) cluster_hydrolysis Hydrolysis (Water-assisted) This compound This compound TS_iso Intramolecular H-transfer TS This compound->TS_iso Ea ~35-40 kcal/mol 2-Aminopropene 2-Aminopropene TS_iso->2-Aminopropene 2-Propanimine_H2O This compound + H₂O TS_hydro Water-mediated addition TS 2-Propanimine_H2O->TS_hydro Ea ~15-20 kcal/mol Products_hydro Acetone + Ammonia TS_hydro->Products_hydro

Caption: A comparison of the isomerization and hydrolysis reaction pathways of this compound.

ExperimentalWorkflow Start Define Reactants, Products, and Reaction Type GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Search Transition State Search (e.g., QST2/3, Berny) GeoOpt->TS_Search EnergyCalc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) GeoOpt->EnergyCalc for Reactants/Products TS_Verify Transition State Verification (IRC Calculation) FreqCalc->TS_Verify TS_Search->FreqCalc Verify one imaginary frequency TS_Verify->EnergyCalc ZPVE Zero-Point Vibrational Energy Correction EnergyCalc->ZPVE FinalEnergies Calculate Activation and Reaction Energies ZPVE->FinalEnergies

Caption: A typical workflow for DFT calculations of reaction mechanisms.

Conclusion

Based on DFT calculations, the hydrolysis of this compound is both kinetically and thermodynamically more favorable than its uncatalyzed isomerization to 2-aminopropene. The significantly lower activation barrier for the water-assisted hydrolysis pathway suggests that in the presence of water, this will be the dominant reaction. This information is critical for applications where the stability of imines in aqueous environments is a concern, such as in drug design and biological systems. The computational protocols and workflows outlined provide a solid foundation for researchers to conduct their own theoretical investigations into imine reactivity.

References

A Comparative Guide to the Kinetic Studies of 2-Propanimine and Its Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-propanimine (acetonimine) and its fluorinated alternative, hexafluoroacetone (B58046) imine. The significant difference in the electronic properties of these compounds leads to markedly different stabilities and reactivities, particularly in hydrolysis reactions. This guide summarizes available quantitative data, details experimental protocols for kinetic analysis, and provides visualizations of the underlying reaction mechanisms and workflows.

Introduction to this compound and Its Analogue

This compound, the simplest ketimine, is a reactive intermediate in various chemical transformations.[1] Its C=N double bond is susceptible to nucleophilic attack and readily undergoes hydrolysis to revert to acetone (B3395972) and ammonia.[1] In contrast, hexafluoroacetone imine is known for its remarkable stability, a property attributed to the strong electron-withdrawing effects of the two trifluoromethyl groups.[1] This guide explores the kinetic differences between these two imines, providing valuable insights for researchers working with imine chemistry in various applications, including drug development where stability and reactivity are critical parameters.

Comparative Kinetic Data for Imine Hydrolysis

Direct kinetic studies on this compound are limited due to its instability. However, the foundational work of E. H. Cordes and W. P. Jencks on the hydrolysis of Schiff bases derived from aliphatic amines and ketones provides valuable data for structurally similar imines. For this comparison, we will consider a close analogue, N-isopropylidenemethylamine, which is the N-methyl derivative of this compound. The kinetic data for the hydrolysis of this imine is contrasted with the qualitative and semi-quantitative information available for the highly stable hexafluoroacetone imine.

ImineStructureRate Constant (k)ConditionsReference
N-isopropylidenemethylamine (analogue for this compound)(CH₃)₂C=NCH₃See pH-rate profile belowAqueous solution, 35 °C[2]
Hexafluoroacetone Imine(CF₃)₂C=NHSignificantly lower than alkyl imines (qualitative)Robust, hydrolyzes very slowly[1]

pH-Rate Profile for the Hydrolysis of N-isopropylidenemethylamine:

The hydrolysis of N-isopropylidenemethylamine exhibits a characteristic pH-rate profile. The rate of hydrolysis is highest in the slightly acidic region (around pH 4-5) and decreases at very high and very low pH.[2][3] This bell-shaped curve is a hallmark of many imine hydrolysis reactions and is attributed to a change in the rate-determining step of the reaction mechanism.[3]

  • At neutral to slightly acidic pH: The rate-determining step is the attack of water on the protonated imine (iminium ion).

  • At very acidic pH: The concentration of the free amine nucleophile required for the reverse reaction (imine formation) is very low, and the dehydration of the carbinolamine intermediate becomes rate-limiting for the overall hydrolysis process.[3]

  • At basic pH: The concentration of the protonated imine is low, leading to a slower reaction rate.

Experimental Protocols for Kinetic Studies

The kinetics of imine hydrolysis can be effectively monitored using spectrophotometric or spectroscopic techniques. Below are detailed protocols for UV-Vis spectrophotometry and NMR spectroscopy.

Protocol 1: Kinetic Analysis of Imine Hydrolysis by UV-Vis Spectrophotometry

This method is suitable for imines that exhibit a change in UV-Vis absorbance upon hydrolysis.

Materials:

  • Imine of interest (e.g., N-isopropylidenemethylamine)

  • Hexafluoroacetone imine

  • Aqueous buffers of various pH values (e.g., acetate, phosphate)

  • Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Organic solvent for stock solution (e.g., acetonitrile, spectroscopic grade)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the imine in the chosen organic solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to a constant temperature (e.g., 25 °C or 35 °C).

  • Wavelength Selection: Record the UV-Vis spectrum of the imine in a non-aqueous solvent to determine the wavelength of maximum absorbance (λmax). Also, record the spectrum of the expected hydrolysis products (ketone and amine) to ensure no overlapping absorbance at the chosen wavelength.

  • Kinetic Run:

    • Pipette a known volume of the desired pH buffer into a quartz cuvette and place it in the thermostatted cell holder to allow for temperature equilibration.

    • Initiate the reaction by injecting a small aliquot of the imine stock solution into the cuvette. The final concentration of the imine should be low enough to ensure the absorbance remains within the linear range of the instrument.

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis: The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.

Protocol 2: Kinetic Analysis of Imine Hydrolysis by NMR Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of the imine and the appearance of the hydrolysis products.

Materials:

  • Imine of interest

  • Deuterated solvents (e.g., D₂O, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the imine in a deuterated organic solvent (e.g., CD₃CN) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic signals of the imine.

  • Initiation of Hydrolysis: Add a known amount of D₂O to the NMR tube to initiate the hydrolysis reaction. If pH control is desired, a deuterated buffer can be used.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: The concentration of the imine and the products at each time point can be determined by integrating the respective characteristic signals. The rate constants can then be calculated by plotting the concentration of the imine as a function of time and fitting the data to the appropriate rate law.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of imine hydrolysis and a typical experimental workflow for kinetic analysis.

imine_hydrolysis cluster_acidic Acidic Conditions Imine Imine (R₂C=NR') Iminium Iminium Ion (R₂C=N⁺HR') Imine->Iminium + H⁺ Iminium->Imine - H⁺ Carbinolamine Carbinolamine (R₂C(OH)-NHR') Iminium->Carbinolamine + H₂O Carbinolamine_H Protonated Carbinolamine (R₂C(OH₂)⁺-NHR') Carbinolamine_H->Carbinolamine - H⁺ Products Ketone + Amine (R₂C=O + R'NH₂) Carbinolamine_H->Products - H⁺ Carbinolamine->Iminium - H₂O Carbinolamine->Carbinolamine_H + H⁺

Caption: General mechanism of acid-catalyzed imine hydrolysis.

kinetic_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Imine_Stock Prepare Imine Stock Solution Mixing Mix Imine and Buffer in Cuvette Imine_Stock->Mixing Buffer_Prep Prepare Buffers of Varying pH Buffer_Prep->Mixing Spectro_Setup Set Spectrophotometer Temperature and λmax Spectro_Setup->Mixing Data_Acq Record Absorbance vs. Time Mixing->Data_Acq Fit_Data Fit Data to Exponential Decay Data_Acq->Fit_Data Calc_k Calculate Rate Constant (kobs) Fit_Data->Calc_k Plot_pH_Rate Plot kobs vs. pH Calc_k->Plot_pH_Rate

Caption: Experimental workflow for kinetic analysis of imine hydrolysis.

Conclusion

The kinetic stability of imines is highly dependent on their molecular structure. The comparison between a simple aliphatic ketimine analogue and hexafluoroacetone imine highlights the profound impact of electronic effects on reactivity. While this compound and its analogues are susceptible to rapid hydrolysis, particularly under slightly acidic conditions, the strong electron-withdrawing nature of the trifluoromethyl groups in hexafluoroacetone imine imparts exceptional stability. This comparative guide provides researchers with the foundational knowledge of their kinetic behavior, along with detailed protocols to conduct their own comparative studies. Understanding these kinetic differences is crucial for the rational design and application of imine-containing molecules in various scientific and industrial fields.

References

Isotopic Labeling of Isopropylamine: A Comparative Guide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylamine (B41738) is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. Understanding the reaction mechanisms involving this amine is crucial for process optimization, drug design, and elucidating biological pathways. Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. By replacing an atom with its heavier, non-radioactive (stable) isotope, researchers can gain insights into bond-breaking and bond-forming steps, reaction kinetics, and the ultimate fate of the molecule.

This guide provides a comparative overview of different strategies for isotopically labeling isopropylamine, focusing on the use of deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). It is intended for researchers, chemists, and drug development professionals who are considering using isotopically labeled isopropylamine in their mechanistic studies.

Comparison of Stable Isotopes for Labeling

The choice of isotope is critical and depends on the specific research question. The most common stable isotopes used in organic chemistry are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Each offers distinct advantages and is detected by different analytical methods.

PropertyDeuterium (²H or D)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Natural Abundance ~0.015%~1.1%~0.37%
Detection Method Mass Spectrometry, ²H NMRMass Spectrometry, ¹³C NMRMass Spectrometry, ¹⁵N NMR
Key Application Probing C-H bond cleavage (Kinetic Isotope Effect), metabolic fate studiesTracing the carbon skeleton, metabolic flux analysisTracing nitrogen sources, studying N--related reactions
Kinetic Isotope Effect (KIE) Large and easily measurableSmaller than for ²H, but measurableGenerally small
Synthesis Cost Generally lower due to cheaper deuterium sources (e.g., D₂O)Higher, requires labeled starting materialsHigher, requires labeled starting materials
Chemical Perturbation Can slightly alter reaction rates and retention timesMinimal perturbation to chemical propertiesMinimal perturbation to chemical properties

Commercially Available Labeled Isopropylamine

Several isotopically labeled versions of isopropylamine are commercially available, which can save significant time in a research program. The most common is the deuterated form.

Compound NameLabeled AtomsFormulaIsotopic PuritySupplier Example
Isopropylamine-d₇All 7 hydrogens on the isopropyl groupC₃H₂D₇N>98%Cambridge Isotope Laboratories
Isopropylamine-2-¹³CCarbon at position 2C₂¹³CH₉N>99%(Hypothetical for comparison)
Isopropylamine-¹⁵NNitrogen atomC₃H₉¹⁵N>99%(Hypothetical for comparison)

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled Isopropylamine

A common method for synthesizing isopropylamine is the reductive amination of acetone. This pathway can be readily adapted to incorporate various isotopic labels.

Objective: To synthesize isopropylamine labeled at specific positions.

Materials:

  • For ¹³C labeling: Acetone-2-¹³C or Acetone-1,3-¹³C₂

  • For ²H labeling: Acetone-d₆ or a deuterated reducing agent like sodium borodeuteride (NaBD₄)

  • For ¹⁵N labeling: ¹⁵N-Ammonia or ¹⁵N-ammonium salt

  • Unlabeled reaction partners (as required)

  • Reducing agent (e.g., sodium cyanoborohydride, H₂/Pd/C)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Standard glassware for organic synthesis

Procedure (General Scheme):

  • Imine Formation: Dissolve the isotopically labeled ketone (e.g., Acetone-2-¹³C) and the labeled amine source (e.g., ¹⁵NH₄Cl) in a suitable solvent like methanol.

  • Reduction: Add a reducing agent to the solution. For example, sodium cyanoborohydride can be added portion-wise while monitoring the reaction by TLC or GC-MS. Alternatively, catalytic hydrogenation can be used.

  • Work-up: Once the reaction is complete, quench the reaction carefully. Acidify the mixture and wash with an organic solvent to remove unreacted ketone.

  • Isolation: Basify the aqueous layer with NaOH and extract the product isopropylamine into a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent. The resulting isopropylamine can be further purified by distillation.

  • Characterization: Confirm the structure and isotopic incorporation using Mass Spectrometry and NMR spectroscopy (¹H, ¹³C, and/or ¹⁵N NMR as appropriate).

Below is a workflow diagram illustrating this synthetic process.

G cluster_synthesis Workflow: Synthesis of Labeled Isopropylamine start Labeled Precursor (e.g., Acetone-¹³C or ¹⁵NH₃) imine Imine Formation start->imine React with amine/ketone reduction Reduction (e.g., NaBH₃CN or H₂/Pd) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purify Purification (Distillation) workup->purify product Labeled Isopropylamine purify->product analysis Characterization (MS, NMR) product->analysis

Workflow for synthesizing labeled isopropylamine.
Protocol 2: Mechanistic Study Using the Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction.

Objective: To measure the KIE for a reaction involving isopropylamine to probe the mechanism.

Materials:

  • Unlabeled isopropylamine

  • Deuterated isopropylamine (e.g., (CH₃)₂CDNH₂)

  • Substrates, reagents, and solvents for the reaction of interest

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)

Procedure:

  • Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature, etc.).

    • Reaction A: Use unlabeled isopropylamine.

    • Reaction B: Use deuterated isopropylamine.

  • Monitoring: Monitor the rate of product formation or substrate consumption in both reactions over time using an appropriate analytical technique.

  • Rate Calculation: Determine the initial reaction rates (kH for unlabeled, kD for deuterated) by plotting concentration versus time and calculating the slope of the initial linear portion.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .

  • Interpretation:

    • A primary KIE (typically > 2) suggests that the C-D bond is being broken in the rate-determining step of the reaction.

    • A secondary KIE (typically 0.8-1.5) may indicate a change in hybridization at the labeled carbon center.

    • A KIE of ~1 indicates the C-H bond is not broken in the rate-determining step.

The following diagram illustrates the decision-making process based on KIE results.

G cluster_kie Logic: Interpreting Kinetic Isotope Effect (KIE) Data start Perform Parallel Reactions (H vs. D Labeled Isopropylamine) measure Measure Reaction Rates (kH and kD) start->measure calculate Calculate KIE = kH / kD measure->calculate result_primary Conclusion: C-H bond broken in rate-determining step. calculate->result_primary KIE > 2 result_none Conclusion: C-H bond NOT broken in rate-determining step. calculate->result_none KIE ≈ 1 result_secondary Conclusion: Secondary effect, possibly rehybridization. calculate->result_secondary 0.8 < KIE < 1.5 (and not ≈ 1)

Decision workflow for KIE experiments.

Alternative Tracers

While isotopically labeled isopropylamine is an excellent tool, the choice of tracer is always context-dependent. In some biological or chemical systems, other labeled molecules may serve as better mechanistic probes.

  • Other Labeled Alkylamines: For studying enzymes that have broader substrate specificity, using other labeled primary or secondary amines (e.g., labeled propylamine (B44156) or diethylamine) can provide comparative mechanistic data.

  • Labeled Substrates: In many cases, it is more informative to label the substrate that reacts with isopropylamine. This allows researchers to track the incorporation of specific fragments into the final product.

  • In vivo Metabolic Labeling: In cellular or whole-organism studies, researchers often use universally labeled nutrients like ¹³C-glucose or ¹⁵N-glutamine. The labels from these precursors are incorporated into a wide range of metabolites, and tracking the label's appearance in isopropylamine-derived products can reveal novel metabolic pathways. This approach is common in proteomics and metabolomics.

Conclusion

Isotopic labeling of isopropylamine is an indispensable technique for detailed mechanistic investigations in chemistry and drug development. Deuterium labeling is particularly well-suited for probing C-H bond cleavage via the kinetic isotope effect, while ¹³C and ¹⁵N labeling are ideal for tracing the molecular skeleton and nitrogen source, respectively. The choice between synthesizing a labeled compound or purchasing a commercially available standard depends on project timelines, budget, and the specific labeling pattern required. By carefully selecting the isotope and experimental design, researchers can unlock a wealth of information that is not accessible through other methods.

A Comparative Analysis of Glyphosate Efficacy and Its Alternatives in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the initial inquiry focused on herbicides derived from 2-Propanimine, a thorough review of scientific literature and chemical databases reveals a notable absence of commercially significant herbicides directly synthesized from this specific chemical backbone. This compound and its derivatives are primarily recognized as intermediates in the synthesis of various organic compounds, including some pesticides, rather than as active herbicidal agents themselves.[1][2][3][4][5][6][7]

Consequently, this guide pivots to address a topic of broader relevance and significant interest to the research community: a comparative analysis of Glyphosate (B1671968), a cornerstone of modern agriculture, and its diverse alternatives. Glyphosate, an organophosphorus compound derived from the amino acid glycine, is the world's most widely used broad-spectrum herbicide.[8][9] Its extensive use, however, has led to the evolution of glyphosate-resistant weeds and raised environmental and health concerns, prompting a surge in research for effective alternatives.[8][10][11] This guide provides a comprehensive comparison of the efficacy of glyphosate with other chemical and non-chemical weed management strategies, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug and herbicide development.

Mechanism of Action: Glyphosate

Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. By blocking this pathway, glyphosate deprives the plant of essential building blocks for protein synthesis and other vital secondary metabolites, ultimately leading to plant death. Most animals, including humans, do not possess the shikimate pathway, which is a primary reason for glyphosate's low direct toxicity to mammals.

G cluster_shikimate_pathway Shikimate Pathway cluster_products Essential Products Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Secondary_Metabolites Secondary Metabolites Chorismate->Secondary_Metabolites Arogenate Arogenate Prephenate->Arogenate Phenylalanine Phenylalanine Arogenate->Phenylalanine Tyrosine Tyrosine Arogenate->Tyrosine Proteins Proteins Phenylalanine->Proteins Tyrosine->Proteins Tryptophan Tryptophan Tryptophan->Proteins Anthranilate->Tryptophan EPSP_Synthase EPSP Synthase EPSP_Synthase->Chorismate Shikimate_3P Shikimate-3-phosphate Shikimate_3P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Figure 1: Glyphosate's inhibition of the shikimate pathway.

Comparative Efficacy of Herbicides

The efficacy of an herbicide is influenced by numerous factors, including the weed species, growth stage, environmental conditions, and the development of resistance. The following tables summarize the efficacy of glyphosate and its alternatives against common agricultural weeds based on available research.

Table 1: Efficacy of Glyphosate Formulations and Adjuvants

Weed SpeciesGlyphosate FormulationAdjuvantEfficacy (% Control)Reference
Various broadleaf and grass weedsPotassium salt-Better control compared to isopropylamine (B41738) salt at 14, 28, and 56 DAT[12]
Perennial horsenettle (Solanum carolinense)Not specifiedAmmonium sulfate (B86663) (AMS)Increased efficacy[12]
Giant foxtail, Common lambsquarters, SicklepodNot specifiedAmmonium sulfate (AMS)No significant effect[12]
Bidens frondosaNot specifiedMSO (Methylated Seed Oil)Significantly higher uptake after 6 hours compared to X-77[12]
Panicum maximumNot specifiedL-77Antagonistic effect on uptake and translocation[12]

Table 2: Comparative Efficacy of Glyphosate and Alternatives

Herbicide/MethodTarget WeedsEfficacy (% Weed Coverage Reduction)NotesReference
Glyphosate Broad-spectrum87-100% (initially)Efficacy declining for some species over time[11][13]
Glufosinate Broad-spectrum40-60% (after 12 weeks)Less consistent than glyphosate[9]
Imazapyr Broad-spectrum>70% (after 12 weeks)[9]
2,4-D Broadleaf weedsVariable (days to weeks)Systemic, mimics plant hormones[14]
Dicamba Broadleaf weedsSimilar to 2,4-DPlant growth regulator[15]
Atrazine Broadleaf weeds and some grassesLess effective than sequential glyphosates-triazine herbicide[13]
Steam Broad-spectrum20-80% (after 12 weeks)Non-selective, contact[9]
Acetic acid + Hydrochloric acid Broad-spectrum~70% (4 weeks post-treatment)Contact, non-selective[9]
Vinegar (Acetic Acid) Broad-spectrum (seedlings)Effective on seedlings, requires multiple applicationsContact, non-selective[16][17]
Iron-Based Sprays Broadleaf weedsTargets broadleaf weeds, spares grass[16]
Mulching Pre-emergent suppressionSuppresses weed emergenceImproves soil health[16]
Mechanical Tillage Broad-spectrumVariableCan harm soil health[18]

Experimental Protocols for Herbicide Efficacy Testing

Standardized protocols are crucial for the accurate assessment and comparison of herbicide efficacy. The following is a generalized protocol for a whole-plant bioassay in a greenhouse setting, based on established methodologies.[19][20][21][22][23]

1. Seed Collection and Preparation:

  • Collect seed samples from at least 30 randomly selected plants from the target weed population.

  • Assign a unique code to each sample and record details such as species, collection date, GPS coordinates, and field herbicide history.[19]

  • Clean the seeds, removing chaff, and store them in dry, cool conditions to prevent dormancy induction.[20][22]

2. Plant Cultivation:

  • Select a suitable germination method based on the weed species and dormancy characteristics.

  • Grow the plants in pots or trays with a standardized soil or substrate mix under controlled greenhouse conditions (temperature, light, humidity).

  • Include a susceptible control population (from a site with no or rare herbicide treatment) in all experiments for comparison.[19]

3. Herbicide Application:

  • Apply herbicides at a specific growth stage of the weeds (e.g., early tillering).[19]

  • Use a precision bench sprayer to ensure uniform application at calibrated rates.[20]

  • Typically, a range of doses is tested, including the recommended field dose (1x), a lower dose (e.g., 0.5x), and a higher dose (e.g., 2x or 3x).[19][23]

  • Always include an untreated control for each population.

4. Data Collection and Analysis:

  • Assess plant survival and visual injury 3-4 weeks after treatment.[20]

  • Plant survival is expressed as a percentage of the number of treated plants.[19]

  • Visual Estimated Biomass (VEB) can be scored on a scale (e.g., 0-10) by comparing treated plants to the untreated control.[20]

  • For more quantitative data, harvest the above-ground biomass, dry it, and record the dry weight.[15]

  • Analyze the data statistically to determine dose-response relationships and compare the efficacy of different treatments.

G start Start: Field Observation of Poor Herbicide Performance seed_collection 1. Seed Collection (>30 plants per population) start->seed_collection documentation 2. Documentation (GPS, field history, etc.) seed_collection->documentation storage 3. Seed Cleaning & Storage (Dry, cool conditions) documentation->storage germination 4. Germination & Seedling Growth (Controlled Environment) storage->germination treatment_prep 5. Herbicide Treatment Preparation (Multiple doses, include controls) germination->treatment_prep application 6. Herbicide Application (Precision sprayer at specific growth stage) treatment_prep->application incubation 7. Post-Treatment Incubation (Greenhouse, 3-4 weeks) application->incubation data_collection 8. Data Collection (Survival %, Visual Injury, Biomass) incubation->data_collection analysis 9. Statistical Analysis (Dose-response curves, efficacy comparison) data_collection->analysis end End: Efficacy Report analysis->end

Figure 2: Experimental workflow for herbicide efficacy testing.

Conclusion

The landscape of weed management is continually evolving, driven by the challenges of herbicide resistance and a growing demand for more sustainable agricultural practices. While glyphosate remains a highly effective and widely used herbicide, its efficacy has diminished against certain weed biotypes, underscoring the importance of integrated weed management strategies.[11] A variety of chemical alternatives with different modes of action, as well as non-chemical methods, offer viable options for weed control.[8][18] For researchers and professionals in the field, a thorough understanding of the comparative efficacy and mechanisms of action of these different tools is paramount. Rigorous and standardized experimental testing is the foundation for developing effective and sustainable weed management programs that can be adapted to diverse agricultural systems.

References

A Comparative Analysis of Steric Hindrance: 2-Propanimine versus tert-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the steric properties of reagents play a pivotal role in determining reaction kinetics, product distribution, and biological activity. Among the primary amines, 2-propanimine (isopropylamine) and tert-butylamine (B42293) are fundamental building blocks. While structurally similar, the subtle difference in the substitution of the α-carbon—a secondary carbon in isopropylamine (B41738) and a tertiary carbon in tert-butylamine—leads to significant disparities in their steric profiles. This guide provides an objective comparison of the steric hindrance imparted by these two amines, supported by quantitative experimental data, to aid researchers in selecting the appropriate reagent for their specific applications.

Quantitative Comparison of Steric Hindrance

The steric bulk of a substituent can be quantitatively assessed through various experimental parameters. Two of the most common and illustrative metrics are the conformational A-value and Mayr's nucleophilicity parameter.

ParameterThis compound (Isopropyl Group)tert-Butylamine (tert-Butyl Group)
A-Value (kcal/mol) 2.154.9
Mayr's Nucleophilicity Parameter (N) in Water 12.010.5

Experimental Protocols

The A-value of a substituent is a measure of its steric demand and is experimentally determined using nuclear magnetic resonance (NMR) spectroscopy. The fundamental principle lies in measuring the equilibrium constant between the two chair conformations of a monosubstituted cyclohexane (B81311).

Experimental Workflow for A-Value Determination

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation prep1 Synthesize the N-substituted cyclohexylamine (B46788) prep2 Dissolve the compound in a suitable solvent at low temperature prep1->prep2 nmr1 Record the low-temperature 1H or 13C NMR spectrum prep2->nmr1 nmr2 Identify signals for the axial and equatorial conformers nmr1->nmr2 nmr3 Integrate the signals to determine the conformer ratio (Keq) nmr2->nmr3 calc1 Calculate the free energy difference using ΔG = -RT ln(Keq) nmr3->calc1 calc2 The A-value is equal to ΔG calc1->calc2

A-Value Determination Workflow

Methodology:

  • Synthesis: The amine of interest is used to synthesize the corresponding N-substituted cyclohexylamine.

  • Sample Preparation: A solution of the N-substituted cyclohexylamine is prepared in a suitable solvent that does not freeze at the low temperatures required for the experiment.

  • NMR Spectroscopy: The sample is cooled to a low temperature (typically around -80 °C) within the NMR spectrometer. At this temperature, the rate of chair-flipping of the cyclohexane ring is slow enough to allow for the observation of separate signals for the axial and equatorial conformers.

  • Data Acquisition and Analysis: The 1H or 13C NMR spectrum is recorded. The signals corresponding to the axial and equatorial conformers are identified and their relative areas are determined by integration.

  • Calculation of A-Value: The equilibrium constant (Keq) is calculated as the ratio of the equatorial conformer to the axial conformer. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTlnKeq, where R is the gas constant and T is the temperature in Kelvin. This ΔG° value is the A-value for the substituent.

Mayr's nucleophilicity scale is a comprehensive kinetic database that quantifies the reactivity of a wide range of nucleophiles. The nucleophilicity parameter (N) is determined by measuring the second-order rate constants for the reaction of a nucleophile with a series of standard electrophiles.

Experimental Workflow for Mayr's Nucleophilicity Parameter Determination

G cluster_react Reaction Kinetics cluster_data Data Analysis cluster_corr Correlation and Parameter Derivation react1 Select a series of standard electrophiles (e.g., benzhydrylium ions) react2 React the amine with each electrophile under pseudo-first-order conditions react1->react2 react3 Monitor the reaction progress using UV-Vis spectrophotometry react2->react3 data1 Determine the pseudo-first-order rate constant (kobs) for each reaction react3->data1 data2 Calculate the second-order rate constant (k2) from kobs data1->data2 corr1 Plot log(k2) against the known electrophilicity parameters (E) of the standard electrophiles data2->corr1 corr2 The nucleophilicity parameter (N) is derived from the intercept of the linear correlation corr1->corr2

Mayr's Nucleophilicity Workflow

Methodology:

  • Selection of Electrophiles: A series of well-characterized electrophiles, typically benzhydrylium ions with varying substituents, are chosen as reference compounds.

  • Kinetic Measurements: The reactions between the amine and each reference electrophile are carried out in a suitable solvent (e.g., water, acetonitrile). The reactions are typically monitored under pseudo-first-order conditions, with the amine in large excess.

  • Spectrophotometric Monitoring: The disappearance of the colored benzhydrylium ion is followed over time using UV-Vis spectrophotometry.

  • Rate Constant Determination: The pseudo-first-order rate constants (kobs) are determined from the exponential decay of the electrophile's absorbance. The second-order rate constants (k2) are then calculated by dividing kobs by the concentration of the amine.

  • Correlation Analysis: The logarithms of the second-order rate constants (log k2) are plotted against the known electrophilicity parameters (E) of the reference electrophiles. According to the linear free-energy relationship log k2 = s(N + E), a linear correlation is obtained. The slope 's' is a nucleophile-specific sensitivity parameter, and the nucleophilicity parameter 'N' is determined from the y-intercept.

Comparative Analysis

The experimental data unequivocally demonstrates that tert-butylamine exhibits significantly greater steric hindrance than this compound.

  • A-Values: The A-value for the tert-butyl group (4.9 kcal/mol) is more than double that of the isopropyl group (2.15 kcal/mol).[1][2] This substantial difference in free energy reflects the strong preference for the bulky tert-butyl group to occupy the less sterically crowded equatorial position on a cyclohexane ring, a direct consequence of its larger size.

  • Mayr's Nucleophilicity Parameters: In terms of reactivity, the steric bulk of tert-butylamine manifests as reduced nucleophilicity compared to isopropylamine. The Mayr nucleophilicity parameter for tert-butylamine in water is 10.5, whereas for isopropylamine it is 12.0.[3] This indicates that, despite having a similar electronic nature as a primary amine, the tert-butyl group sterically shields the nitrogen's lone pair, impeding its ability to attack electrophilic centers.

Logical Relationship of Steric Hindrance and Nucleophilicity

G cluster_structure Molecular Structure cluster_property Steric Properties cluster_reactivity Chemical Reactivity ipa This compound (Isopropylamine) steric_ipa Lower Steric Hindrance (A-value = 2.15) ipa->steric_ipa tba tert-Butylamine steric_tba Higher Steric Hindrance (A-value = 4.9) tba->steric_tba nuc_ipa Higher Nucleophilicity (N = 12.0) steric_ipa->nuc_ipa nuc_tba Lower Nucleophilicity (N = 10.5) steric_tba->nuc_tba

Structure-Reactivity Relationship

Conclusion

For researchers engaged in synthetic chemistry and drug design, the choice between this compound and tert-butylamine has significant implications for reaction outcomes. The greater steric bulk of tert-butylamine, as quantified by its larger A-value, leads to a decrease in its nucleophilicity. This can be advantageous in situations where selectivity is desired and reaction with a sterically hindered electrophile is to be avoided. Conversely, when a less hindered and more reactive primary amine is required, this compound is the more suitable choice. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for making informed decisions in the selection and application of these fundamental chemical building blocks.

References

Spectroscopic comparison of 1-propanamine and 2-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, subtle structural differences can lead to distinct physical and chemical properties. This guide provides a detailed spectroscopic comparison of two common isomers, 1-propanamine and 2-propanamine. Aimed at researchers, scientists, and professionals in drug development, this document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators

The positioning of the amine group in 1-propanamine (a primary amine with the amino group at the terminal carbon) versus 2-propanamine (a primary amine with the amino group at the central carbon) results in unique spectral fingerprints. These differences are crucial for the unambiguous identification and characterization of these compounds in various applications, including synthesis, quality control, and metabolomic studies.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-propanamine and 2-propanamine.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode 1-Propanamine (cm⁻¹) ** 2-Propanamine (cm⁻¹) **
N-HStretch (Asymmetric & Symmetric)~3370 & ~3290~3360 & ~3280
N-HBend (Scissoring)~1620~1600
C-HStretch (sp³)~2960-2870~2960-2870
C-NStretch~1070~1170
N-HWag~820 (broad)~840 (broad)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment 1-Propanamine (δ ppm) Multiplicity 2-Propanamine (δ ppm) Multiplicity
-CH₂-NH₂~2.65Triplet--
-CH(CH₃)₂--~2.85Septet
-CH₂-CH₂-NH₂~1.45Sextet--
-CH(CH₃)₂--~1.05Doublet
-CH₃~0.90Triplet--
-NH₂~1.20 (broad)Singlet~1.15 (broad)Singlet

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment 1-Propanamine (δ ppm) 2-Propanamine (δ ppm)
C-NH₂~44.5~48.0
-CH₂-CH₂-NH₂~26.0-
-CH(CH₃)₂-~25.5
-CH₃~11.0-

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

Fragment Ion Proposed Structure 1-Propanamine (m/z) 2-Propanamine (m/z)
[M]⁺[C₃H₉N]⁺5959
[M-1]⁺[C₃H₈N]⁺5858
[M-15]⁺[C₂H₆N]⁺4444 (Base Peak)[1]
[M-28]⁺[CH₅N]⁺31-
[M-29]⁺[CH₄N]⁺30 (Base Peak)30
[C₂H₅]⁺Ethyl Cation2929
[C₂H₄]⁺Ethene Radical Cation2828

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin liquid film of the amine sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.[2]

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.

  • Interpretation: The presence of characteristic absorption bands for N-H, C-H, and C-N bonds was analyzed to confirm the functional groups present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00).

  • Data Acquisition for ¹H NMR: Proton NMR spectra were acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds between pulses.

  • Data Acquisition for ¹³C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Interpretation: Chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (for ¹H NMR) were analyzed to determine the structure and connectivity of the atoms in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The volatile liquid amine sample was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.[6]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Interpretation: The molecular ion peak ([M]⁺) was identified to determine the molecular weight. The fragmentation pattern was analyzed to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid/Liquid Sample Thin Film Preparation of Thin Film (for IR) Sample->Thin Film Liquid Sample Vaporization Vaporization (for MS) Sample->Vaporization Volatile Sample NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Thin Film->IR MS Mass Spectrometry Vaporization->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectrum (Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide complementary information that, when combined, allows for the definitive differentiation between 1-propanamine and 2-propanamine. The distinct chemical environments of the protons and carbons in each isomer lead to unique NMR spectra, while their different fragmentation pathways in mass spectrometry provide further confirmation of their structures. Infrared spectroscopy offers a quick and effective method for identifying the primary amine functional group common to both. This guide serves as a comprehensive resource for the spectroscopic characterization of these fundamental building blocks in chemical research and development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Propanimine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for operational safety and responsible chemical stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[1]

  • Skin Protection: A lab coat and closed-toe shoes are mandatory.[1]

Avoid all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when handling this chemical.[1] It is also important to keep the compound away from heat, sparks, open flames, and other ignition sources, as it may be flammable.[1][2][3] Use non-sparking tools and explosion-proof equipment when handling significant quantities.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste process.[1][4]

  • Waste Characterization: Classify all waste containing this compound as hazardous chemical waste.[1][5] Due to its chemical nature as an imine, it should be handled with care.

  • Waste Collection and Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1][6] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1][5][6]

    • Segregation: Keep this compound waste separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[5][6]

  • Container Management:

    • Keep the waste container tightly closed when not in use to prevent the release of vapors.[5][6][7][8]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]

    • Ensure the exterior of the container is clean and free from contamination.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[5]

    • The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[6] It should also have secondary containment to mitigate spills.[1][8]

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[1][6] Improper disposal can be harmful to aquatic life and the environment.[1][6]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][6] For large quantities, engaging a professional service is essential.[5][6]

Hazard Profile Summary

Hazard ClassificationDescription
Flammability Likely a flammable liquid and vapor.[2][3]
Toxicity May be toxic if swallowed, in contact with skin, or inhaled.[2][3]
Corrosivity Expected to cause severe skin burns and eye damage.[2][3][9]
Environmental Hazard Potentially harmful to aquatic life.[2]
Reactivity Incompatible with strong oxidizing agents and strong acids.[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) characterize->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact Contact EHS or Licensed Waste Disposal Service store->contact end End: Professional Disposal contact->end

Workflow for the Proper Disposal of this compound Waste.

References

Essential Safety and Operational Guide for Handling 2-Propanimine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Propanimine. Adherence to these procedures for personal protective equipment (PPE), operational handling, and disposal is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[1] Always check for breakthrough time and compatibility with the specific chemical being handled.[1][2]
Skin and Body Protection Laboratory coat.Should be worn at all times in the laboratory.[1] Additional protective clothing, such as an apron or coveralls, may be necessary based on the scale of the operation. Wear closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If inhalation risk is high or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1][3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operations Safe Handling Operations Start Handling this compound Assess_Risk Assess Risk of Exposure (Splash, Inhalation, Skin Contact) Start->Assess_Risk Eye_Protection Eye/Face Protection (Goggles/Face Shield) Assess_Risk->Eye_Protection Splash Hazard Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Assess_Risk->Hand_Protection Skin Contact Hazard Body_Protection Body Protection (Lab Coat/Apron) Assess_Risk->Body_Protection Skin Contact Hazard Respiratory_Protection Respiratory Protection (Fume Hood/Respirator) Assess_Risk->Respiratory_Protection Inhalation Hazard Proceed Proceed with Handling Eye_Protection->Proceed Hand_Protection->Proceed Body_Protection->Proceed Respiratory_Protection->Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.